trans-Cinnamic-d7 acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-UJMUNGNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)O)/[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584103 | |
| Record name | (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308796-47-6 | |
| Record name | (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Cinnamic-d7 acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to trans-Cinnamic-d7 Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of trans-Cinnamic-d7 acid. This deuterated analog of trans-cinnamic acid is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.
Core Chemical and Physical Properties
This compound (C9D7HO2) is a stable, isotopically labeled form of trans-cinnamic acid where seven hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to the natural isotopologue, which is crucial for its use in mass spectrometry-based applications.
| Property | Value |
| Molecular Formula | C₉D₇HO₂ |
| Molecular Weight | 155.20 g/mol |
| CAS Number | 308796-47-6 |
| Appearance | White to off-white solid |
| Melting Point | 132-135 °C |
| Boiling Point | 300 °C |
| Isotopic Purity | Typically ≥98 atom % D |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. |
Synthesis of this compound
The synthesis of this compound typically involves the use of deuterated starting materials in established organic reactions such as the Perkin reaction or the Knoevenagel-Doebner condensation.
Experimental Protocol 1: Perkin Reaction
The Perkin reaction provides a reliable method for the synthesis of α,β-unsaturated carboxylic acids. To synthesize this compound, deuterated benzaldehyde and deuterated acetic anhydride are used.
Reaction:
Materials:
-
Benzaldehyde-d6 (C₆D₅CDO)
-
Acetic anhydride-d6 ((D₃CCO)₂O)
-
Sodium acetate-d3 (NaOCOCD₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated charcoal
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde-d6 (1 equivalent), acetic anhydride-d6 (1.5 equivalents), and anhydrous sodium acetate-d3 (1 equivalent).
-
Heat the mixture in an oil bath at 180°C for 5-8 hours.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Add 100 mL of water and boil the mixture to hydrolyze the excess acetic anhydride-d6.
-
Once the hydrolysis is complete, add a saturated solution of sodium hydroxide until the mixture is basic to litmus paper. This converts the cinnamic acid to its sodium salt.
-
If the solution is colored, add a small amount of activated charcoal and heat to boiling.
-
Filter the hot solution to remove the charcoal and any resinous byproducts.
-
Cool the filtrate and acidify with concentrated hydrochloric acid until the precipitation of this compound is complete.
-
Collect the crystalline product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure this compound.
Experimental Protocol 2: Knoevenagel-Doebner Condensation
This method involves the condensation of a deuterated aromatic aldehyde with deuterated malonic acid.
Reaction:
Materials:
-
Benzaldehyde-d6 (C₆D₅CDO)
-
Malonic acid-d4 (CD₂(COOD)₂)
-
Pyridine
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde-d6 (1 equivalent) and malonic acid-d4 (1.1 equivalents) in pyridine (2.5 mL per 0.1 mole of aldehyde).
-
Add a catalytic amount of piperidine (a few drops).
-
Heat the mixture under reflux for 2-3 hours. Carbon dioxide evolution will be observed.
-
After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash thoroughly with cold water.
-
Purify the product by recrystallization from an appropriate solvent, such as ethanol-water.
Analytical Characterization
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This compound is widely used as an internal standard for the quantification of unlabeled trans-cinnamic acid in biological matrices.[2]
Sample Preparation from Plasma:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Acidify the sample with 10 µL of 1M HCl.
-
Perform liquid-liquid extraction by adding 500 µL of an organic solvent mixture (e.g., ethyl acetate:diethyl ether, 1:1 v/v).
-
Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[3]
LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]
-
MRM Transitions:
-
trans-Cinnamic acid: m/z 147.1 → 103.1
-
This compound: m/z 154.1 → 108.1
-
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show a significant reduction in signals compared to its non-deuterated counterpart. The signals corresponding to the phenyl ring protons and the vinylic protons will be absent. A broad singlet for the carboxylic acid proton will be visible.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for all nine carbon atoms. The signals for the deuterated carbons may show splitting due to carbon-deuterium coupling and may have slightly different chemical shifts compared to the non-deuterated analog.
-
FT-IR Spectroscopy: The FT-IR spectrum will exhibit characteristic absorptions for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch (~1680 cm⁻¹), and the C=C stretch (~1630 cm⁻¹). The C-H stretching and bending vibrations will be replaced by C-D vibrations, which appear at lower wavenumbers (around 2100-2300 cm⁻¹ for C-D stretch).
Applications in Research and Development
The primary application of this compound is as an internal standard for the accurate quantification of trans-cinnamic acid in complex biological samples, such as plasma, urine, and tissue extracts. Its use is critical in pharmacokinetic and metabolic studies.
Signaling and Metabolic Pathways
trans-Cinnamic acid is a key intermediate in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide variety of natural products, including flavonoids, lignans, and stilbenes. In mammals, ingested trans-cinnamic acid is metabolized, primarily through beta-oxidation and conjugation reactions in the liver.
Caption: Biosynthesis and metabolism of this compound.
Experimental Workflow: Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study using this compound as an internal standard.
Caption: Workflow for a pharmacokinetic study.
References
In-Depth Technical Guide: Physicochemical Properties of trans-Cinnamic-d7 Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused overview of the core physicochemical properties of trans-Cinnamic-d7 acid, a deuterated isotopologue of trans-Cinnamic acid. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, imparts a greater molecular weight to the molecule. This property is invaluable for a range of research applications, particularly in tracer studies for metabolic pathway analysis and as an internal standard for quantitative mass spectrometry-based assays.
Core Physicochemical Data
The key quantitative data for this compound and its non-deuterated parent compound are summarized below. This allows for a direct comparison of their fundamental properties.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| trans-Cinnamic acid | C₉H₈O₂ | 148.16[1] |
| This compound | C₉HD₇O₂ | 155.20[2][3][4] |
Isotopic Relationship and Structure
trans-Cinnamic acid is an unsaturated carboxylic acid with the chemical formula C₆H₅CH=CHCOOH. In its deuterated form, this compound, seven specific hydrogen atoms are replaced by deuterium atoms. This includes the five hydrogen atoms on the phenyl ring and two on the propenoic acid side chain. The linear formula is often represented as C₆D₅CD=CDCOOH.
The structural relationship, highlighting the isotopic substitution, is visualized in the diagram below.
Caption: Isotopic substitution from parent to deuterated compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound typically involve building the molecule from deuterated starting materials to ensure high levels of isotopic enrichment. Common synthetic methodologies include:
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Perkin Reaction: This method involves the condensation of a deuterated aromatic aldehyde (e.g., benzaldehyde-d₅) with a deuterated acid anhydride (e.g., acetic anhydride-d₆) in the presence of a weak base.
-
Knoevenagel-Doebner Condensation: This approach utilizes the reaction of a deuterated aldehyde (benzaldehyde-d₅) with an active methylene compound such as malonic acid (or its deuterated form) catalyzed by a base like pyridine.
The selection of a specific protocol depends on the desired isotopic purity and the availability of deuterated starting materials. Verification of isotopic incorporation is typically achieved through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
Synthesis of Deuterated trans-Cinnamic Acid: A Technical Guide
Introduction
Deuterium-labeled compounds are indispensable tools in pharmaceutical research and development. The substitution of hydrogen with its heavy isotope, deuterium, can significantly alter the metabolic fate of a drug molecule, often leading to an improved pharmacokinetic profile by slowing down metabolism at specific sites. This phenomenon, known as the kinetic isotope effect, has propelled deuterated compounds into the forefront of drug discovery. trans-Cinnamic acid and its derivatives are not only important synthetic intermediates but also possess various pharmacological activities. This guide provides an in-depth overview of the primary synthetic routes for preparing deuterated trans-cinnamic acid, targeting researchers, scientists, and professionals in drug development. We will detail experimental protocols for deuteration at the α- and β-vinylic positions, as well as on the aromatic ring, present comparative quantitative data, and illustrate the synthetic workflows.
Synthetic Strategies and Methodologies
The synthesis of deuterated trans-cinnamic acid can be strategically targeted to specific positions within the molecule to investigate or modulate metabolic pathways. The most common labeling positions are the α-carbon, the β-carbon, and the phenyl ring.
α-Deuteration via Hofmann Elimination
A straightforward method for introducing deuterium at the α-position of cinnamic acids involves the Hofmann elimination of α-trimethylammonio-acids in deuterated water (D₂O).[1] This approach utilizes readily available amino acid precursors, such as phenylalanine.
Experimental Protocol:
The synthesis involves two main stages: the exhaustive methylation of the amino acid followed by Hofmann elimination in a basic D₂O solution.
-
Step 1: Exhaustive Methylation: The precursor amino acid hydrochloride (e.g., phenylalanine hydrochloride, 2 mmol) is heated with an excess of methyl iodide (MeI) and dry silver oxide (Ag₂O) in D₂O (5 ml) under reflux for 2 hours. This step forms the quaternary ammonium salt.
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Step 2: Hofmann Elimination: The reaction mixture is made alkaline with solid sodium hydroxide (30%) and maintained at room temperature for 24 hours, followed by heating at 100°C for 2 hours.[1] During this step, the elimination reaction occurs, forming the α-deuterated double bond.
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Work-up and Purification: After the reaction, the mixture is acidified. The resulting (E)-[α-²H]cinnamic acid is extracted with ether, washed with water, and its identity and purity are confirmed by elemental analysis, TLC, and GLC of its methyl ester. The deuterium content is quantified by NMR and mass spectrometry.[1]
Specific α- and β-Deuteration from Ethyl Phenylpropiolate
A versatile method allows for the specific deuteration of either the α- or β-position by starting with ethyl phenylpropiolate and using different deuterated or non-deuterated reducing agents.[2]
Experimental Protocol for trans-Cinnamic Acid-α-d:
-
Step 1: Reduction with LiAlD₄: Ethyl phenylpropiolate is reduced using lithium aluminum deuteride (LiAlD₄). The reaction is then worked up with acetone and H₂O. This procedure yields trans-3-phenyl-2-propen-1-ol-1,1,2-d₃.
-
Step 2: Oxidation: The resulting deuterated cinnamyl alcohol is oxidized using sodium ruthenate to produce trans-cinnamic acid-α-d.[2]
Experimental Protocol for trans-Cinnamic Acid-β-d:
-
Step 1: Reduction with LiAlH₄: Ethyl phenylpropiolate is reduced with lithium aluminum hydride (LiAlH₄). The reaction is subsequently worked up with acetone-d₆ and D₂O. This yields trans-3-phenyl-2-propen-1-ol-O,3-d₂.
-
Step 2: Oxidation: The β-deuterated cinnamyl alcohol is then oxidized with sodium ruthenate to form trans-cinnamic acid-β-d.
Aromatic Ring Deuteration (d₅-trans-Cinnamic Acid)
For studies involving the metabolism of the aromatic ring, per-deuterated (d₅) trans-cinnamic acid can be synthesized starting from d₅-benzaldehyde.
Experimental Protocol:
-
Step 1: Wittig-Horner Reaction: Sodium hydride (NaH, 7.05 mmol) is suspended in tetrahydrofuran (THF, 11 mL). Triethyl phosphonoacetate (1.4 mL, 7.06 mmol) is added, and the mixture is stirred on ice for 10 minutes. A solution of d₅-benzaldehyde (379 mg, 3.41 mmol) in THF (5 mL) is then added, and the reaction is stirred at room temperature for 5 hours. The reaction is quenched with 1 N HCl. The product, d₅-trans-ethyl-cinnamate, is extracted with ethyl acetate (EtOAc), washed with brine, and the organic layer is dried over Na₂SO₄ and concentrated.
-
Step 2: Hydrolysis: The d₅-trans-ethyl-cinnamate (657.9 mg, 3.63 mmol) is dissolved in ethanol (6.10 mL), and 5 M NaOH (6.2 mL) is added. The mixture is stirred overnight at room temperature. The solution is then diluted with water, and any unreacted ester is extracted with EtOAc. The aqueous layer is acidified to pH 1 with 1 N HCl and extracted with EtOAc. The combined organic layers are dried over Na₂SO₄ and concentrated to yield d₅-trans-cinnamic acid.
Quantitative Data Summary
The efficiency of these synthetic methods can be compared based on their reported yields and the degree of deuterium incorporation.
| Deuteration Position | Starting Material | Key Reagents | Reported Yield (%) | Deuterium Incorporation | Reference |
| α-Position | Phenylalanine | MeI, Ag₂O, NaOH, D₂O | 63% | 0.82 D atom/molecule | |
| α-Position | 4-Methoxyphenylalanine | MeI, Ag₂O, NaOH, D₂O | 59% | 0.89 D atom/molecule | |
| α-Position | p-Hydroxyphenylalanine | MeI, NaOH, D₂O | 54% | 0.90 D atom/molecule | |
| α-Position | Ethyl Phenylpropiolate | LiAlD₄, Sodium Ruthenate | Not Specified | Specifically labeled | |
| β-Position | Ethyl Phenylpropiolate | LiAlH₄, D₂O, Sodium Ruthenate | Not Specified | Specifically labeled | |
| Aromatic Ring (d₅) | d₅-Benzaldehyde | Triethyl phosphonoacetate, NaH, NaOH | 79% (hydrolysis step) | >99% purity |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the key synthetic protocols described above.
Caption: Workflow for α-deuteration via Hofmann Elimination.
Caption: Workflows for specific α- and β-deuteration.
References
trans-Cinnamic-d7 acid CAS number
An In-depth Technical Guide to trans-Cinnamic-d7 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Cinnamic acid is a naturally occurring organic compound that serves as a central precursor in the biosynthesis of a vast array of important plant molecules, including flavonoids, lignins, and coumarins.[1] Its deuterated analogue, this compound, is a stable, isotopically labeled version of trans-cinnamic acid where seven hydrogen atoms have been replaced by deuterium.[1] Specifically, five deuterium atoms are on the phenyl ring and two are on the propenoic acid side chain.[1] This isotopic labeling makes this compound an invaluable tool in scientific research, particularly as an internal standard for quantitative analysis and as a tracer for metabolic studies.[1][2] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical methods, and applications in research and drug development.
Physicochemical Properties and Identification
The accurate identification and characterization of this compound are crucial for its effective use in research. The following table summarizes its key quantitative data.
| Property | Value |
| CAS Number | 308796-47-6, 343338-31-8 (Synonym) |
| Molecular Formula | C₉HD₇O₂ |
| Molecular Weight | 155.20 g/mol |
| Synonyms | 3-Phenyl-d5-2-propenoic acid-2,3-d2, (2E)-3-(Phenyl-2,3,4,5,6-d5)-2-propenoic-2,3-d2 Acid |
| Isotopic Purity | ≥98 atom % D |
| Melting Point | 132-135 °C |
| Boiling Point | 300 °C |
| Flash Point | 100 °C (closed cup) |
| InChI Key | WBYWAXJHAXSJNI-UJMUNGNDSA-N |
| SMILES String | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])\C([2H])=C(/[2H])C(O)=O |
Experimental Protocols: Synthesis and Purification
The synthesis of this compound can be achieved through several chemical and biocatalytic methods. The choice of method often depends on the desired isotopic purity and scale of production.
Chemical Synthesis Methods
-
Perkin Reaction : This method involves the condensation of a deuterated aromatic aldehyde (benzaldehyde-d5) with a deuterated acid anhydride (acetic anhydride-d6) in the presence of a weak base like sodium acetate. This classic reaction is effective for forming the α,β-unsaturated carboxylic acid structure.
-
Knoevenagel-Doebner Condensation : A highly efficient method that involves the reaction of a deuterated aldehyde (benzaldehyde-d5) with an active methylene compound, such as malonic acid or malonic acid-d4, using a basic catalyst like pyridine or piperidine. A microwave-assisted variation of this condensation has been reported for the non-deuterated form, reacting benzaldehyde and malonic acid with piperidine and triethylamine in toluene at 100°C for 1 hour, yielding the product.
-
Hydrogen-Deuterium (H-D) Exchange : This post-synthesis approach involves exchanging protons for deuterons on the non-labeled trans-cinnamic acid molecule. This is typically facilitated by a catalyst and a deuterium source, such as deuterium oxide (D₂O).
Biocatalytic Synthesis
Biocatalytic methods offer an alternative route, often with high specificity.
-
Engineered Microorganisms : Microorganisms can be cultured in media containing D₂O or deuterated carbon sources (e.g., D-glucose). The cellular machinery then incorporates deuterium into the amino acid precursors, which are subsequently converted into deuterated phenylpropanoid products.
-
Enzymatic Synthesis : The enzyme Phenylalanine ammonia-lyase (PAL) is crucial as it catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. Using a deuterated L-phenylalanine precursor with this enzyme can yield deuterated trans-cinnamic acid.
Purification
Post-synthesis, purification is typically achieved through techniques such as column chromatography on silica gel or recrystallization. For example, a crude product can be purified by column chromatography using a mobile phase like n-hexane/ethyl acetate. The purity of the final product is then verified using analytical techniques.
Experimental Protocols: Analytical Methods
Accurate analysis is critical for confirming isotopic purity and for quantification in experimental samples.
Mass Spectrometry (MS)
MS is a primary technique for the analysis of isotopically labeled compounds.
-
Method : Ultra-High-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS) is a highly sensitive and selective method for quantifying compounds like this compound in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is also a robust technique, though derivatization may be needed to increase volatility.
-
Protocol Outline :
-
Sample Preparation : Matrix-specific extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is performed.
-
Chromatographic Separation : The extract is injected into a UHPLC system, typically with a C18 column, for separation from matrix components. A gradient mobile phase (e.g., water and methanol) is often used.
-
Mass Spectrometric Detection : The analyte is ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. The increased mass of this compound (M+7) allows it to be easily distinguished from its unlabeled counterpart.
-
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is commonly used to determine the purity and concentration of trans-cinnamic acid in various samples, including commercial products.
-
Method : A reverse-phase C18 column is used with a gradient mobile phase, such as water and methanol.
-
Protocol Outline :
-
Standard Preparation : Stock solutions of a reference standard are prepared in a suitable solvent like methanol across a range of concentrations (e.g., 0.01 to 100 µg/mL) to create a calibration curve.
-
Sample Preparation : The sample is dissolved in the mobile phase solvent and filtered through a 0.45-µm syringe filter.
-
Analysis : A small volume (e.g., 10 µL) is injected into the HPLC system. Detection is typically performed at a UV absorbance of 280 nm. Purity is assessed by the presence of a single peak.
-
Applications in Research and Drug Development
This compound is a critical tool in pharmacology and drug development, primarily due to its utility as a stable isotope-labeled internal standard and metabolic tracer.
Internal Standard and Tracer
-
Quantitative Analysis : In analytical chemistry, particularly in mass spectrometry-based methods, a known concentration of this compound is added to a sample. Because of its chemical similarity to the endogenous (unlabeled) trans-cinnamic acid, it behaves identically during sample extraction, derivatization, and chromatographic separation. However, its higher mass allows it to be distinguished by the mass spectrometer, enabling precise quantification of the unlabeled analyte.
-
Metabolic Studies : As a tracer, this compound can be introduced into a biological system to track the metabolic fate of cinnamic acid. By analyzing the isotopic composition of downstream metabolites, researchers can elucidate biochemical pathways and transformations.
-
Kinetic Isotope Effect (KIE) : The replacement of hydrogen with deuterium can slow down reaction rates. This effect is instrumental in studying enzyme kinetics and reaction mechanisms, providing insights into bond-breaking steps in metabolic pathways.
Pharmacological Potential of Cinnamic Acid
While the deuterated form is primarily a research tool, the non-deuterated trans-cinnamic acid and its derivatives exhibit a wide range of biological activities, making them interesting candidates for drug development.
-
Antimicrobial Activity : Cinnamic acid has shown potent activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. Its mechanisms of action include disrupting the bacterial cell membrane, inhibiting ATPase activity, and preventing biofilm formation.
-
Anti-inflammatory and Antioxidant Effects : It demonstrates anti-inflammatory properties by improving oxidative stress and reducing the infiltration of inflammatory cells.
-
Anticancer Activity : Studies have shown that trans-cinnamic acid can inhibit the growth of various human tumor cell lines, including breast cancer (MCF-7), melanoma, and leukemia. It can induce apoptosis (programmed cell death) in cancer cells.
-
Antidiabetic Effects : Cinnamic acid can enhance metabolic health by improving glucose uptake and insulin sensitivity. A study using a self-nanoemulsifying drug delivery system (SNEDDS) for trans-cinnamic acid demonstrated enhanced bioavailability and superior antihyperglycemic efficacy in a diabetic rat model.
References
Unveiling the Bio-Functional Profile of trans-Cinnamic-d7 Acid: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, an in-depth exploration of trans-Cinnamic-d7 acid reveals its primary role as a powerful research tool for investigating the multifaceted biological activities of its non-deuterated counterpart, trans-Cinnamic acid. This stable isotope-labeled compound is instrumental in quantitative analyses and pharmacokinetic studies, offering a precise lens through which to view the therapeutic potential of trans-Cinnamic acid in various pathological conditions. This technical guide synthesizes the known biological activities of trans-Cinnamic acid, presenting quantitative data, detailed experimental protocols, and key signaling pathways, all of which can be investigated using this compound as a tracer.
Introduction to this compound: A Tool for Mechanistic Insight
This compound is the deuterated form of trans-Cinnamic acid, a naturally occurring phenolic compound found in a variety of plants. The substitution of seven hydrogen atoms with deuterium provides a stable isotopic label, making it an invaluable tool for a range of research applications. Its primary utility lies in its application as an internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS) and as a tracer in metabolic and pharmacokinetic studies.[] The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can also be investigated using this deuterated analog, providing deeper insights into reaction mechanisms.
The biological significance of this compound is intrinsically linked to the diverse bioactivities of trans-Cinnamic acid. These activities, which span antimicrobial, anti-inflammatory, and anticancer effects, are the subject of intense research, with this compound serving as a key to unlocking a more precise understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Biological Activities of the Parent Compound: trans-Cinnamic Acid
trans-Cinnamic acid has demonstrated a broad spectrum of biological activities, positioning it as a compound of interest for therapeutic development. The following sections detail its key bio-functional properties.
Antimicrobial Activity
trans-Cinnamic acid exhibits inhibitory effects against a range of microorganisms, including bacteria and fungi. Its mechanism of action is thought to involve the disruption of cell membranes and inhibition of key cellular enzymes.
Anticancer Activity
A growing body of evidence suggests that trans-Cinnamic acid possesses anticancer properties, demonstrating cytotoxicity against various cancer cell lines. Its proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell migration and invasion.[3][4][5]
Anti-inflammatory Activity
trans-Cinnamic acid has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. This includes the inhibition of pro-inflammatory enzymes and cytokines.
Quantitative Data Summary
To facilitate a comparative analysis of the biological potency of trans-Cinnamic acid, the following tables summarize key quantitative data from various in vitro studies. These values represent the concentrations at which trans-Cinnamic acid and its derivatives exert their biological effects and are crucial for designing experiments utilizing this compound.
Table 1: Antimicrobial Activity of trans-Cinnamic Acid and its Derivatives
| Compound | Microorganism | Assay Type | Result (MIC/IC50) | Reference |
| trans-Cinnamic acid | Aeromonas sobria | Microdilution | MIC: 250 µg/mL | |
| trans-Cinnamic acid | Staphylococcus aureus | Microdilution | MIC range: 16–64 mg/L | |
| trans-Cinnamic acid | Staphylococcus epidermidis | Microdilution | - | |
| Cinnamic acid derivative (DM2) | Staphylococcus aureus | Microdilution | MIC50: 32 mg/L | |
| Cinnamic acid derivative (DM8) | Enterococcus faecium | Microdilution | MIC50: 32 mg/L | |
| 4-hydroxycinnamic acid derivative | Mycobacterium marinum | - | IC50: 64 µM | |
| Cinnamic acid derivative (Compound 20) | Mycobacterium tuberculosis H37Ra | - | IC50: 0.045 µg/mL |
Table 2: Anticancer Activity of trans-Cinnamic Acid and its Derivatives
| Compound | Cell Line | Assay Type | Result (IC50) | Reference |
| trans-Cinnamic acid | HT-144 (Melanoma) | MTT Assay | 2.4 mM | |
| trans-Cinnamic acid | HT29 (Colon Carcinoma) | MTT Assay | ~1 mM | |
| Cinnamic acid derivatives | HeLa, K562, Fem-x, MCF-7 | MTT Assay | 42 - 166 µM | |
| Cinnamic acid derivative (Compound 3) | Murine leukaemia P-388 | - | 0.5 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to evaluate the biological activity of trans-Cinnamic acid, for which this compound can be used as a research tool.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of trans-Cinnamic Acid Solutions: A stock solution of trans-Cinnamic acid is prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Cell Viability Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment with trans-Cinnamic Acid: The cells are then treated with various concentrations of trans-Cinnamic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This model is used to evaluate the in vivo anti-inflammatory activity of compounds.
-
Animal Grouping and Acclimatization: Mice are divided into groups and allowed to acclimatize to the laboratory conditions.
-
Compound Administration: The test compound (trans-Cinnamic acid) is administered to the animals, typically via intraperitoneal injection, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).
-
Induction of Inflammation: After a specific time, inflammation is induced by injecting a solution of carrageenan into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathways and Mechanistic Diagrams
Understanding the molecular mechanisms underlying the biological activities of trans-Cinnamic acid is crucial for its development as a therapeutic agent. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow involving this compound.
Conclusion and Future Directions
This compound is an indispensable tool for elucidating the biological activities and therapeutic potential of its parent compound, trans-Cinnamic acid. The diverse pharmacological properties of trans-Cinnamic acid, including its antimicrobial, anticancer, and anti-inflammatory effects, warrant further investigation. Future research, leveraging the precision afforded by stable isotope labeling, should focus on in-depth pharmacokinetic and pharmacodynamic studies to translate the promising in vitro findings into potential clinical applications. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute rigorous studies in this exciting field of drug discovery.
References
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Impact of Optimized Trans-Cinnamic Acid-Loaded PLGA Nanoparticles on Epithelial to Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity of trans-Cinnamic-d7 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of trans-Cinnamic-d7 acid, a deuterated analog of trans-cinnamic acid. This document outlines the common analytical methodologies for determining isotopic enrichment, presents detailed experimental protocols, and discusses the synthesis of this isotopically labeled compound.
Understanding Isotopic Purity
For a deuterated active pharmaceutical ingredient (API), purity encompasses not only the absence of chemical contaminants but also the isotopic composition. It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated. This results in the formation of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For instance, in a d7 compound like this compound, the final product will contain a small population of molecules with six deuterium atoms (d6), five (d5), and so on.
It is crucial to distinguish between two key terms:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For example, a starting material with 99.5% deuterium enrichment means that for any given labeled position, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.[1]
-
Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of d7, d6, d5 molecules).[1]
Regulatory agencies require a thorough analysis and quantification of these isotopologues, making their characterization a critical aspect of Chemistry, Manufacturing, and Controls (CMC).[1]
Analytical Methodologies for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
Mass Spectrometry (MS) is a cornerstone technique for analyzing isotopically labeled compounds as it differentiates molecules based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between different H/D isotopolog ions.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically quantitative ¹H NMR (qNMR), is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample. By comparing the signal of these residual protons to a known internal standard, the overall isotopic enrichment can be determined with high accuracy.
The following table summarizes the typical isotopic purity data for commercially available this compound.
| Parameter | Value | Source |
| Isotopic Purity | 98 atom % D | Sigma-Aldrich |
Experimental Protocols
Synthesis of this compound via Perkin Condensation
The Perkin condensation is a common method for synthesizing cinnamic acids. For the synthesis of this compound, deuterated starting materials are used. A plausible synthetic route involves the condensation of benzaldehyde-d6 with acetic anhydride-d6 in the presence of a weak base like sodium acetate.
Reactants:
-
Benzaldehyde-d6
-
Acetic anhydride-d6
-
Sodium acetate (or other suitable base)
Procedure:
-
Combine benzaldehyde-d6, acetic anhydride-d6, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 170-190°C for several hours.
-
After cooling, add water and neutralize with a base (e.g., sodium hydroxide solution) to convert the product to its sodium salt.
-
Extract any unreacted benzaldehyde with a suitable organic solvent.
-
Treat the aqueous solution with activated charcoal and filter while hot.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
Collect the crystalline product by vacuum filtration, wash with cold water, and dry.
Isotopic Purity Determination by UPLC-HRMS
This method outlines a general procedure for determining the isotopic purity of this compound using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry.
1. Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration, typically in the range of 1 µg/mL.
2. UPLC-HRMS Parameters:
| Parameter | Recommended Setting |
| UPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| HRMS System | |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Scan Mode | Full Scan |
| Mass Range | m/z 100 - 200 |
| Resolution | > 60,000 |
3. Data Analysis and Isotopic Purity Calculation:
-
Acquire the full scan mass spectrum of the eluting this compound peak.
-
Identify the ion corresponding to the fully deuterated molecule ([M-H]⁻ at m/z 154.1 for negative mode) and the ions for the lower isotopologues (d6, d5, etc.).
-
Integrate the peak areas for each isotopolog.
-
The isotopic purity (atom % D) is calculated based on the relative abundances of the different isotopolog ions. Two common calculation methods are:
-
Method 1: Based on the fully deuterated species.
-
Isotopic Purity (%) = [Intensity(d7) / Σ(Intensities of all isotopologues)] x 100
-
-
Method 2: Weighted average.
-
This method provides the average number of deuterium atoms per molecule.
-
-
Isotopic Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol describes the use of qNMR with an internal standard to determine the isotopic purity of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Accurately weigh a similar amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into the same NMR tube. The internal standard should have a sharp singlet that does not overlap with any analyte signals.
-
Add a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., DMSO-d6, CDCl₃) to the NMR tube and ensure complete dissolution.
2. NMR Acquisition Parameters:
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Pulse Program | Standard single pulse (e.g., 'zg30' on Bruker) |
| Acquisition Time (AQ) | ≥ 3 seconds |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing proton (typically > 30 seconds for accurate quantification) |
| Number of Scans (NS) | 16 or higher, depending on sample concentration |
| Temperature | 298 K |
3. Data Processing and Isotopic Purity Calculation:
-
Process the acquired FID with an appropriate line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signal from the internal standard and the residual proton signals in the this compound spectrum. The most likely residual signals will be in the aromatic and vinylic regions.
-
The isotopic purity is calculated using the following formula:
Purity (%) = [1 - (moles of residual H / theoretical moles of H in a non-deuterated sample)] x 100
Where the moles of residual H are determined by comparing the integral of the residual proton signals to the integral of the known amount of the internal standard.
Visualizations
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Abundance of Trans-Cinnamic Acid Isotopes for Researchers and Drug Development Professionals
This guide provides an in-depth overview of the natural isotopic abundance of trans-cinnamic acid, a key intermediate in the biosynthesis of numerous commercially and medicinally significant compounds. Understanding the isotopic composition is critical for applications ranging from authenticating natural products to elucidating metabolic pathways in drug development. This document outlines the foundational principles of isotopic abundance, presents detailed analytical methodologies, and discusses the biosynthetic origins of isotopic variations.
Fundamental Principles of Isotopic Abundance
Isotopes are variants of a particular chemical element which differ in neutron number. While having nearly identical chemical properties, the mass difference between isotopes leads to subtle variations in the rates of chemical reactions and physical processes, a phenomenon known as isotopic fractionation. Trans-cinnamic acid (C₉H₈O₂) is composed of carbon, hydrogen, and oxygen, each having more than one stable isotope. The natural abundance of these isotopes is the percentage of each isotope found in a typical terrestrial sample.
The globally accepted average natural abundances of the stable isotopes of carbon, hydrogen, and oxygen are summarized below. These values serve as a baseline, but significant variations can occur in specific samples due to biosynthetic and environmental factors.
| Element | Isotope | Symbol | Relative Natural Abundance (%) |
| Carbon | Carbon-12 | ¹²C | ~98.9% |
| Carbon-13 | ¹³C | ~1.1% | |
| Hydrogen | Protium | ¹H | >99.98% |
| Deuterium | ²H (D) | ~0.02% | |
| Oxygen | Oxygen-16 | ¹⁶O | ~99.76% |
| Oxygen-17 | ¹⁷O | ~0.04% | |
| Oxygen-18 | ¹⁸O | ~0.20% |
Table 1: Generally accepted natural abundances of stable isotopes for the constituent elements of trans-cinnamic acid. Note that these are average terrestrial values; actual abundances in specific molecules can vary.
Isotopic Fractionation in the Biosynthesis of Trans-Cinnamic Acid
The specific isotopic signature of a naturally derived molecule like trans-cinnamic acid can deviate from the statistical distribution predicted by average elemental abundances. This is primarily due to kinetic isotope effects during its biosynthesis. Trans-cinnamic acid is a central compound in the phenylpropanoid pathway, produced in plants from the amino acid L-phenylalanine.[1]
The key enzymatic step is the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL). In this reaction, molecules containing lighter isotopes (e.g., ¹²C, ¹H) tend to react slightly faster than their heavier counterparts (e.g., ¹³C, ²H). This kinetic isotope effect results in the product, trans-cinnamic acid, being slightly depleted in the heavier isotopes relative to the precursor L-phenylalanine pool. The extent of this depletion can be influenced by various physiological and environmental factors, making the isotopic signature a potential tracer for the compound's origin and the conditions under which it was formed.
Figure 1. Biosynthesis of trans-cinnamic acid and associated isotopic fractionation.
Experimental Protocol: Isotope Ratio Mass Spectrometry (IRMS)
The precise measurement of natural isotopic abundances in organic compounds like trans-cinnamic acid is performed using Isotope Ratio Mass Spectrometry (IRMS). This technique is highly sensitive and designed to measure small variations in the ratios of stable isotopes. The most common configuration for organic compounds is Elemental Analyzer-IRMS (EA-IRMS).
The core principle involves converting the purified organic sample into simple gases (e.g., CO₂ for carbon, H₂ for hydrogen, N₂ for nitrogen), chromatographically separating them, and then introducing them into the mass spectrometer. The IRMS instrument precisely measures the mass-to-charge ratios corresponding to the different isotopologues of the gas (e.g., for CO₂, it measures m/z 44, 45, and 46), allowing for the determination of the isotopic ratio (e.g., ¹³C/¹²C).
-
Sample Preparation and Purification:
-
Trans-cinnamic acid must be extracted and purified from its source matrix (e.g., plant tissue, synthetic reaction mixture). Standard laboratory techniques such as solvent extraction followed by High-Performance Liquid Chromatography (HPLC) or crystallization are essential to ensure the sample is free from contaminants that could alter the isotopic measurement.
-
The purified sample is dried completely under vacuum to remove any residual solvents or water.
-
-
Sample Weighing and Encapsulation:
-
A microbalance is used to weigh a precise amount of the purified, dried trans-cinnamic acid (typically in the microgram to low-milligram range).
-
The weighed sample is placed into a small, clean tin or silver capsule, which is then crimped into a small ball to ensure no atmospheric contamination.
-
-
Combustion/Pyrolysis via Elemental Analyzer (EA):
-
The encapsulated sample is introduced into the EA via an autosampler.
-
For ¹³C Analysis: The sample undergoes flash combustion in a furnace at >1000°C in the presence of pure oxygen. This process quantitatively converts all the carbon in the trans-cinnamic acid molecule into CO₂ gas.
-
For ²H Analysis: The sample undergoes high-temperature pyrolysis (thermal conversion without oxygen) at ~1400°C. This process quantitatively converts all the hydrogen into H₂ gas.
-
The resulting gases pass through various chemical traps and reduction furnaces to remove unwanted byproducts (like water and sulfur oxides) and ensure the analyte gas is pure.
-
-
Gas Chromatographic Separation:
-
The purified analyte gas (CO₂ or H₂) is carried by a helium stream through a gas chromatography (GC) column. This step separates the analyte gas from other combustion products, ensuring only a pure plug of the target gas enters the mass spectrometer.
-
-
Introduction to the IRMS and Ionization:
-
The pure gas enters the ion source of the mass spectrometer, where it is bombarded with a stream of electrons. This process ionizes the gas molecules.
-
-
Mass Analysis and Detection:
-
The ions are accelerated and passed through a magnetic sector, which separates them based on their mass-to-charge ratio.
-
For CO₂, separate ion beams corresponding to masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ or ¹²C¹⁷O¹⁶O), and 46 are focused onto a set of Faraday cup detectors simultaneously.
-
The detectors measure the intensity of each ion beam, which is directly proportional to the abundance of that isotopologue.
-
-
Data Analysis and Reporting:
-
The instrument software calculates the ratio of the heavy to light isotope (e.g., ¹³C/¹²C).
-
This ratio is reported in delta (δ) notation in parts per thousand (per mil, ‰) relative to an international standard (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon). The formula is: δ (‰) = [(R_sample / R_standard) - 1] × 1000 where R is the ratio of the heavy to the light isotope.
-
Figure 2. Experimental workflow for carbon isotope analysis of trans-cinnamic acid by EA-IRMS.
Applications in Research and Drug Development
-
Authentication and Origin Determination: The unique isotopic signature of trans-cinnamic acid can be used to distinguish between natural and synthetic sources. This is crucial for the quality control of herbal medicines, food additives, and fragrances where "natural" labeling commands a premium.
-
Metabolic Pathway Analysis: By using stable isotope-labeled trans-cinnamic acid (e.g., ¹³C-labeled), researchers can trace its metabolic fate within an organism. This is a powerful tool in drug development for understanding pharmacokinetics, identifying metabolites, and elucidating mechanisms of action.
-
Environmental and Agricultural Studies: Isotopic analysis can provide insights into the physiological status of plants and the environmental conditions (e.g., water availability, nutrient sources) under which they were grown.
References
In-Depth Technical Guide to the Safety of trans-Cinnamic-d7 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety profile of trans-Cinnamic-d7 acid. Given the limited specific data on the deuterated form, this document leverages extensive safety and toxicological data available for the non-deuterated parent compound, trans-cinnamic acid. The toxicological profiles of deuterated and non-deuterated compounds are generally considered to be closely related, particularly concerning acute effects such as irritation. This guide summarizes key safety data, outlines experimental methodologies for toxicological assessments, and presents relevant biological pathways to inform safe handling and use in research and development.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.
Table 1: GHS Classification of trans-Cinnamic Acid [1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
Signal Word: Warning
Hazard Pictograms:
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound and its non-deuterated analogue is provided below.
Table 2: Physical and Chemical Properties
| Property | This compound | trans-Cinnamic Acid |
| Appearance | Solid[1] | White crystalline powder[2][3] |
| Molecular Formula | C₉D₇HO₂ | C₉H₈O₂[4] |
| Molecular Weight | 155.20 g/mol | 148.16 g/mol |
| CAS Number | 343338-31-8 | 140-10-3 |
| Melting Point | No data available | 131 - 136 °C |
| Boiling Point | No data available | 300 °C |
| Flash Point | No data available | > 100 °C |
| Water Solubility | No data available | 0.4 g/L (20°C) |
Toxicological Data
The toxicological data for trans-cinnamic acid provides a strong basis for assessing the safety of its deuterated form. Key findings from various studies are summarized below.
Table 3: Summary of Toxicological Data for trans-Cinnamic Acid
| Endpoint | Species | Route | Results | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | >2000 mg/kg bw | --INVALID-LINK-- |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >5000 mg/kg bw | --INVALID-LINK-- |
| Skin Irritation | Human | Dermal Patch | 4% in petrolatum did not cause irritation in healthy volunteers. | --INVALID-LINK-- |
| Eye Irritation | Rabbit, Guinea Pig | Ocular | 0.1-1% in distilled water caused no irritation. | --INVALID-LINK-- |
| Respiratory Irritation | Human | Inhalation | 70 mg/m³ smoke caused transient, minimal irritation. | --INVALID-LINK-- |
| Developmental Toxicity (NOAEL) | Rat | Gavage | 50 mg/kg/day (highest dose tested) | --INVALID-LINK-- |
| Dermal Absorption | Rhesus Monkey | Dermal | 83.9% (occluded) | --INVALID-LINK-- |
Experimental Protocols
The following sections detail the methodologies for key toxicological assessments relevant to the hazards of trans-cinnamic acid. These protocols are based on internationally recognized guidelines.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.
Methodology:
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model, such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE, is used. These models consist of human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated epidermis.
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue. For solids like trans-cinnamic acid, a fine powder is applied to a moistened tissue surface.
-
The exposure duration is typically 60 minutes.
-
Following exposure, the test substance is thoroughly washed from the tissue surface.
-
The tissues are then incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.
-
-
Endpoint Measurement: Cell viability is determined using the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a blue formazan salt by metabolically active cells. The amount of formazan produced is quantified spectrophotometrically.
-
Classification: A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.
Acute Eye Irritation/Corrosion Test (OECD TG 405)
This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Test System: Albino rabbits are typically used for this assay.
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
-
Endpoint Measurement: Ocular lesions of the cornea (opacity), iris, and conjunctivae (redness and swelling) are scored at each observation point.
-
Classification: The classification of the substance is based on the severity and reversibility of the observed ocular lesions.
Human Inhalation Exposure (Conceptual Protocol)
While a detailed protocol for the specific study on cinnamic acid smoke is not publicly available, a conceptual protocol for such a human volunteer study would likely involve the following steps:
-
Subject Recruitment: Healthy, non-smoking adult volunteers are recruited following informed consent and ethical review board approval.
-
Exposure Generation: Cinnamic acid smoke is generated in a controlled manner, for example, through pyrotechnic generation, to achieve a target atmospheric concentration.
-
Exposure Conditions: Volunteers are exposed in a controlled environment chamber for a defined period (e.g., 10 minutes). Air quality and the concentration of cinnamic acid are continuously monitored.
-
Endpoint Measurement:
-
Subjective Symptoms: Volunteers report any sensory irritation (e.g., eye, nose, or throat irritation; coughing) using standardized questionnaires.
-
Physiological Parameters: Respiratory rate, tidal volume, and minute volume are measured before, during, and after exposure.
-
Clinical Examination: Pre- and post-exposure medical examinations, including chest radiographs, may be conducted.
-
Signaling and Metabolic Pathways
Metabolic Pathway of trans-Cinnamic Acid
trans-Cinnamic acid is a key intermediate in the phenylpropanoid pathway in plants and is metabolized in animals. The primary metabolic route involves hydroxylation and conjugation.
Caption: Metabolic pathway of trans-cinnamic acid.
Cellular Response to Chemical-Induced Skin Irritation
Chemical irritants like trans-cinnamic acid can trigger a cascade of cellular events in the skin, leading to an inflammatory response. This process involves the activation of transcription factors such as AP-1 and Nrf2, which regulate the expression of pro-inflammatory and antioxidant genes, respectively.
Caption: Cellular response to skin irritation by trans-cinnamic acid.
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Use only in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly sealed in a cool, well-ventilated area.
-
Store locked up.
-
Recommended storage temperature is -20°C for long-term storage.
First Aid Measures
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
After inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
After swallowing: Rinse mouth. Do NOT induce vomiting. Call a physician if you feel unwell.
Disposal Considerations
Dispose of contents/container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Conclusion
The safety profile of this compound is predicted to be very similar to that of trans-cinnamic acid, which is classified as a skin, eye, and respiratory irritant, and is harmful if swallowed. The provided toxicological data, experimental protocols, and pathway analyses offer a robust framework for understanding and managing the potential hazards associated with this compound. Adherence to the recommended safe handling procedures, use of appropriate personal protective equipment, and implementation of proper emergency measures are essential to ensure the safety of researchers, scientists, and drug development professionals working with this compound.
References
Solubility Profile of trans-Cinnamic-d7 Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of trans-Cinnamic-d7 acid in various organic solvents. Due to the limited availability of direct quantitative data for this specific deuterated isotopologue, this guide leverages data from its non-deuterated counterpart, trans-cinnamic acid, to provide reliable estimates. The underlying principle is that the substitution of hydrogen with deuterium atoms results in a negligible change in the molecule's polarity and intermolecular forces, thus leading to a very similar solubility profile. This document also outlines a detailed experimental protocol for researchers seeking to determine the precise solubility of this compound in their specific solvent systems.
Introduction to this compound
This compound is a deuterated form of trans-cinnamic acid where seven hydrogen atoms have been replaced by deuterium.[1] Specifically, five deuterium atoms are located on the phenyl ring, and two are on the propenoic acid side chain.[1] This isotopic labeling makes it a valuable tool in various research applications, including metabolic pathway tracing and the study of kinetic isotope effects.[1] Understanding its solubility is critical for designing experiments, preparing stock solutions, and in formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉HD₇O₂ |
| Molecular Weight | 155.20 g/mol [1][2] |
| Melting Point | 132–135°C |
| Appearance | White to off-white solid/crystalline powder |
Solubility Data
trans-Cinnamic acid is generally characterized as being slightly soluble in water and freely soluble in many organic solvents. The deuterated form, this compound, is expected to exhibit a similar solubility profile. A compilation of available quantitative and qualitative solubility data is presented in Table 2. It is important to note that most of the detailed quantitative data is for the non-deuterated trans-cinnamic acid and should be considered a close approximation for the d7 isotopologue.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Quantitative Data for this compound | |||
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (644.33 mM) | Quantitative |
| Qualitative Data for trans-Cinnamic Acid | |||
| Water | Not Specified | Insoluble | Qualitative |
| Hot Water | Not Specified | Slightly Soluble | Qualitative |
| Benzene | Not Specified | Easily Soluble | Qualitative |
| Acetone | Not Specified | Easily Soluble | Qualitative |
| Ether | Not Specified | Easily Soluble | Qualitative |
| Glacial Acetic Acid | Not Specified | Easily Soluble | Qualitative |
| Quantitative Data for trans-Cinnamic Acid | |||
| Water | 25 | 0.4 g/L | Quantitative |
| Methanol | 25 | 273 nm (λmax) | Quantitative |
| Ethanol + Water Mixtures | 298.15 K (25°C) | Solubility increases with higher ethanol concentration | Quantitative |
| Methanol + Water Mixtures | 298.15 K (25°C) | Solubility increases with higher methanol concentration | Quantitative |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the solution using a syringe filter to remove any undissolved solid particles. The filter should also be at the experimental temperature.
-
Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted solution) x (Dilution factor)
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
trans-Cinnamic-d7 acid physical appearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-Cinnamic-d7 acid, a deuterated analog of trans-cinnamic acid. It details its physical and chemical properties, synthesis, analytical methods, and applications, with a focus on its use in scientific research.
Overview
trans-Cinnamic acid is a naturally occurring organic compound found in various plants, where it serves as a key precursor in the biosynthesis of many significant molecules like lignins, flavonoids, and coumarins.[1] Its deuterated form, this compound, has seven hydrogen atoms replaced by deuterium isotopes.[1] Specifically, five deuterium atoms are substituted on the phenyl ring, and two are located on the propenoic acid side chain.[1] This isotopic labeling makes this compound a valuable tool in research, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1][2] The increased mass due to deuterium allows for its clear distinction from the naturally occurring, unlabeled form in mass spectrometry.
Physical Appearance
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experiments and for its proper storage and handling.
| Property | Value | Source |
| Molecular Formula | C₉D₇HO₂ (C₆D₅CD=CDCO₂H) | |
| Molecular Weight | 155.20 g/mol | |
| Melting Point | 132-135 °C | |
| Boiling Point | 300 °C | |
| Isotopic Purity | 98 atom % D | |
| CAS Number | 308796-47-6, 343338-31-8 | |
| Appearance | White to almost white crystalline powder | |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | |
| Flash Point | 100 °C (closed cup) | |
| Storage Conditions | Store at room temperature, under inert gas. Avoid moisture. |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of cinnamic acids and their derivatives are the Perkin reaction and the Knoevenagel-Doebner condensation.
1. Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base. To synthesize this compound, fully deuterated benzaldehyde (benzaldehyde-d6) and acetic anhydride (acetic anhydride-d6) can be used.
2. Knoevenagel-Doebner Condensation: This method involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine. For the synthesis of this compound, benzaldehyde-d5 would be reacted with malonic acid-d4. This is a highly efficient method for producing cinnamic acids.
Caption: Synthesis routes for this compound.
Analytical Methodology: Quantification in Biological Samples
This compound is frequently used as an internal standard for the accurate quantification of unlabeled trans-cinnamic acid in complex biological matrices. A typical workflow involves Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).
1. Sample Preparation: The biological sample (e.g., plasma, tissue homogenate) is first subjected to protein precipitation, typically with a cold organic solvent like acetonitrile. After centrifugation, the supernatant is collected.
2. Internal Standard Spiking: A known concentration of this compound is added to the supernatant.
3. Chromatographic Separation: The sample is injected into a UHPLC system, where trans-cinnamic acid and its deuterated internal standard are separated from other matrix components on a suitable column (e.g., C18).
4. Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer, often a triple quadrupole (QqQ) instrument. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent and daughter ions of both trans-cinnamic acid and this compound.
5. Data Analysis: The peak area ratio of the analyte (trans-cinnamic acid) to the internal standard (this compound) is used to construct a calibration curve and determine the concentration of the analyte in the original sample.
Caption: Workflow for quantification using an internal standard.
Applications in Research
The primary utility of this compound stems from its isotopic labeling.
-
Internal Standard: Its most common application is as an internal standard in mass spectrometry-based quantification assays. The known concentration of the deuterated standard allows for precise measurement of the unlabeled counterpart in biological samples by correcting for variations in sample preparation and instrument response.
-
Metabolic Tracer: It is employed to trace the metabolic fate of trans-cinnamic acid in biological systems. By introducing the labeled compound, researchers can track its conversion to various metabolites, thereby elucidating biochemical pathways.
-
Kinetic Isotope Effect Studies: The replacement of hydrogen with deuterium can influence the rate of chemical reactions. This "kinetic isotope effect" can be studied using this compound to gain insights into enzyme reaction mechanisms.
Safety and Handling
-
Hazards: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.
-
Precautions: Avoid breathing dust, and ensure use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling.
-
Storage: Store in a locked-up, well-ventilated place. It is stable under recommended storage conditions (room temperature, under inert gas). After three years, the compound should be re-analyzed for chemical purity before use.
References
A Technical Guide to trans-Cinnamic-d7 Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on trans-Cinnamic-d7 acid, a deuterated analogue of the naturally occurring trans-cinnamic acid. This stable isotope-labeled compound is a critical tool in modern analytical and metabolic research, offering enhanced precision and accuracy in quantitative studies. This document outlines its commercial availability, core applications, and detailed experimental protocols for its use.
Commercial Suppliers of this compound
The selection of a high-quality, well-characterized standard is the foundation of reliable experimental outcomes. Several reputable commercial suppliers offer this compound, each with specific product characteristics. The following table summarizes key quantitative data from various suppliers to facilitate comparison and procurement.
| Supplier | Product/Catalog Number | Isotopic Enrichment (atom % D) | Molecular Weight ( g/mol ) | CAS Number |
| C/D/N Isotopes | D-5781 | 98 | 155.20 | 343338-31-8[1] |
| Sigma-Aldrich | 513954 | 98 | 155.20 | 308796-47-6[2] |
| Santa Cruz Biotechnology | sc-221683 | Not Specified | 155.20 | 308796-47-6[3] |
| MedChemExpress | HY-134812S | Not Specified | 155.20 | 308796-47-6 |
| LGC Standards | TRC-C468502 | Not Specified | Not Specified | 343338-31-8[4] |
| Benchchem | B1611827 | Not Specified | 155.20 | 308796-47-6[5] |
| Fisher Scientific | CDN D-5781 | Not Specified | Not Specified | 343338-31-8 |
Core Applications in Research and Drug Development
The primary utility of this compound stems from the kinetic isotope effect and its mass difference from the unlabeled analogue. These properties make it an invaluable tool in several research domains.
-
Internal Standard for Quantitative Analysis : The most common application of this compound is as an internal standard (IS) for chromatography, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Because it has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization and matrix effects. However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to every sample and calibration standard, variations arising from sample preparation, injection volume, and instrument response can be normalized, leading to highly accurate and precise quantification of endogenous trans-cinnamic acid.
-
Metabolic Studies : Deuterium-labeled compounds are essential for tracing the metabolic fate of drugs and other xenobiotics. This compound can be introduced into biological systems to track its conversion into various metabolites, thereby elucidating the biochemical transformations it undergoes. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of cinnamic acid and related compounds.
-
Kinetic Isotope Effect (KIE) Studies : The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond. This can slow down the rate of reactions where C-H bond cleavage is the rate-determining step, a phenomenon known as the Kinetic Isotope Effect. By comparing the reaction rates of the deuterated and non-deuterated forms of cinnamic acid, researchers can gain insights into enzymatic reaction mechanisms.
Experimental Protocol: Quantification of Phenolic Acid Metabolites using UHPLC-MS/MS
This section provides a detailed methodology for the use of this compound as an internal standard for the quantification of other analytes in a biological matrix, adapted from a validated method for analyzing microbial-derived grape polyphenol metabolites.
Materials and Reagents
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Target analytes for calibration curve
-
Biological matrix (e.g., bacterial broth, plasma)
-
Ethyl acetate
-
4 M HCl solution
Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution : Prepare a stock solution of this compound at a concentration of 20 µg/mL in 70% methanol containing 0.1% formic acid.
-
Calibration Standards Stock Solution : Prepare a mixture of all target analytes in a single stock solution, with each analyte at a concentration of 20 µg/mL.
-
Calibration Curve Working Solutions : Serially dilute the calibration standards stock solution to achieve a range of concentrations (e.g., 1.25 to 6000 ng/mL) in 45% aqueous methanol with 0.1% formic acid.
-
Final Calibration Solutions : Spike the internal standard (this compound) into each dilution of the calibration curve to a final concentration of 100 ng/mL.
Sample Preparation (from Bacterial Broth)
-
Take 500 µL of the bacterial broth sample.
-
Acidify the sample by adding 100 µL of 4 M HCl solution.
-
Spike the sample with 5 µL of the this compound IS stock solution (20 µg/mL).
-
Mix the solution thoroughly.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging at 3000 x g for 5 minutes.
-
Transfer the upper organic phase (approximately 450 µL) to a clean vial.
-
Repeat the extraction of the aqueous phase twice more with 500 µL of ethyl acetate each time.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for UHPLC analysis.
UHPLC-QqQ-MS/MS Analysis
-
Chromatographic System : An ultra-high performance liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer (UHPLC-QqQ-MS/MS).
-
Column : A suitable reversed-phase column (e.g., C18).
-
Mobile Phase : A gradient elution using two solvents, such as:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Flow Rate : A typical flow rate for UHPLC is between 0.3 and 0.6 mL/min.
-
Injection Volume : 5-10 µL.
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
Detection Mode : Multiple Reaction Monitoring (MRM) for both the target analytes and the internal standard. Specific precursor-product ion transitions must be optimized for each compound.
-
Data Analysis
-
Integrate the peak areas for each target analyte and for the internal standard (this compound).
-
Calculate the peak area ratio for each analyte in all samples and standards: Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Workflow for the procurement and application of this compound.
Caption: Role of an internal standard in mitigating analytical variability.
References
- 1. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 308796-47-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Quality and Identity: A Technical Guide to the Certificate of Analysis for trans-Cinnamic-d7 Acid
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that ensures the quality, purity, and identity of starting materials. This is particularly true for isotopically labeled compounds like trans-Cinnamic-d7 acid, where confirmation of isotopic enrichment is as crucial as chemical purity. This in-depth technical guide provides a comprehensive overview of the data and methodologies presented in a typical CoA for this compound, empowering users to confidently interpret and utilize this essential quality control document.
This compound is a deuterated form of trans-cinnamic acid, a naturally occurring aromatic compound. Its use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for tracing metabolic pathways and quantifying its non-labeled counterpart in various biological matrices.[1] The stability of the deuterium labels and the high isotopic purity are paramount for its function as a reliable analytical standard.
I. Quantitative Data Summary
A Certificate of Analysis for this compound presents a suite of quantitative tests to confirm its identity and quality. The following tables summarize the typical specifications and analytical results.
Table 1: Identification and Physical Properties
| Parameter | Specification | Result | Method Reference |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Molecular Formula | C₉HD₇O₂ | Conforms | - |
| Molecular Weight | 155.20 g/mol | Conforms | Calculation |
| Melting Point | 132-135 °C | Conforms | USP <741> |
Table 2: Purity and Isotopic Enrichment
| Parameter | Specification | Result | Method Reference |
| Purity (HPLC) | ≥98.0% | 99.98% | HPLC Analysis |
| Isotopic Enrichment | ≥98 atom % D | 99.47% | Mass Spectrometry |
| ¹H NMR Spectrum | Consistent with structure | Conforms | ¹H NMR Spectroscopy |
| LC-MS | Consistent with structure | Conforms | LC-MS Analysis |
Table 3: Impurities
| Parameter | Specification | Result | Method Reference |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Heavy Metals | ≤20 ppm | Conforms | ICP-MS (USP <233>) |
| Elemental Analysis | C: 69.67%, H(D): 5.19% (calc.) | Conforms (within ±0.4%) | Combustion Analysis |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the results presented in a CoA. Below are the protocols for the key experiments cited.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is determined by HPLC, which separates the main compound from any potential impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of methanol and water (containing 0.1% formic acid or another suitable modifier).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength of 272 nm.
-
Quantification : The purity is calculated based on the peak area percentage of the main component relative to the total peak area in the chromatogram.
Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is employed to determine the isotopic enrichment of the deuterated compound. This is a critical parameter that confirms the level of deuterium incorporation.
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Data Acquisition : Mass spectra are acquired in the appropriate mass range to observe the molecular ion peaks of the deuterated and non-deuterated species.
-
Calculation : The isotopic enrichment is calculated by comparing the intensities of the ion corresponding to the fully deuterated molecule (M+7) with the sum of intensities of all isotopic variants of the molecular ion.
Structural Confirmation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure and the absence of significant proton-containing impurities.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition : A standard one-dimensional proton spectrum is acquired.
-
Interpretation : The spectrum of this compound is expected to show a significant reduction or absence of signals corresponding to the protons on the phenyl ring and the vinyl group, confirming successful deuteration. The presence of the carboxylic acid proton signal is expected unless the sample is exchanged with D₂O.
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
This method is used to identify and quantify any residual organic solvents that may be present from the synthesis and purification processes, in accordance with USP <467>.[2][3][4]
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Column : A column suitable for volatile organic compound analysis (e.g., G43 phase).
-
Sample Preparation : A precisely weighed amount of the sample is placed in a headspace vial with a suitable solvent (e.g., DMSO or water).
-
Analysis : The vial is heated to allow volatile solvents to partition into the headspace, and an aliquot of the headspace gas is injected into the GC.
-
Quantification : The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.
Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
To ensure patient safety in pharmaceutical applications, the content of heavy metals is strictly controlled. Modern instrumental methods like ICP-MS have replaced older, less specific colorimetric tests.[5]
-
Instrumentation : An ICP-MS system.
-
Sample Preparation : The sample is digested using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system.
-
Analysis : The digested sample solution is introduced into the plasma, which atomizes and ionizes the elements. The ions are then separated by the mass spectrometer based on their mass-to-charge ratio.
-
Quantification : The concentration of each metal is determined by comparing the signal intensity to that of certified reference standards. The general limit for heavy metals is often set at 10 or 20 ppm.
Elemental Analysis by Combustion
Elemental analysis provides the percentage of carbon and hydrogen (in this case, including deuterium) in the compound, which serves as a fundamental check of its elemental composition.
-
Instrumentation : An automated CHNS elemental analyzer.
-
Principle : A small, accurately weighed amount of the sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a thermal conductivity detector.
-
Interpretation : The experimental percentages of carbon and hydrogen (and deuterium) are compared to the theoretical values calculated from the molecular formula. A deviation of less than 0.4% is generally considered acceptable.
III. Visualizing Key Information
To further clarify the processes and information detailed in this guide, the following diagrams have been generated.
References
Methodological & Application
Application Notes and Protocols for the Use of trans-Cinnamic-d7 Acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Cinnamic acid is a naturally occurring phenolic compound found in a variety of plants and is a key intermediate in the biosynthesis of numerous phenylpropanoids, including flavonoids, lignins, and coumarins. Its quantification in biological and other complex matrices is crucial for research in pharmacology, metabolomics, and drug development. The use of a stable isotope-labeled internal standard, such as trans-Cinnamic-d7 acid, is the gold standard for accurate and precise quantification using mass spectrometry-based methods. This deuterated analog is chemically identical to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and procedural losses.
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of trans-cinnamic acid and other phenolic compounds in various matrices.
Data Presentation
The following table summarizes the quantitative data from a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the analysis of various phenolic acids, using this compound as the internal standard.[1]
| Analyte | Lower Limit of Detection (LLOD) (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (Low Level, %) | Recovery (High Level, %) | Precision (RSD, %) |
| Phenylacetic acid | 1.021 | 3.094 | 103 ± 5 | 101 ± 4 | < 8 |
| 3-Phenylpropionic acid | 0.876 | 2.655 | 98 ± 6 | 99 ± 3 | < 7 |
| 4-Hydroxyphenylacetic acid | 0.543 | 1.645 | 105 ± 4 | 102 ± 5 | < 6 |
| 3-(4-Hydroxyphenyl)propionic acid | 0.451 | 1.367 | 101 ± 7 | 100 ± 4 | < 8 |
| Benzoic acid | 2.053 | 8.116 | 91.2 ± 8 | 90.2 ± 7 | < 10 |
| Cinnamic acid | 0.225 | 0.698 | 115 ± 3 | 121 ± 2 | < 5 |
| 3-Hydroxybenzoic acid | 0.678 | 2.055 | 99 ± 5 | 98 ± 6 | < 7 |
| 4-Hydroxybenzoic acid | 0.432 | 1.309 | 102 ± 4 | 101 ± 3 | < 5 |
| Vanillic acid | 0.333 | 1.009 | 108 ± 6 | 106 ± 5 | < 7 |
| Ferulic acid | 0.287 | 0.870 | 110 ± 4 | 109 ± 3 | < 6 |
| Isoferulic acid | 0.301 | 0.912 | 107 ± 5 | 105 ± 4 | < 6 |
| Caffeic acid | 0.356 | 1.079 | 104 ± 6 | 103 ± 5 | < 7 |
| Protocatechuic acid | 0.501 | 1.518 | 97 ± 7 | 96 ± 6 | < 8 |
| Syringic acid | 0.411 | 1.245 | 103 ± 5 | 102 ± 4 | < 6 |
| p-Coumaric acid | 0.254 | 0.770 | 112 ± 4 | 111 ± 3 | < 5 |
| Gallic acid | 0.612 | 1.855 | 95 ± 8 | 94 ± 7 | < 9 |
Experimental Protocols
Protocol 1: Quantification of Phenolic Acid Metabolites in Bacterial Broth using UHPLC-MS/MS[1]
This protocol details the procedure for the extraction and quantification of 16 microbial-generated phenolic acid metabolites from a bacterial broth, employing this compound as an internal standard.
1. Materials and Reagents
-
Bacterial broth sample
-
This compound solution (20 µg/mL in 70% MeOH with 0.1% formic acid)
-
4 M HCl solution
-
Ethyl acetate
-
Methanol (MeOH)
-
Formic acid
-
Ascorbic acid (2%)
-
Ultrapure water
-
0.45-µm Millex-FH membrane filters
2. Sample Preparation
-
To 500 µL of the bacterial broth, add 100 µL of 4 M HCl solution.
-
Spike the acidified sample with 5 µL of the 20 µg/mL this compound internal standard solution.
-
Mix the solution thoroughly.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging at 3000 x g for 5 minutes.
-
Transfer the upper organic phase (approximately 450 µL) to a clean glass vial.
-
Repeat the extraction of the aqueous phase twice more with 500 µL of ethyl acetate each time.
-
Combine all the organic supernatants.
-
Add 10 µL of 2% ascorbic acid to the combined organic extract.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in 1000 µL of 45% methanol containing 0.1% formic acid.
-
Centrifuge the reconstituted sample at 16,000 x g for 10 minutes.
-
Filter the supernatant through a 0.45-µm membrane filter before injection into the UHPLC-MS/MS system.
3. UHPLC-MS/MS Conditions
-
UHPLC System: Agilent 1290 Infinity UHPLC system
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm)
-
Mobile Phase A: 0.2% Acetic Acid in Water
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile
-
Gradient Program:
-
0-1.5 min: 4% B
-
1.5-14 min: 4-12% B
-
14-15 min: 12-90% B
-
15-17 min: 90% B
-
17-18 min: 90-4% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: AB SCIEX QTRAP 6500 mass spectrometer with a Turbo V ion source
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Scan Type: Dynamic Multiple Reaction Monitoring (dMRM)
-
MRM Transitions:
-
trans-Cinnamic acid: m/z 147.1 → 103.1
-
This compound: m/z 154.1 → 108.1
-
(Optimize MRM transitions for other target analytes)
-
4. Data Analysis
-
Integrate the peak areas for each analyte and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for sample preparation and analysis.
Caption: Phenylpropanoid biosynthesis pathway.
References
Application Note: Quantitative Analysis of trans-Cinnamic Acid in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of trans-cinnamic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). trans-Cinnamic acid, a key metabolite in the phenylpropanoid pathway and a compound of interest in pharmacokinetic and metabolomic studies, is quantified using its stable isotope-labeled counterpart, trans-cinnamic-d7 acid, as an internal standard (IS) to ensure accuracy and precision.[1] The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection.[2][3] The described method is suitable for high-throughput analysis in clinical and drug development research.
Introduction
trans-Cinnamic acid is a naturally occurring organic acid that serves as a central intermediate in the biosynthesis of a vast array of compounds in plants, including flavonoids and lignin.[4] In humans, it is studied as a metabolite of dietary polyphenols and as the primary active metabolite of certain traditional medicines.[5] Accurate quantification of trans-cinnamic acid in biological matrices like plasma is crucial for pharmacokinetic profiling, biomarker discovery, and understanding its physiological roles.
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative LC-MS/MS analysis. The IS co-elutes with the analyte and experiences similar matrix effects and extraction variability, allowing for highly accurate and precise quantification. This document provides a comprehensive protocol for the extraction and analysis of trans-cinnamic acid from human plasma, along with typical method performance data.
Experimental Protocols
Materials and Reagents
-
Analytes: trans-Cinnamic acid (≥99% purity), this compound (≥98 atom % D)
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Ethyl Acetate (HPLC Grade), Formic Acid (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)
-
Chemicals: Hydrochloric Acid (HCl, 1.0 M)
-
Matrix: Blank human plasma (K2-EDTA)
Preparation of Standard Solutions
-
Primary Stock Solutions (1.0 mg/mL):
-
Accurately weigh and dissolve 10 mg of trans-cinnamic acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the trans-cinnamic acid primary stock with 50:50 (v/v) methanol:water. Suggested concentrations range from 5 ng/mL to 5000 ng/mL.
-
Prepare a separate set of working standards for Quality Control (QC) samples at low, medium, and high concentrations (e.g., 15, 150, and 4000 ng/mL).
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction)
The following workflow diagram illustrates the sample preparation procedure.
Figure 1. Workflow for plasma sample preparation using LLE.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) |
|---|---|---|---|---|
| trans-Cinnamic acid | 147.0 | 103.1 | 100 | -15 |
| This compound (IS) | 154.1 | 110.1 | 100 | -15 |
Note: The precursor ion for trans-Cinnamic acid is often cited as 146.8 or 146.9. The corresponding precursor for the d7-IS would be 153.8 or 153.9. Users should confirm exact masses on their specific instrument. Collision Energy (CE) is instrument-dependent and requires optimization.
Results and Discussion
Method Performance
The method was validated for linearity, sensitivity, accuracy, and precision according to standard bioanalytical guidelines. The results demonstrate that the assay is reliable for the quantification of trans-cinnamic acid in human plasma.
Table 4: Summary of Method Validation Data
| Parameter | Result |
|---|---|
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 88.5% - 109.2% |
| Precision (RSD%) (at LLOQ, LQC, MQC, HQC) | |
| Intra-day | < 9.1% |
| Inter-day | < 10.0% |
| Matrix Effect (IS Normalized) | 92.1% - 104.5% |
| Recovery | > 85% |
Biological Context: Phenylpropanoid Pathway
trans-Cinnamic acid is a cornerstone metabolite in the phenylpropanoid pathway, formed from L-phenylalanine via the enzyme Phenylalanine Ammonia-Lyase (PAL). Understanding this pathway provides context for its biological importance.
Figure 2. Role of trans-Cinnamic Acid in biosynthesis.
Conclusion
The LC-MS/MS method presented provides a selective, sensitive, and reliable means for quantifying trans-cinnamic acid in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a simple liquid-liquid extraction protocol makes this method well-suited for regulated bioanalysis, pharmacokinetic studies, and clinical research applications requiring high-throughput and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of plasma concentration of cinnamic acid by LC-MS-MS and study of pharmacokinetics in healthy volunteers after mailuoning injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H8O2 | CID 16213746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 308796-47-6 | Benchchem [benchchem.com]
The Role of trans-Cinnamic-d7 Acid in Advancing Pharmacokinetic Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The use of stable isotope-labeled compounds, such as trans-Cinnamic-d7 acid, is a critical component in modern pharmacokinetic studies, enabling precise and accurate quantification of drug candidates and their metabolites. This application note provides detailed protocols and insights into the utilization of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the pharmacokinetic analysis of trans-cinnamic acid.
trans-Cinnamic acid, a naturally occurring phenolic compound found in various plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Robust pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental for its development as a potential therapeutic agent. Deuterated analogs, such as this compound, are ideal internal standards for quantitative bioanalysis because they share similar physicochemical properties with the analyte but have a different mass, allowing for clear differentiation in mass spectrometric detection.[3][4][5]
Application: Internal Standard in Quantitative Bioanalysis
This compound serves as an invaluable tool for researchers and drug development professionals in the following applications:
-
Accurate Quantification: As an internal standard, it compensates for variations in sample preparation and instrument response, leading to highly accurate and precise measurement of trans-cinnamic acid concentrations in biological matrices like plasma and tissue homogenates.
-
Method Validation: It is crucial for the validation of bioanalytical methods according to regulatory guidelines, ensuring the reliability and reproducibility of the pharmacokinetic data.
-
Pharmacokinetic Profiling: Enables the detailed characterization of the pharmacokinetic profile of trans-cinnamic acid, including parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
Experimental Protocols
A validated LC-MS/MS method for the quantification of trans-cinnamic acid in human plasma using this compound as an internal standard is detailed below. This protocol is based on established methodologies for cinnamic acid analysis.
I. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Acidify the sample by adding 10 µL of 1M hydrochloric acid to protonate the cinnamic acid.
-
Add 500 µL of an extraction solvent mixture (e.g., ethyl acetate:ether, 1:1, v/v).
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
II. LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Agilent Zorbax SB C18, 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | trans-Cinnamic acid: 147.1; this compound: 154.1 |
| Product Ion (m/z) | trans-Cinnamic acid: 103.1; this compound: 108.1 |
| Collision Energy | To be optimized for the specific instrument |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters of trans-cinnamic acid from studies in various species. These values provide a baseline for researchers designing new pharmacokinetic investigations.
| Species | Route of Administration | Dose | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | t1/2 (h) | Reference |
| Human | Intravenous (infusion) | Mailuoning injection | 115.73 ± 44.31 | - | 158.64 ± 56.02 | 0.41 ± 0.09 | |
| Human | Intravenous (infusion) | Mailuoning injection (multiple doses) | 113.79 ± 25.61 | - | 166.49 ± 46.79 | 0.52 ± 0.13 | |
| Rat | Oral | 7.62 x 10⁻⁵ mol/kg (pure CA) | - | - | - | - | |
| Rat | Oral | 7.4 g/kg (Ramulus Cinnamomi) | - | - | Higher than pure CA | - | |
| Mouse | - | - | - | - | - | - |
Note: The bioavailability (F) of cinnamic acid in mice was reported to be 95.98%. Cinnamic acid is rapidly absorbed and metabolized, primarily to hippuric acid.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the metabolic fate of trans-cinnamic acid, the following diagrams are provided.
Caption: Workflow for the quantification of trans-cinnamic acid in plasma.
Caption: Simplified metabolic pathway of trans-cinnamic acid.
The strategic use of this compound as an internal standard is fundamental for generating high-quality pharmacokinetic data. The protocols and information presented herein provide a solid foundation for researchers and professionals in the field of drug development to accurately assess the ADME properties of trans-cinnamic acid and its derivatives, ultimately accelerating their potential translation into clinical applications.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Metabolic Pathway Tracing Using trans-Cinnamic-d7 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems.[1] Trans-Cinnamic-d7 acid, a deuterated analog of trans-cinnamic acid, serves as an invaluable tracer for investigating the phenylpropanoid pathway and other metabolic routes involving this key intermediate.[2] The seven deuterium atoms on its phenyl ring and propenoic acid side chain allow for clear differentiation from its unlabeled counterpart by mass spectrometry, enabling precise tracking of its metabolic fate.[2]
These application notes provide detailed protocols for utilizing this compound in metabolic tracing studies, from experimental design to data analysis. The information is intended to guide researchers in academia and industry in the application of this tool for drug development, agriculture, and fundamental biological research.
Key Applications
-
Elucidation of the Phenylpropanoid Pathway: Trace the conversion of cinnamic acid into a vast array of secondary metabolites in plants, including lignins, flavonoids, and coumarins.[3]
-
Studying Xenobiotic Metabolism: Investigate the metabolic fate of cinnamic acid and its derivatives in microbial and mammalian systems.
-
Kinetic Isotope Effect Studies: The deuterium substitution can be used to probe the kinetic isotope effect in enzyme-catalyzed reactions, providing insights into reaction mechanisms.[2]
-
Quantitative Analysis: Use as an internal standard for the accurate quantification of unlabeled trans-cinnamic acid and its metabolites in complex biological matrices.
Experimental Protocols
Protocol 1: Metabolic Tracing in Plant Cell Suspension Cultures
This protocol outlines a general procedure for tracing the metabolism of this compound in a plant cell suspension culture.
1. Materials:
-
This compound (≥98 atom % D)
-
Plant cell suspension culture (e.g., Arabidopsis thaliana, Tobacco BY-2)
-
Appropriate liquid culture medium (e.g., Murashige and Skoog)
-
Sterile water
-
Solvents for extraction: Methanol, Chloroform, Water (HPLC grade)
-
Liquid nitrogen
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Tracer Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10 mM. Filter-sterilize the solution.
-
Cell Culture Treatment: Grow the plant cell suspension culture to the mid-logarithmic phase. Add the this compound stock solution to the culture medium to a final concentration of 10-100 µM. An equivalent volume of the solvent should be added to a control culture.
-
Time-Course Sampling: Collect cell samples at various time points (e.g., 0, 1, 4, 8, 24 hours) post-treatment. For each time point, quickly harvest the cells by filtration or centrifugation.
-
Metabolite Quenching and Extraction:
-
Immediately quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen.
-
Perform a two-phase metabolite extraction. Add a pre-chilled (-20°C) mixture of methanol:chloroform:water (2.5:1:1 v/v/v) to the frozen cell pellet.
-
Homogenize the mixture using a bead beater or sonicator.
-
Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.
-
-
Sample Preparation for LC-MS/MS:
-
Collect the polar and non-polar fractions separately.
-
Dry the extracts using a vacuum concentrator or lyophilizer.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column for separation. A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and its expected metabolites.
Protocol 2: In Vivo Metabolic Tracing in a Mouse Model
This protocol provides a framework for an in vivo study to trace the metabolism of this compound in mice.
1. Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, saline with a solubilizing agent)
-
Mice (e.g., C57BL/6)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection tools
-
Homogenizer
-
LC-MS/MS system
2. Experimental Procedure:
-
Tracer Administration: Administer a single dose of this compound to the mice via oral gavage or intraperitoneal injection. The dose will depend on the specific research question and should be determined in preliminary studies.
-
Sample Collection:
-
Blood: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration. Plasma should be prepared by centrifugation.
-
Urine and Feces: House the mice in metabolic cages to collect urine and feces over a 24 or 48-hour period.
-
Tissues: At the end of the study, euthanize the mice and collect relevant tissues (e.g., liver, kidney, intestine). Immediately flash-freeze the tissues in liquid nitrogen.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample. Centrifuge and collect the supernatant.
-
Urine: Dilute the urine sample with a suitable solvent and centrifuge to remove any precipitates.
-
Tissues: Homogenize the frozen tissues in a suitable extraction solvent (e.g., methanol:water) and perform a metabolite extraction as described in Protocol 1.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method similar to the one described in Protocol 1.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from a metabolic tracing experiment using this compound.
Table 1: Quantification of this compound and its Metabolites in Plant Cell Suspension Culture
| Time (hours) | This compound (pmol/mg cells) | p-Coumaric-d6 Acid (pmol/mg cells) | Ferulic-d6 Acid (pmol/mg cells) | Caffeic-d6 Acid (pmol/mg cells) |
| 0 | 150.2 ± 12.5 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 112.8 ± 9.8 | 25.4 ± 3.1 | 5.1 ± 0.8 | 2.3 ± 0.4 |
| 4 | 65.3 ± 7.2 | 58.9 ± 6.5 | 15.7 ± 2.1 | 8.9 ± 1.2 |
| 8 | 28.1 ± 4.5 | 75.2 ± 8.1 | 28.3 ± 3.5 | 15.6 ± 2.0 |
| 24 | 5.6 ± 1.2 | 42.1 ± 5.3 | 45.8 ± 5.9 | 22.4 ± 3.1 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Pharmacokinetic Parameters of this compound in Mouse Plasma
| Parameter | Value |
| Cmax (ng/mL) | 1250 ± 150 |
| Tmax (hours) | 0.5 |
| AUC (0-t) (ng*h/mL) | 3500 ± 420 |
| t1/2 (hours) | 2.1 ± 0.3 |
Data are presented as mean ± standard deviation (n=5).
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Phenylpropanoid pathway tracing with this compound.
Caption: General experimental workflow for metabolic tracing.
Caption: Logical flow of a stable isotope tracing experiment.
References
Application Notes and Protocols for the Quantification of trans-Cinnamic-d7 Acid by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration and purity of substances without the need for a specific reference standard of the analyte. This is because the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For isotopically labeled compounds such as trans-Cinnamic-d7 acid, qNMR offers a precise and accurate method for quantification, which is crucial in various stages of drug development, including metabolic studies and pharmacokinetic assessments.
This document provides a detailed protocol for the quantification of this compound using ¹H qNMR spectroscopy. It covers sample preparation, data acquisition, data processing, and presents illustrative validation data based on the analysis of structurally similar compounds.
Principle of Quantification
The quantification of an analyte by ¹H qNMR using an internal standard is based on the following equation:
Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I : Integral of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
Purity : Purity of the internal standard
-
analyte : this compound
-
IS : Internal Standard
Predicted ¹H NMR Spectrum of this compound
-
Carboxylic acid proton (-COOH): A broad singlet expected around 12-13 ppm in DMSO-d₆. This signal is often exchangeable with residual water in the solvent, which can affect its reliability for quantification.
-
Residual vinylic or aromatic protons: Depending on the isotopic purity, very small signals might be present in the regions of ~6.5-7.8 ppm. These are generally not suitable for quantification due to their low intensity.
Given these characteristics, the selection of an appropriate internal standard with a non-overlapping signal is critical.
Experimental Protocols
Selection of Internal Standard
The choice of an internal standard is crucial for accurate qNMR. The ideal internal standard should:
-
Be of high, certified purity.
-
Have signals that do not overlap with the analyte or solvent signals.
-
Be chemically stable and not react with the analyte.
-
Be soluble in the chosen deuterated solvent.
-
Preferably have simple signals (e.g., singlets).
For the quantification of this compound in DMSO-d₆, suitable internal standards include:
-
Maleic Acid: Provides a sharp singlet around 6.3 ppm. This is well-separated from the expected carboxylic acid proton of the analyte and residual solvent signals.[1]
-
Dimethyl terephthalate: Offers two singlets, one for the aromatic protons around 8.0 ppm and another for the methyl protons around 3.9 ppm.[2]
-
1,4-Bis(trimethylsilyl)benzene-d4: Gives a sharp singlet for the methyl protons at approximately 0.1 ppm, far away from most other signals.[3]
For this protocol, Maleic Acid is recommended due to its simple spectrum and clear separation from the analyte's key region.
Sample Preparation
Accurate weighing is paramount for qNMR.
-
Weighing: Using a calibrated analytical microbalance, accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Internal Standard Addition: Accurately weigh an equimolar amount of the chosen internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, 99.9% D) to the vial.
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing or gentle sonication.
-
Transfer: Transfer the solution to a high-quality NMR tube.
NMR Data Acquisition
To ensure accurate quantification, specific acquisition parameters must be optimized.
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.
-
Pulse Angle: Use a calibrated 90° pulse angle to maximize the signal-to-noise ratio.
-
Relaxation Delay (d1): This is a critical parameter. Set a long relaxation delay to ensure complete T₁ relaxation for both the analyte and internal standard signals. A conservative value of 5 times the longest T₁ of any signal to be integrated is recommended (e.g., d1 ≥ 30 s).
-
Acquisition Time (at): Ensure the acquisition time is sufficient for the Free Induction Decay (FID) to decay completely, which aids in achieving a flat baseline (e.g., at ≥ 3 s).
-
Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
-
Temperature: Maintain a constant temperature throughout the experiment.
Data Processing
Careful and consistent data processing is essential.
-
Apodization: Apply an exponential multiplication factor (line broadening) of 0.3 Hz to improve the S/N without significantly degrading the resolution.
-
Fourier Transform: Perform a Fourier transform of the FID.
-
Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Manually integrate the selected signals for the analyte and the internal standard. The integration region should cover the entire signal, including any ¹³C satellites if they are not decoupled.
Quantitative Data Summary
As no specific validation data for this compound is available in the literature, the following tables present representative data from validated qNMR methods for similar aromatic carboxylic acids. This data illustrates the expected performance of the described protocol.
Table 1: Illustrative Method Validation Parameters for qNMR of an Aromatic Carboxylic Acid
| Parameter | Specification | Typical Result |
| Linearity | ||
| Range | 0.1 - 10 mg/mL | 0.1 - 10 mg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9995 |
| Accuracy | ||
| Recovery | 98.0 - 102.0% | 99.5 ± 1.5% |
| Precision | ||
| Repeatability (RSD) | < 1.0% | 0.5% |
| Intermediate Precision (RSD) | < 2.0% | 1.2% |
| Limits | ||
| Limit of Detection (LOD) | S/N ≥ 3 | ~5 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~15 µg/mL |
Table 2: Example Purity Determination of a Deuterated Aromatic Acid Batch
| Sample ID | Weighed Analyte (mg) | Weighed IS (mg) | Calculated Purity (%) | Mean Purity (%) | RSD (%) |
| Batch A-1 | 5.125 | 5.050 | 99.2 | 99.3 | 0.25 |
| Batch A-2 | 5.080 | 5.015 | 99.5 | ||
| Batch A-3 | 5.210 | 5.150 | 99.1 |
Visualizations
References
Analysis of Deuterated trans-Cinnamic Acid by Gas Chromatography: A Guide to Derivatization and Quantification
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
trans-Cinnamic-d7 acid, a deuterated isotopologue of the naturally occurring phenolic acid, is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry-based analyses. Due to its low volatility, direct analysis of this compound by gas chromatography (GC) is challenging, often resulting in poor peak shape and thermal degradation. Derivatization is a crucial sample preparation step that converts the non-volatile carboxylic acid into a more volatile and thermally stable derivative, enabling robust and sensitive GC analysis. This application note provides detailed protocols for three common derivatization techniques: silylation, alkylation, and esterification, along with typical analytical performance data for the resulting derivatives.
Biological Context: The Phenylpropanoid Pathway
trans-Cinnamic acid is a key intermediate in the phenylpropanoid pathway, a major metabolic route in plants for the biosynthesis of a wide variety of secondary metabolites.[1] This pathway is responsible for the production of lignins, flavonoids, coumarins, and other phenolic compounds that play crucial roles in plant development, defense, and signaling. The pathway begins with the deamination of the amino acid phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. Understanding this pathway is essential for researchers studying plant biochemistry, natural product synthesis, and the metabolism of dietary phenolic compounds.
Derivatization and GC Analysis Workflow
The general workflow for the analysis of this compound by GC involves sample preparation, derivatization, and subsequent GC-mass spectrometry (GC-MS) analysis. The choice of derivatization reagent will depend on the specific requirements of the analysis, such as the desired sensitivity and the presence of other functional groups in the sample matrix.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Trans-Cinnamic Acid and its Deuterated Analog
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of trans-cinnamic acid and its deuterated analog, trans-cinnamic acid-d7. The use of a deuterated internal standard is a common practice in quantitative bioanalysis to correct for matrix effects and variations during sample preparation and injection.[1] This method utilizes a reversed-phase C18 column coupled with mass spectrometry (MS) detection, which provides the necessary selectivity to differentiate between the analyte and its stable isotope-labeled internal standard. The protocols provided are applicable to researchers and scientists in drug development and life sciences for pharmacokinetic studies and other quantitative applications.
Introduction
Trans-cinnamic acid is a naturally occurring phenolic compound found in various plants and is a precursor to many important molecules, including lignin and flavonoids.[2][3] It possesses various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[4] Accurate quantification of trans-cinnamic acid in biological matrices is crucial for pharmacokinetic and metabolic studies. The stable isotope-labeled analog, trans-cinnamic acid-d7, is an ideal internal standard (I.S.) for quantitative assays as it shares nearly identical chemical and physical properties with the analyte, ensuring similar behavior during extraction and chromatographic separation.[5] While deuterated standards may have slightly different retention times, mass spectrometry allows for their distinct detection and quantification. This document provides a detailed protocol for sample preparation and HPLC analysis.
Experimental Protocols
Materials and Reagents
-
Standards: trans-Cinnamic acid (≥99% purity), trans-Cinnamic acid-d7 (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)
-
Additives: Formic acid (LC-MS grade)
-
Columns: A C18 reversed-phase column is recommended. Specific examples include Discovery C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Sample Preparation: Ethyl acetate, Hydrochloric acid (4 M), 0.45-µm syringe filters.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve trans-cinnamic acid in methanol to obtain a final concentration of 1 mg/mL.
-
Separately, prepare a 1 mg/mL stock solution of trans-cinnamic acid-d7 in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the trans-cinnamic acid primary stock with a 50:50 mixture of methanol and water.
-
-
Internal Standard Spiking Solution (e.g., 20 µg/mL):
-
Dilute the trans-cinnamic acid-d7 primary stock solution with methanol to a final concentration of 20 µg/mL.
-
Sample Preparation (from Biological Matrix, e.g., Broth or Plasma)
This protocol is adapted from methods for extracting phenolic compounds from biological fluids.
-
Aliquoting: Transfer 500 µL of the sample (e.g., plasma, bacterial broth) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 5 µL of the 20 µg/mL trans-cinnamic acid-d7 internal standard solution to each sample.
-
Acidification: Acidify the sample by adding 100 µL of 4 M HCl solution and mix well.
-
Liquid-Liquid Extraction:
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 ×g for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction twice more, combining the organic layers.
-
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1000 µL of the initial mobile phase (e.g., 45% methanol containing 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.45-µm syringe filter before injection into the HPLC system.
HPLC-MS Method
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| HPLC System | UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start at 20% B, increase to 100% B over 30 minutes (can be optimized for faster runs) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 - 10 µL |
| MS Detector | Triple Quadrupole Mass Spectrometer (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Mass Spectrometry Parameters
For quantification, specific precursor-to-product ion transitions should be monitored for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| trans-Cinnamic Acid | 147.0 | To be determined empirically |
| trans-Cinnamic Acid-d7 | 154.0 | To be determined empirically |
| Note: The exact product ions should be determined by infusing the pure standards into the mass spectrometer. |
Expected Chromatographic Results
The method is designed to provide sharp, symmetrical peaks for both compounds. The deuterated internal standard is expected to co-elute or elute slightly before the non-deuterated analyte.
| Analyte | Expected Retention Time (min) |
| trans-Cinnamic Acid | ~6.0 - 7.0 |
| trans-Cinnamic Acid-d7 | Slightly less than trans-Cinnamic Acid |
| Note: Retention times are highly dependent on the specific HPLC system, column, and gradient profile. |
Visualizations
Caption: Overall workflow from sample preparation to final quantification.
Caption: Logic for quantification using an internal standard.
References
- 1. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 5. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Probing Enzyme Mechanisms with trans-Cinnamic-d7 Acid
Topic: Utilizing trans-Cinnamic-d7 Acid for Studying Kinetic Isotope Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry and enzymology used to elucidate reaction mechanisms. It is defined as the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The KIE is expressed as the ratio of the rate constant for the reaction with the light isotopologue (kL) to that of the heavy isotopologue (kH). By measuring the KIE, researchers can gain insights into transition state structures and identify the rate-determining steps of a reaction. Deuterium (²H or D) is frequently used for these studies due to the significant mass difference compared to protium (¹H), which can lead to pronounced and measurable isotope effects.
This compound is a deuterated analog of trans-cinnamic acid, a key intermediate in the phenylpropanoid pathway in plants and a substrate for various metabolic enzymes in other organisms. Its deuteration on both the phenyl ring and the vinyl group makes it an invaluable probe for studying the mechanisms of enzymes such as Phenylalanine Ammonia-Lyase (PAL) and cytochrome P450s (CYPs), which are crucial in biosynthesis and drug metabolism, respectively.
Applications in Enzyme Mechanism Studies
This compound is primarily used to investigate two major classes of enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. The reverse reaction, the amination of cinnamic acid, is also catalyzed by PAL.[1][2] Using deuterated substrates like deuterated phenylalanine or cinnamic acid can help elucidate the mechanism of C-N bond cleavage and formation. A secondary KIE, where the deuterated bonds are not directly broken, can reveal changes in hybridization at the labeled positions during the transition state.
-
Cytochrome P450 (CYP) Enzymes: CYPs are a superfamily of monooxygenases involved in the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds.[3] Cinnamic acid can be hydroxylated by CYP enzymes, a common reaction in drug metabolism. A primary KIE observed during the hydroxylation of this compound would indicate that the C-H (or C-D) bond cleavage is a rate-limiting step in the reaction mechanism.[1] This information is critical for drug development, as altering metabolic rates through deuteration can improve a drug's pharmacokinetic profile.
Quantitative Data Summary
The magnitude of the KIE provides valuable information about the transition state of the enzymatic reaction. Below is a summary of representative deuterium KIE values for reactions involving substrates structurally related to cinnamic acid.
| Enzyme | Substrate(s) | KIE (kH/kD) | Type of KIE | Significance | Reference |
| Phenylalanine Ammonia-Lyase (PAL) | [²H5]Phenylalanine | 1.09 ± 0.01 | Secondary | Indicates a change in steric environment or hybridization at the phenyl ring in the transition state. | [4] |
| L-phenylalanine dehydrogenase (PheDH) | [2-²H]-L-Tyrosine | 2.26 (on Vmax) | Primary | C-H bond cleavage at the α-carbon is likely the rate-determining step for oxidative deamination. | |
| Cytochrome P450 (CYPΔ2B4) | (S,S)-2-(p-trifluoromethylphenyl) cyclopropylmethane-d2 | 9.4 | Intramolecular Primary | A large KIE suggests that C-H bond abstraction is the rate-limiting step and is masked in intermolecular competition experiments. | |
| Cytochrome P450 (wtP450BM-3) | p-xylene | 7.3 ± 2.0 | Intrinsic Primary | Reveals a significant isotope effect on the C-H bond cleavage step for non-native substrates. |
Experimental Protocols
Protocol 1: Competitive KIE Measurement for PAL-Catalyzed Amination
This protocol describes a competitive experiment to determine the secondary KIE for the amination of trans-cinnamic acid and this compound catalyzed by Phenylalanine Ammonia-Lyase (PAL).
1. Materials and Reagents:
-
trans-Cinnamic acid
-
This compound
-
Phenylalanine Ammonia-Lyase (PAL) from Petroselinum crispum or other source
-
Ammonium carbonate buffer (e.g., 5 M, pH 9.0)
-
Quenching solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
-
LC-MS or GC-MS system for analysis
2. Procedure:
-
Substrate Mixture Preparation: Prepare an equimolar (1:1) stock solution of trans-cinnamic acid and this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a temperature-controlled vial (e.g., 37°C), combine the ammonium carbonate buffer and the substrate mixture. Allow the solution to equilibrate.
-
Initial Sample (t=0): Remove an aliquot from the reaction mixture before adding the enzyme. Quench the aliquot with 1 M HCl, extract the substrates with ethyl acetate, dry the organic layer with sodium sulfate, and analyze by MS to determine the initial ratio of deuterated to non-deuterated substrate (R₀).
-
Enzyme Initiation: Add a solution of PAL to the reaction mixture to initiate the amination reaction.
-
Reaction Monitoring: At various time points (e.g., 10, 30, 60, 120 minutes), withdraw aliquots from the reaction. Immediately quench each aliquot as described in step 3.
-
Sample Preparation for Analysis: Extract the remaining unreacted cinnamic acid from each quenched aliquot using ethyl acetate. Dry the organic phase and evaporate the solvent. Derivatize the sample if necessary for GC-MS analysis (e.g., silylation).
-
Mass Spectrometry Analysis: Analyze the samples by LC-MS or GC-MS to determine the ratio of remaining this compound to trans-cinnamic acid (Rt) at each time point.
-
KIE Calculation: The KIE can be calculated from the change in the isotopic ratio of the remaining substrate over the course of the reaction.
Protocol 2: Intermolecular KIE for CYP450-Catalyzed Hydroxylation
This protocol outlines a method to measure the KIE for the hydroxylation of trans-cinnamic acid by a cytochrome P450 enzyme in a competitive assay.
1. Materials and Reagents:
-
trans-Cinnamic acid and this compound
-
Microsomes or recombinant CYP enzyme (e.g., CYP2B4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol for quenching
-
LC-MS/MS system
2. Procedure:
-
Substrate Mixture: Prepare an equimolar mixture of trans-cinnamic acid and this compound.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the phosphate buffer, CYP enzyme, and the substrate mixture. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction remains in the linear range (typically <20% conversion).
-
Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein (e.g., 14,000 rpm for 10 minutes).
-
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial. Analyze the formation of the hydroxylated products (light and deuterated) using an LC-MS/MS system with multiple reaction monitoring (MRM) to specifically quantify each product isotopologue.
-
KIE Calculation: The KIE is determined from the ratio of the formation rates of the non-deuterated product (PH) to the deuterated product (PD). KIE = (Rate of PH formation) / (Rate of PD formation).
Visualizations
Enzymatic Reaction Probed by KIE
Caption: Probing C-D bond cleavage in an enzyme active site.
General Workflow for KIE Measurement
Caption: Experimental workflow for competitive KIE determination.
References
- 1. Production of l-Phenylalanine from trans-Cinnamic Acid with Rhodotorula glutinis Containing l-Phenylalanine Ammonia-Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational analysis of phenylalanine ammonia lyase to improve reactions rates for various substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of L-phenylalanine ammonia-lyase in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The behavior of substrate analogues and secondary deuterium isotope effects in the phenylalanine ammonia-lyase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of trans-Cinnamic-d7 Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Cinnamic acid is a naturally occurring phenolic compound involved in the extensive phenylpropanoid pathway in plants, leading to the biosynthesis of various essential molecules such as flavonoids, lignins, and coumarins. In mammalian cells, trans-cinnamic acid and its derivatives have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The use of stable isotope-labeled trans-Cinnamic-d7 acid provides a powerful tool for researchers to trace its metabolic fate, delineate its mechanism of action, and quantify its uptake and conversion within a cellular context. This document provides detailed protocols and application notes for utilizing this compound in cell culture experiments, with a focus on metabolic tracing and signaling pathway analysis.
Stable isotope labeling, in conjunction with mass spectrometry, allows for the precise tracking of molecules as they are metabolized by cells.[1] By replacing hydrogen atoms with deuterium, this compound can be distinguished from its endogenous, unlabeled counterpart, enabling detailed flux analysis and pathway elucidation.[2]
Applications in Cell Culture
-
Metabolic Fate and Pathway Analysis: Trace the incorporation of the deuterated backbone of trans-cinnamic acid into downstream metabolites of the phenylpropanoid and other related pathways.
-
Drug Metabolism Studies: Investigate the biotransformation of trans-cinnamic acid by cultured cells, identifying potential metabolic products and enzymatic processes involved.
-
Quantitative Uptake and Bioavailability: Accurately measure the rate and extent of trans-cinnamic acid uptake by cells using isotope dilution mass spectrometry.
-
Signaling Pathway Interrogation: Elucidate how trans-cinnamic acid and its metabolites influence cellular signaling cascades, such as the auxin signaling pathway, by monitoring changes in downstream protein expression or metabolite levels.[3]
Data Presentation
The following table represents hypothetical quantitative data from a metabolic tracing experiment using this compound in a mammalian cell line. This data illustrates the expected mass isotopomer distribution in key downstream metabolites.
| Metabolite | Isotopologue | Formula | Expected m/z (Negative Ion Mode) | Relative Abundance (%) at 24h |
| This compound | M+7 | C₉H₁D₇O₂ | 154.1 | 99+ |
| p-Coumaric-d6 Acid | M+6 | C₉H₂D₆O₃ | 169.1 | 45 |
| Caffeic-d5 Acid | M+5 | C₉H₃D₅O₄ | 184.1 | 20 |
| Ferulic-d5 Acid | M+5 | C₁₀H₅D₅O₄ | 198.1 | 15 |
| Benzoic-d5 Acid | M+5 | C₇H₁D₅O₂ | 126.1 | 10 |
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells
This protocol details the steps for treating adherent cells with this compound for metabolic tracing studies.
Materials:
-
Adherent mammalian cell line of choice (e.g., HEK293, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS), dialyzed is recommended to reduce background levels of small molecules[4]
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest. Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. A typical starting concentration can range from 10 µM to 100 µM. The optimal concentration should be determined empirically for each cell line and experimental goal.
-
Labeling: When cells reach the desired confluency, aspirate the existing medium and gently wash the cells once with pre-warmed PBS. Aspirate the PBS and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a time course determined by the specific experimental goals (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Incubate on ice for 5-10 minutes to ensure protein precipitation and metabolite extraction.
-
Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the extracted metabolites.
-
The supernatant can be stored at -80°C until LC-MS analysis. For analysis, the samples are typically dried under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent.[5]
-
Protocol 2: LC-MS/MS Analysis of Deuterated Metabolites
This protocol provides a general framework for the analysis of this compound and its metabolites by Liquid Chromatography-Mass Spectrometry.
Materials:
-
Dried metabolite extracts
-
Reconstitution solvent (e.g., 50% acetonitrile in water)
-
LC-MS system (e.g., equipped with a C18 column for reverse-phase chromatography)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of reconstitution solvent immediately before analysis.
-
LC Separation: Inject the sample onto an appropriate chromatography column. Elute the metabolites using a gradient of mobile phases designed to separate aromatic acids and their derivatives.
-
MS Detection: Operate the mass spectrometer in a negative ion mode for the detection of organic acids. Acquire data in full scan mode or using a targeted approach like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the specific m/z of this compound and its expected labeled metabolites.
-
Data Analysis:
-
Identify the peaks corresponding to the labeled metabolites based on their accurate mass and retention time.
-
Extract the ion chromatograms for each potential isotopologue.
-
Calculate the area under the curve for each isotopologue peak.
-
Correct for the natural abundance of heavy isotopes.
-
Determine the fractional abundance of each isotopologue to generate the mass isotopomer distribution.
-
Visualization of Pathways and Workflows
References
- 1. Understanding in Vivo Benzenoid Metabolism in Petunia Petal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. trans-Cinnamic acid-induced leaf expansion involves an auxin-independent component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of trans-Cinnamic Acid in Biological Samples Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate quantification of trans-Cinnamic acid in biological matrices (e.g., plasma, broth) using trans-Cinnamic-d7 acid as a stable isotope-labeled (SIL) internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
trans-Cinnamic acid is a key intermediate in the biosynthesis of numerous natural products in plants, including flavonoids and lignols[1][2]. Its quantification in biological samples is crucial for metabolic, pharmacokinetic, and various biomedical studies[2][3]. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS[4]. SIL internal standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar matrix effects and ionization efficiencies. This mimicry allows for highly accurate and precise correction of variability that can occur during sample preparation and analysis, leading to robust and reliable data.
This application note details a validated method for spiking biological samples with this compound for the accurate quantification of endogenous or administered trans-Cinnamic acid.
Principle of the Method
A known concentration of the internal standard (this compound) is spiked into all samples, calibration standards, and quality control (QC) samples before processing. The samples undergo a liquid-liquid extraction (LLE) procedure to isolate the analyte and internal standard from the bulk of the biological matrix. The extracted samples are then analyzed by LC-MS/MS. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the analyte concentration of the calibration standards. The internal standard compensates for analyte loss during extraction and corrects for signal suppression or enhancement caused by the sample matrix.
Experimental Protocols
Materials and Reagents
| Item | Supplier/Grade |
| trans-Cinnamic Acid | Analytical Standard (≥99%) |
| This compound | Isotopic Standard (≥98% isotopic purity) |
| Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade |
| Ethyl Acetate | HPLC Grade |
| Formic Acid | LC-MS Grade |
| Hydrochloric Acid (HCl) | ACS Grade |
| Ascorbic Acid | ACS Grade |
| Water | Deionized, 18 MΩ·cm |
| Biological Matrix | Blank Human Plasma, Bacterial Broth, etc. |
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of trans-Cinnamic acid in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Analyte Spiking Solutions: Prepare serial dilutions of the Analyte Stock Solution in 45% aqueous methanol containing 0.1% formic acid to create spiking solutions for the calibration curve and QC samples. Concentrations should cover the intended analytical range.
-
Internal Standard Working Solution (1 µg/mL): Dilute the Internal Standard Stock Solution with methanol to a final concentration of 1 µg/mL (equivalent to 1000 ng/mL). A concentration of 100 ng/mL in the final spiked sample is often effective.
Sample Preparation (Spiking and Extraction)
This protocol is adapted from a validated method for analyzing phenolic acids in bacterial broth.
-
Sample Aliquot: Transfer 500 µL of the biological sample (e.g., plasma, broth) into a 2 mL microcentrifuge tube.
-
Acidification: Add 100 µL of 4 M HCl solution to the sample and vortex briefly.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL Internal Standard Working Solution to each sample, calibration standard, and QC. This results in a final IS concentration of approximately 100 ng/mL in the initial mixture.
-
Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Collection: Carefully transfer the upper organic layer (~450 µL) to a clean glass vial.
-
Repeat Extraction: Repeat the extraction (steps 4-5) two more times, combining the organic supernatants.
-
Drying: Add 10 µL of 2% ascorbic acid to the combined extract and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 1000 µL of 45% methanol containing 0.1% formic acid. Centrifuge at 16,000 x g for 10 minutes to pellet any insoluble material.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Inject 5 µL into the system.
// Node Definitions sample [label="Biological Sample\n(500 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; acidify [label="Acidify\n(100 µL 4M HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; spike [label="Spike with I.S.\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Liquid-Liquid Extraction\n(3x with Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Evaporate to Dryness\n(Nitrogen Stream)", fillcolor="#F1F3F4", fontcolor="#202124"]; reconstitute [label="Reconstitute\n(Mobile Phase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges sample -> acidify; acidify -> spike; spike -> extract; extract -> dry; dry -> reconstitute; reconstitute -> analyze; }
Caption: Sample preparation and analysis workflow.LC-MS/MS Analysis
The following are typical starting parameters for LC-MS/MS analysis. Method optimization is recommended.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 5 min, hold 1 min, return to 10% B |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | m/z 147 -> 103 (Corresponds to [M-H]⁻ -> [M-H-CO₂]⁻) |
| MRM Transition (I.S.) | m/z 154 -> 110 (Corresponds to [M-d7-H]⁻ -> [M-d7-H-CO₂]⁻) |
| Collision Energy | Optimize for maximum signal intensity |
Data and Expected Results
The analytical method should be validated to ensure its performance. The following table summarizes typical acceptance criteria and expected results for a validated bioanalytical method.
| Validation Parameter | Concentration Level | Acceptance Criteria | Expected Result |
| Linearity (r²) | Calibration Curve | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | LLOQ Sample | Accuracy: 80-120%Precision: ≤20% RSD | 1.0 ng/mL |
| Accuracy (% Bias) | Low, Mid, High QC | Within ±15% of nominal | -2.5% to 4.1% |
| Precision (% RSD) | Low, Mid, High QC | ≤15% RSD | < 8% |
| Recovery (%) | Low, Mid, High QC | Consistent and reproducible | 90.2% - 115% |
Metabolic Context
Understanding the biological origin of trans-Cinnamic acid can be relevant for data interpretation. In many organisms, it is a central intermediate in the phenylpropanoid pathway, synthesized from the amino acid L-Phenylalanine.
// Node Definitions phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; tca [label="trans-Cinnamic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; products [label="Flavonoids, Lignols,\nStilbenes, etc.", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];
// Edge Definitions phe -> tca [label=" Phenylalanine\nAmmonia-Lyase (PAL)", color="#34A853", fontcolor="#34A853"]; tca -> products [label=" Downstream\nEnzymes", color="#4285F4", fontcolor="#4285F4"]; }
Caption: Biosynthesis of trans-Cinnamic acid.Conclusion
The protocol described provides a robust and reliable method for the quantitative analysis of trans-Cinnamic acid in various biological samples. The use of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required in research and regulated drug development environments by effectively compensating for matrix effects and procedural variability.
References
Application Note: Quantitative Bioanalysis using Matrix-Matched Calibration with trans-Cinnamic-d7 Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of drug development and bioanalysis, the accurate quantification of analytes in complex biological matrices such as plasma, serum, or urine is paramount.[1] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[2] However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[3][4]
To counteract these effects, regulatory agencies like the FDA and EMA recommend preparing calibration standards in the same biological matrix as the study samples.[5] This technique, known as matrix-matched calibration, helps to ensure that the calibration standards and the unknown samples experience similar matrix effects.
The robustness of this approach is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the ideal choice because it has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences the same degree of matrix effect, thereby providing the most accurate correction for variability during sample preparation and analysis.
This application note provides a detailed protocol for the quantitative analysis of an analyte using a matrix-matched calibration curve with trans-Cinnamic-d7 acid as the internal standard. This compound is a deuterated analog of trans-Cinnamic acid, a naturally occurring phenolic compound, making it an excellent internal standard for analytes with similar structural and chemical properties.
Experimental Workflow
The overall workflow involves the preparation of stock solutions, creation of matrix-matched calibration and quality control (QC) samples, sample extraction, and subsequent analysis by LC-MS/MS.
Protocols
Materials and Reagents
-
Analyte of Interest (e.g., a small molecule drug)
-
This compound (Internal Standard, IS)
-
Control biological matrix (e.g., human plasma), pre-screened to be free of analyte
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol to achieve a final concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Stock Solution with 50:50 methanol:water to prepare a series of working solutions for spiking the calibration curve standards.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS Stock Solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Preparation of Matrix-Matched Calibration and QC Samples
-
Thaw Matrix: Thaw the control biological matrix at room temperature or in a water bath at 37°C. Vortex gently to ensure homogeneity.
-
Spiking: Prepare calibration standards by spiking the control matrix with the appropriate analyte working solutions. Typically, this involves adding 5-10 µL of working solution to 90-95 µL of matrix. A typical calibration curve may include a blank (matrix only), a zero sample (matrix + IS), and 8-10 non-zero concentration levels.
-
QC Samples: Independently prepare Quality Control (QC) samples in the control matrix at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation (Protein Precipitation)
-
Aliquot Samples: Pipette 50 µL of each standard, QC, or unknown study sample into a clean microcentrifuge tube.
-
Add IS: Add 150 µL of the cold IS Working Solution (100 ng/mL in acetonitrile) to each tube. The addition of acetonitrile will precipitate the matrix proteins.
-
Vortex: Vortex all tubes vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters (Example)
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative, depending on the analyte.
-
MRM Transitions: Optimized transitions for both the analyte and this compound.
Data Presentation and Acceptance Criteria
The performance of the method is evaluated based on regulatory guidelines. Data should be summarized in tables to demonstrate linearity, accuracy, and precision.
Calibration Curve
The analyte-to-IS peak area ratio is plotted against the nominal concentration. A linear regression with a 1/x² weighting is typically applied.
Table 1: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 5,120 | 1,015,000 | 0.0050 | 0.98 | 98.0 |
| 2.50 | 12,850 | 1,021,000 | 0.0126 | 2.55 | 102.0 |
| 5.00 | 25,900 | 1,018,000 | 0.0254 | 5.01 | 100.2 |
| 25.0 | 126,500 | 1,010,000 | 0.1252 | 24.8 | 99.2 |
| 100.0 | 505,000 | 1,012,000 | 0.4990 | 99.5 | 99.5 |
| 250.0 | 1,245,000 | 1,005,000 | 1.2388 | 248.1 | 99.2 |
| 500.0 | 2,550,000 | 1,013,000 | 2.5173 | 506.2 | 101.2 |
| 1000.0 | 5,110,000 | 1,010,000 | 5.0594 | 1008.0 | 100.8 |
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The accuracy of each point should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy and Precision
Intra-day and inter-day accuracy and precision are assessed by analyzing replicate QC samples (n=6) at multiple concentrations.
Table 2: Example Intra-Assay Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Std. Dev. | Precision (%CV) | Accuracy (%) |
| LLOQ | 1.00 | 1.03 | 0.09 | 8.7 | 103.0 |
| LQC | 3.00 | 2.95 | 0.18 | 6.1 | 98.3 |
| MQC | 150.0 | 154.2 | 7.5 | 4.9 | 102.8 |
| HQC | 750.0 | 738.5 | 25.1 | 3.4 | 98.5 |
Acceptance Criteria: Precision (%CV) should not exceed 15% (20% for LLOQ). Accuracy should be within 85-115% of the nominal value (80-120% for LLOQ).
Conclusion
The use of a matrix-matched calibration strategy with a stable isotope-labeled internal standard, such as this compound, is a robust and reliable approach for the quantitative bioanalysis of small molecules. This methodology effectively compensates for matrix effects and variability introduced during sample processing, ensuring the generation of high-quality, accurate, and reproducible data that meets stringent regulatory standards for drug development studies.
References
Application Note: High-Sensitivity Quantification of trans-Cinnamic-d7 Acid using Single-Reaction Monitoring (SRM)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of trans-Cinnamic-d7 acid using Single-Reaction Monitoring (SRM) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of trans-cinnamic acid, a key intermediate in the biosynthesis of numerous phenylpropanoids in plants.[1] Its use as an internal standard is crucial for the accurate quantification of its unlabeled counterpart in complex biological matrices by compensating for variations during sample preparation and analysis.[2][3] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in metabolomics, pharmacokinetic studies, and natural product analysis.
Introduction
trans-Cinnamic acid is a naturally occurring organic compound that serves as a central precursor in the biosynthesis of a vast array of important plant molecules, including lignins, flavonoids, and coumarins.[4] Accurate quantification of trans-cinnamic acid in various biological samples is essential for understanding these metabolic pathways. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it effectively corrects for matrix effects, extraction losses, and variations in ionization efficiency.[2]
Single-Reaction Monitoring (SRM), also known as Multiple-Reaction Monitoring (MRM), is a highly selective and sensitive targeted mass spectrometry technique ideal for quantifying specific analytes in complex mixtures. In an SRM experiment, a specific precursor ion is selected, fragmented, and a resulting specific product ion is monitored. This precursor-product ion pair, known as a transition, provides a high degree of specificity and reduces background noise, enabling accurate quantification at low concentrations.
This application note provides a detailed protocol for the SRM analysis of this compound, including recommended starting conditions for LC-MS/MS parameters and guidelines for method validation.
Experimental
Materials and Reagents
-
This compound (isotopic purity ≥98 atom % D)
-
trans-Cinnamic acid (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Acetic acid (LC-MS grade)
-
Appropriate biological matrix (e.g., plasma, plant extract)
Sample Preparation
The following is a general protocol for sample preparation and should be optimized for the specific matrix of interest.
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and trans-Cinnamic acid in methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the trans-Cinnamic acid stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Spiking: Add a fixed concentration of this compound internal standard to all calibration standards, quality control samples, and unknown samples. A typical final concentration might be 100 ng/mL.
-
Protein Precipitation (for plasma/serum): To 100 µL of sample, add 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporation and Reconstitution (optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Liquid Chromatography (LC) Conditions
The following are recommended starting conditions and should be optimized for your specific LC system and column.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.05% Acetic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
The following are recommended starting conditions for a triple quadrupole mass spectrometer and require optimization.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| SRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Collision Energy (CE) | Requires optimization for each transition (starting point ~ -15 V) |
| Declustering Potential (DP) | Requires optimization |
| Entrance Potential (EP) | Requires optimization |
| Collision Cell Exit Potential (CXP) | Requires optimization |
Table 1: SRM Transitions for trans-Cinnamic acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| trans-Cinnamic acid | 147.1 | 103.1 | Negative |
| This compound (Internal Standard) | 154.1 | Requires Optimization * | Negative |
Note: The product ion for this compound needs to be determined empirically. A logical starting point would be to look for a fragment corresponding to the loss of CO2 (m/z 110.1) or other characteristic fragments observed for the unlabeled compound.
Method Validation Parameters
A full method validation should be performed according to relevant guidelines (e.g., ICH Q2(R1)). Key parameters to evaluate include:
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | S/N ≥ 10; Precision (%RSD) < 20%; Accuracy within 80-120% |
| Precision | The closeness of agreement between a series of measurements. | Intra- and inter-day precision (%RSD) < 15% |
| Accuracy | The closeness of the measured value to the true value. | Recovery within 85-115% |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration remains within ±15% of the initial concentration. |
Data Presentation
Example Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis is then applied to determine the concentration of unknown samples.
Quantitative Data Summary
The following table provides an example of how to summarize the quantitative performance of the method.
Table 3: Summary of Quantitative Method Performance
| Parameter | trans-Cinnamic acid |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | ~0.1 ng/mL |
| LOQ | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for SRM analysis.
Principle of Internal Standard Quantification
Caption: Logic of using a deuterated internal standard.
Conclusion
This application note provides a detailed and robust method for the quantification of this compound using Single-Reaction Monitoring (SRM) by LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and development applications. The provided protocols and parameters serve as a strong starting point for method development and validation.
References
Application Note: High-Sensitivity Quantification of trans-Cinnamic-d7 Acid using LC-MS/MS with Multiple Reaction Monitoring (MRM)
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-Cinnamic acid is a naturally occurring phenolic compound found in numerous plants and is a key intermediate in the biosynthesis of many important molecules, including flavonoids and lignins.[1][2] In analytical and clinical chemistry, its deuterated analog, trans-Cinnamic-d7 acid, serves as an excellent internal standard (I.S.) for the accurate quantification of the unlabeled form in complex biological matrices.[1][3] The use of a stable isotope-labeled internal standard is critical for correcting analyte loss during sample preparation and for variations in instrument response.[1]
This application note details a robust and sensitive method for the detection and quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The method utilizes the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Experimental
Instrumentation and Reagents
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Standard: this compound (≥98% isotopic purity).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (or acetic acid), ammonium acetate (optional).
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size) is recommended for good separation.
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Stock Solution (e.g., 10 µg/mL): Dilute the primary stock solution in a 50:50 methanol/water mixture.
-
Spiking Solution (e.g., 100 ng/mL): Prepare a final concentration for spiking into calibration standards and samples by diluting the working stock solution. For example, a final concentration of 100 ng/mL is commonly used.
Sample Preparation Protocol (from Plasma/Serum)
This protocol is a general guideline for liquid-liquid extraction (LLE), which is effective for separating cinnamic acid from biological matrices.
-
Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Spiking: Add a specific volume (e.g., 10 µL) of the this compound spiking solution.
-
Acidification: Add 20 µL of 1M HCl to acidify the sample.
-
Extraction: Add 500 µL of an extraction solvent (e.g., a 1:1 v/v mixture of ether and ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Final Centrifugation: Centrifuge again to pellet any insoluble material before transferring the supernatant to an autosampler vial for analysis.
LC-MS/MS Method
Optimal performance is achieved using electrospray ionization in negative mode (ESI-), which is ideal for acidic compounds like cinnamic acid.
Liquid Chromatography Parameters
The following table provides a recommended starting point for the UHPLC method. Method optimization is recommended for specific matrices and instrumentation.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (or 0.2% Acetic Acid) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 5-10% B, ramp to 95% B over several minutes, hold, and re-equilibrate. A specific example can be found in the literature. |
Mass Spectrometry and MRM Transitions
The mass spectrometer should be operated in ESI- mode. The MRM transition for this compound is based on its molecular weight and the characteristic fragmentation of its non-deuterated analog, which involves the loss of carbon dioxide (CO₂).
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value | Notes |
| Compound | This compound | Internal Standard |
| Ionization Mode | ESI- (Negative) | |
| Precursor Ion (Q1) | m/z 154.1 | [M-H]⁻ ion. |
| Product Ion (Q3) | m/z 110.1 | Corresponds to the loss of CO₂ ([M-H-44]⁻). Based on fragmentation of the unlabeled analog (m/z 147 -> 103). |
| Collision Energy (CE) | 10 - 30 eV (Optimize) | This is an instrument-dependent parameter. Optimization is crucial for maximizing signal intensity. |
| Dwell Time | 50 - 200 ms | Adjust based on the number of co-eluting MRM transitions. |
Results and Discussion
By implementing this method, researchers can achieve a highly selective and sensitive assay for this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, with typical %RSD values well below 15%.
-
Selectivity: The MRM transition of m/z 154.1 → 110.1 is highly specific to this compound, minimizing potential interference from matrix components.
-
Sensitivity: This method can achieve lower limits of quantification (LLOQs) in the low ng/mL range, making it suitable for studies where analyte concentrations are minimal.
-
Linearity: The method should demonstrate excellent linearity over a wide dynamic range, with correlation coefficients (r²) typically >0.99.
Conclusion
The described UHPLC-MS/MS method provides a robust, sensitive, and selective protocol for the quantitative analysis of this compound. The detailed sample preparation, liquid chromatography, and mass spectrometry parameters serve as a comprehensive guide for researchers in drug development and metabolic studies. The specificity of the MRM transition, combined with the use of a stable isotope-labeled standard, ensures reliable and accurate quantification in complex biological matrices.
References
- 1. This compound | 308796-47-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting trans-Cinnamic-d7 Acid Internal Standard Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability with trans-Cinnamic-d7 acid as an internal standard (IS) in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
This compound, a stable isotope-labeled (SIL) version of trans-cinnamic acid, is considered the gold standard for use as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] Its primary function is to compensate for variability that can arise during various stages of the analytical workflow. By normalizing the analyte's response to the IS response, the precision and accuracy of the quantitative results are significantly improved.[3]
Q2: What are the most common causes of variability in the this compound internal standard response?
Excessive variability in the internal standard response can indicate issues with the bioanalytical method. The root causes can be broadly categorized as:
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Sample Preparation Issues: Inconsistencies during sample preparation, such as errors in spiking the IS, inefficient or inconsistent extraction recovery of the analyte and IS from the biological matrix, and incomplete mixing of the IS with the sample matrix, are common sources of variability.[1]
-
Instrument-Related Issues: Fluctuations in instrument performance, including inconsistent injection volumes, detector drift, or problems with the autosampler, can contribute to IS variability. A sudden drop in the internal standard response for multiple samples could point to an instrument-related problem.
-
Matrix Effects: The presence of other components in the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer, leading to variable responses. Even with a SIL-IS, differential matrix effects can occur if there is a slight retention time shift between the analyte and the IS.
-
Internal Standard Stability: Degradation of the this compound during sample collection, processing, or storage can lead to a low or no response. It is crucial to follow recommended storage conditions, which are typically -80°C for 6 months or -20°C for 1 month for stock solutions.
Q3: What are the acceptable limits for internal standard variability?
While there are no universally fixed limits, a common practice is to investigate samples where the internal standard response is less than 50% or greater than 150% of the mean IS response of the entire batch. However, it is crucial to carefully review IS plots and design investigations on a case-by-case basis when significant trends or deviations are observed. Consistent IS response does not always guarantee accuracy, and further investigation may be needed even with seemingly stable responses.
Q4: When should the this compound internal standard be added to the sample?
Ideally, the internal standard should be added as early as possible in the sample processing workflow, for instance, during the initial aliquoting of the sample. This allows the IS to account for variability throughout the entire process, including extraction steps. However, the optimal timing can depend on the specific assay. For example, in methods requiring the separate analysis of free and encapsulated drugs, the IS might be added after an extraction step to avoid inducing conversion between the two forms.
Q5: How do I determine the optimal concentration for the this compound internal standard?
The appropriate concentration of the internal standard is critical for accurate results. While there is no definitive guideline, several factors should be considered, including potential cross-interference between the IS and the analyte, the sensitivity of the mass spectrometer, and matrix effects. A common approach is to use a concentration that is in the same order of magnitude as the target analyte.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound internal standard variability.
Visualizing the Troubleshooting Workflow
Caption: A flowchart outlining the systematic approach to troubleshooting internal standard variability.
Step-by-Step Troubleshooting
| Potential Cause | Troubleshooting Steps | Recommended Actions |
| Sample Preparation | 1. Verify Pipetting and Dilutions: Check for accuracy and consistency in pipetting of the IS and sample volumes. 2. Ensure Thorough Mixing: Confirm that the IS is completely mixed with the sample matrix. 3. Evaluate Extraction Efficiency: Assess the consistency of the extraction procedure for both the analyte and the IS. | - Re-prepare calibration standards and quality control samples. - Observe the mixing step to ensure homogeneity. - Perform extraction recovery experiments. |
| Instrument Performance | 1. Check Injection Volume: Verify the precision of the autosampler injection volume. 2. Inspect for System Leaks: Look for any leaks in the LC system. 3. Monitor for Detector Drift: Analyze the IS response over the course of a batch to identify any trends. | - Run a series of blank injections followed by injections of a standard solution to check for carryover and injection precision. - Perform system pressure tests. - Reinject a portion of the batch to see if the variability is reproducible. |
| Matrix Effects | 1. Assess Co-eluting Interferences: Evaluate chromatograms for the presence of co-eluting peaks that may be causing ion suppression or enhancement. 2. Compare Different Matrices: Analyze the IS response in different biological matrices (e.g., plasma from different donors). | - Optimize the chromatographic method to improve separation between the analyte/IS and interfering components. - Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction). |
| IS Stability | 1. Verify Storage Conditions: Ensure that the this compound stock and working solutions are stored at the recommended temperatures. 2. Check for Degradation: Analyze a freshly prepared IS solution and compare its response to the solution used for the batch. | - Prepare fresh stock and working solutions of the internal standard. - If degradation is suspected in processed samples, investigate the stability of the IS under the specific sample processing conditions. |
Experimental Protocols
Protocol 1: Evaluation of Internal Standard Addition and Mixing
-
Objective: To assess the consistency of IS addition and the effectiveness of the mixing procedure.
-
Procedure:
-
Prepare a batch of at least six replicate blank matrix samples.
-
Spike each replicate with the standard concentration of this compound.
-
Vortex each sample for a standardized amount of time (e.g., 30 seconds).
-
Process the samples using the established extraction procedure.
-
Analyze the samples by LC-MS and record the peak area of the internal standard for each replicate.
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the internal standard peak areas should be within an acceptable range (e.g., <15%).
Protocol 2: Assessment of Matrix Effects
-
Objective: To determine the extent of ion suppression or enhancement on the this compound internal standard.
-
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different sources of blank biological matrix. Spike the this compound into the extracted matrix samples prior to final evaporation and reconstitution.
-
-
Analyze both sets of samples by LC-MS.
-
-
Calculation:
-
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
-
Interpretation: A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Data Presentation
Table 1: Example of Internal Standard Response Variability Across a Batch
| Sample ID | IS Peak Area | % Deviation from Mean | Observations |
| Cal 1 | 485,234 | -3.0% | Within expected range |
| Cal 2 | 510,987 | +2.2% | Within expected range |
| QC Low | 495,678 | -0.9% | Within expected range |
| Unknown 1 | 501,456 | +0.3% | Within expected range |
| Unknown 2 | 235,876 | -52.8% | Significant drop - Investigate |
| Unknown 3 | 505,321 | +1.1% | Within expected range |
| QC Mid | 499,876 | -0.02% | Within expected range |
| Unknown 4 | 789,453 | +57.9% | Significant increase - Investigate |
| QC High | 502,111 | +0.4% | Within expected range |
| Mean | 500,000 | ||
| %CV | 20.5% | High variability |
Signaling Pathway and Logical Relationship Diagrams
Logical Decision Tree for Investigating IS Variability
Caption: A decision tree to guide the investigation of the root cause of internal standard variability.
References
Technical Support Center: Optimizing LC-MS for trans-Cinnamic-d7 Acid
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of trans-Cinnamic-d7 acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS analysis?
This compound is a deuterated form of trans-cinnamic acid, where seven hydrogen atoms have been replaced by deuterium atoms.[1][2] It is primarily used as a stable isotope-labeled (SIL) internal standard (IS) in quantitative LC-MS studies.[1][3] Because it is chemically almost identical to the non-labeled analyte (trans-cinnamic acid), it co-elutes and ionizes similarly, allowing it to correct for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[4] The mass difference allows the mass spectrometer to distinguish it from the native compound.
Q2: What are the critical purity requirements for a this compound internal standard?
For reliable and accurate quantification, the internal standard must have high chemical and isotopic purity.
-
Chemical Purity: Generally, a chemical purity of >99% is recommended to ensure no other compounds are present that could cause interfering peaks.
-
Isotopic Purity (or Enrichment): An isotopic enrichment of ≥98% is typically required. This minimizes the amount of the unlabeled analyte present as an impurity in the internal standard, which could otherwise cause a positive bias and overestimation of the analyte's true concentration.
Q3: Which ionization mode is best for analyzing this compound?
trans-Cinnamic acid and its deuterated analog are acidic compounds that readily deprotonate. Therefore, Electrospray Ionization (ESI) in negative ion mode is the most common and effective technique, monitoring for the deprotonated molecule [M-H]⁻.
Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?
The exact mass of this compound is approximately 155.2 g/mol . For the non-deuterated form (MW 148.16), a common Multiple Reaction Monitoring (MRM) transition in negative mode is m/z 146.8 → 103.1.
For this compound, the precursor ion [M-H]⁻ would be approximately m/z 154.2. The product ions would result from fragmentation of this precursor. While specific fragmentation patterns should be confirmed experimentally by infusing the standard, a likely fragmentation would involve the loss of CO₂ (44 Da), similar to the unlabeled compound.
LC-MS Parameter Tables
Table 1: Recommended Starting LC Parameters
| Parameter | Recommended Setting | Notes |
| Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.7 µm) | Provides good retention and separation for cinnamic acid isomers. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2% Acetic Acid | Acidification helps with peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid | |
| Flow Rate | 0.3 - 0.5 mL/min | A flow rate of 0.3 mL/min has been used successfully. |
| Gradient | Start with low %B (e.g., 4%), ramp up to elute the analyte, then wash and re-equilibrate. | A typical gradient might involve increasing to 12% B over 12.5 minutes. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL |
Table 2: Recommended Starting MS Parameters (Negative ESI Mode)
| Parameter | Recommended Setting | Notes |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for acidic compounds. |
| Capillary Voltage | -3.0 to -3.5 kV | Should be optimized for your specific instrument and analyte. |
| Desolvation Temp. | 450 °C | |
| Nebulizing Gas Flow | ~1.5 L/min | Instrument-dependent; should be tuned for a stable spray. |
| MRM Transition | Precursor [M-H]⁻: ~m/z 154.2 | The precursor ion for the d7-labeled standard. |
| Product Ion: To be determined | Optimize by infusing the standard and observing fragmentation at various collision energies. | |
| Collision Energy | Optimize experimentally | Adjust to maximize the signal of the desired product ion while retaining ~10-15% of the precursor ion. |
Experimental Protocols
Protocol 1: LC-MS/MS Method Development for this compound
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol. Create a working solution (e.g., 1 µg/mL) by diluting the stock in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
MS Parameter Optimization (Tuning):
-
Infuse the working solution directly into the mass spectrometer using a syringe pump.
-
Operate in negative ESI mode.
-
Perform a full scan to identify the [M-H]⁻ precursor ion (~m/z 154.2).
-
Select this precursor ion and perform a product ion scan by ramping the collision energy to identify the most stable and abundant product ion(s).
-
Optimize source parameters (capillary voltage, gas flows, temperatures) to maximize the signal intensity of the precursor ion.
-
-
Chromatographic Method Development:
-
Install a C18 column and equilibrate with the initial mobile phase conditions.
-
Inject the working solution and run a broad gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) to determine the approximate retention time.
-
Optimize the gradient around the elution time to ensure good peak shape and separation from any potential interferences.
-
-
Method Validation: Once optimized, the method should be validated for parameters such as linearity, accuracy, precision, and sensitivity (LLOQ). Spike-recovery experiments in the target matrix should be performed to assess matrix effects.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?
A: This is a common issue that can be resolved by systematically checking both LC and MS components.
-
Confirm MS Parameters: Ensure the mass spectrometer is set to the correct precursor/product ion pair for the d7 version (~m/z 154.2 → product) and is operating in negative ion mode. Literature values from non-deuterated analogs are a good starting point, but every instrument must be tuned individually.
-
Check Ion Source: A dirty or contaminated ion source is a frequent cause of poor sensitivity. Clean the ESI probe, capillary, and cone/nozzle. Also, verify that the spray from the ESI needle is stable and consistent.
-
Evaluate Mobile Phase: The presence of non-volatile buffers or contaminants can suppress ionization. Ensure you are using high-purity (LC-MS grade) solvents and additives like formic or acetic acid to promote ionization.
-
Investigate Matrix Effects: Components in your sample matrix (e.g., salts, phospholipids from plasma) can co-elute with your analyte and suppress its ionization. Improve sample clean-up using techniques like Solid-Phase Extraction (SPE) or ensure your chromatography separates the analyte from the bulk of the matrix components.
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
Q: My chromatographic peak for this compound is tailing or split. How can I improve it?
A: Poor peak shape often points to issues with the chromatography, column health, or sample solvent.
-
Check for Column Contamination: Buildup of matrix components on the column can lead to peak distortion. Flush the column with a strong solvent or, if necessary, replace it.
-
Optimize Mobile Phase pH: For an acidic compound like cinnamic acid, a mobile phase pH well below its pKa (~4.4) ensures it is in a single, neutral form, which typically results in better peak shape on a C18 column. Using 0.1% formic acid (pH ~2.7) is usually effective.
-
Reduce Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening. Ensure all fittings are secure and use tubing with the smallest appropriate inner diameter.
-
Match Sample Solvent to Mobile Phase: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile) can cause peak distortion. If possible, dissolve the final sample in the starting mobile phase composition.
Issue 3: Inaccurate or Imprecise Quantification
Q: My calibration curve is non-linear or my quality control samples are failing. What could be the cause?
A: Quantification issues when using a deuterated internal standard can be complex.
-
Isotopic Exchange: Although less common for aromatic deuteration, labile deuterium atoms can exchange with hydrogen from the solvent, especially under highly acidic or basic conditions or at elevated temperatures. This would alter the mass of the IS. Verify the stability of the IS in your sample matrix and mobile phase.
-
Chromatographic Separation of Analyte and IS: While SIL internal standards are meant to co-elute with the analyte, excessive deuteration can sometimes lead to a slight chromatographic separation. If this separation is significant and occurs in a region of variable ion suppression, the analyte and IS will experience different matrix effects, leading to inaccurate ratios.
-
Purity of the Internal Standard: As mentioned in the FAQs, the presence of the unlabeled analyte in your IS solution will lead to a positive bias, especially at the low end of the calibration curve.
-
Detector Saturation: Ensure that the concentration of the internal standard is not so high that it saturates the MS detector, which would lead to a non-linear response.
References
- 1. This compound | 308796-47-6 | Benchchem [benchchem.com]
- 2. This compound | C9H8O2 | CID 16213746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
preventing hydrogen-deuterium exchange of trans-Cinnamic-d7 acid
Welcome to the Technical Support Center for trans-Cinnamic-d7 acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on preventing hydrogen-deuterium (H-D) exchange and ensuring the isotopic integrity of your deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) exchange and why is it a concern?
A1: Hydrogen-deuterium exchange is a chemical reaction in which a deuterium atom covalently bonded to a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, or vice versa.[1][2] This process, also known as "back-exchange," can compromise the isotopic purity of your standard.[3] For quantitative analysis using methods like LC-MS, this isotopic dilution can lead to inaccurate measurements and biased results.[4]
Q2: How stable are the deuterium labels on this compound?
A2: this compound (C₆D₅CD=CDCOOH) has its deuterium labels on the phenyl ring and the vinylic positions of the propenoic acid side chain.[5] Deuterium atoms on aromatic rings and non-activated aliphatic chains are generally stable under typical analytical conditions. Unlike deuteriums on heteroatoms (e.g., -OD, -ND) or carbons adjacent to carbonyl groups, the labels on this compound are not considered readily exchangeable. However, exposure to harsh conditions (e.g., strongly acidic or basic solutions, high temperatures) should be avoided to maintain isotopic integrity.
Q3: What are the primary factors that promote H-D exchange?
A3: The three primary factors that accelerate H-D exchange are:
-
Solvent: The presence of labile protons is the most significant factor. Protic solvents like water, methanol, and ethanol are the main sources of these protons. Even trace amounts of moisture in aprotic solvents can cause exchange.
-
pH: The exchange reaction is catalyzed by both acids and bases. The rate of exchange is lowest at a pH of approximately 2.5 to 3.0.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including H-D exchange.
Q4: What is the best way to store solid this compound?
A4: For long-term stability, solid deuterated compounds should be stored at low temperatures, such as -20°C, in a tightly sealed vial placed inside a desiccator to protect it from atmospheric moisture. Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.
Q5: Which solvents should I use to prepare solutions of this compound?
A5: To minimize the risk of H-D exchange, always use high-purity, anhydrous aprotic solvents. Examples include acetonitrile, chloroform-d, DMSO-d6, and ethyl acetate. If possible, use solvents from single-use ampules or Sure/Seal™ bottles to ensure dryness.
Troubleshooting Guide
Problem: My mass spectrometry (MS) results show a loss of deuterium (e.g., an M-1 or M-2 peak is growing relative to the parent ion).
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Possible Cause 1: H-D exchange with protic solvents or atmospheric moisture during sample preparation.
-
Solution: Ensure all solvents are anhydrous and aprotic. Prepare samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to humidity. Prepare solutions fresh and minimize the time they are stored.
-
-
Possible Cause 2: The pH of your sample diluent or LC mobile phase is promoting exchange.
-
Solution: Check the pH of all aqueous solutions. The minimum rate of exchange for many compounds occurs around pH 2.5-3. Avoid strongly acidic or basic conditions.
-
-
Possible Cause 3: High temperatures in the autosampler or ion source are accelerating the exchange.
-
Solution: Keep samples cooled in the autosampler (e.g., at 4°C). While harder to control, optimizing MS ion source parameters to minimize ion heating can sometimes reduce gas-phase exchange.
-
Problem: My NMR spectrum shows unexpected proton signals where deuterium atoms should be.
-
Possible Cause 1: Contamination of the deuterated NMR solvent with water or other protic impurities.
-
Solution: Use fresh, high-purity deuterated solvents, preferably from a sealed ampule. Handle the solvent under a dry, inert atmosphere.
-
-
Possible Cause 2: Residual moisture on the glassware or NMR tube.
-
Solution: Thoroughly dry all glassware, including the NMR tube, in an oven (e.g., at 150°C for several hours) and cool it in a desiccator immediately before use.
-
Data Presentation
The stability of deuterated compounds is highly dependent on the experimental conditions. The tables below summarize the key factors.
Table 1: Solvent Recommendations for Handling Deuterated Compounds
| Solvent Type | Examples | Risk of H-D Exchange | Recommendation |
| Aprotic | Acetonitrile, Dichloromethane, Tetrahydrofuran (THF), DMSO-d6, Chloroform-d | Low | Highly Recommended. Use anhydrous grade to prevent exchange with trace moisture. |
| Protic | Water (H₂O), Methanol, Ethanol, Deuterium Oxide (D₂O) | High | Avoid. These solvents contain readily exchangeable protons/deuterons that can compromise label integrity. |
Table 2: Influence of pH on Hydrogen-Deuterium Exchange Rate
| pH Range | Exchange Rate | Recommendation |
| < 2.0 | Catalyzed (Acid-Catalyzed) | Avoid if label is acid-labile. |
| 2.5 - 3.0 | Minimum | Optimal Range for quenching exchange reactions and for LC-MS mobile phases. |
| 3.0 - 7.0 | Low to Moderate | Generally acceptable for stable labels, but risk increases with pH. |
| > 7.0 | Catalyzed (Base-Catalyzed) | Avoid. Base catalysis is typically more efficient than acid catalysis. |
Table 3: Influence of Temperature on Hydrogen-Deuterium Exchange Rate
| Temperature | Exchange Rate | Recommendation |
| ~0-4°C | Slow | Highly Recommended for sample storage, autosamplers, and processing steps. |
| Room Temperature (~20-25°C) | Moderate | Minimize exposure time. Suitable for short-term handling of stable compounds. |
| > 40°C | High | Avoid. Elevated temperatures significantly accelerate the rate of exchange. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a concentrated stock solution while minimizing the risk of H-D exchange.
Materials:
-
This compound (solid)
-
Anhydrous, aprotic solvent (e.g., Acetonitrile, HPLC grade)
-
Calibrated analytical balance
-
Volumetric flask (Class A), dried in an oven and cooled in a desiccator
-
Amber glass storage vials with PTFE-lined caps, dried
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Glove box or glove bag with a dry, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Inside the inert atmosphere of a glove box, accurately weigh the desired amount of the solid compound.
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Dissolution: Transfer the weighed solid to the dried volumetric flask. Add a portion of the anhydrous aprotic solvent and gently swirl or sonicate until the solid is completely dissolved.
-
Dilution to Volume: Once dissolved, carefully add the anhydrous solvent up to the calibration mark of the volumetric flask.
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Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Immediately transfer the stock solution into the pre-dried amber vials. Flush the headspace of each vial with inert gas before sealing tightly with the cap. Store the stock solution at -20°C or below.
Protocol 2: General Workflow for Sample Preparation for LC-MS Analysis
Objective: To prepare a sample for injection that maintains the isotopic integrity of the internal standard.
Procedure:
-
Thaw and Spike: Thaw your biological matrix sample (e.g., plasma, urine). Spike the required volume of the this compound working solution into the sample early in the process to account for analyte loss during extraction.
-
Extraction: Perform protein precipitation (e.g., with cold acetonitrile) or liquid-liquid extraction. Keep all samples on an ice bath throughout the process to minimize exchange.
-
Evaporation: If the extraction solvent needs to be evaporated, use a gentle stream of nitrogen and avoid excessive heating.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent. Ideally, this should be an aprotic solvent or a mobile phase with a pH maintained between 2.5 and 3.0.
-
Analysis: Transfer the final sample to an autosampler vial and place it in a cooled autosampler tray (e.g., 4°C). Analyze as soon as possible.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving deuterium loss.
Caption: Key factors that influence the rate of hydrogen-deuterium exchange.
References
stability of trans-Cinnamic-d7 acid in acidic or basic solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trans-Cinnamic-d7 acid in acidic and basic solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
Based on studies of the non-deuterated analog, trans-cinnamic acid, the compound is expected to be largely stable in acidic solutions (pH 3 and above).[1][2][3][4] However, strong acids should be avoided as a precaution.[5] For routine applications, solutions of this compound in mildly acidic buffers should not exhibit significant degradation.
Q2: What is the stability of this compound in basic solutions?
trans-Cinnamic acid has been shown to resist major pH-induced degradation in solutions with a pH up to 11. This suggests that this compound is also relatively stable in mild to moderately basic solutions. However, exposure to strong alkalis should be avoided.
Q3: Can deuteration affect the stability of this compound compared to its non-deuterated counterpart?
Deuteration, the replacement of hydrogen with deuterium, creates a stronger chemical bond (C-D vs. C-H). This is known as the kinetic isotope effect and can slow down reactions that involve the cleavage of this bond. While this can enhance metabolic stability in biological systems, its effect on chemical stability in acidic or basic solutions is generally minimal unless a specific degradation pathway involves the cleavage of a deuterated bond.
Q4: Are there any specific conditions that can cause the degradation of this compound?
Yes, certain conditions can promote degradation. These include:
-
Strong Oxidizing/Reducing Agents: Avoid contact with strong oxidizing or reducing agents.
-
Fenton Reaction Conditions: The presence of hydrogen peroxide and a catalyst at acidic pH can lead to degradation.
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Microbial Contamination: Some microorganisms are capable of degrading cinnamic acid. Ensure sterile conditions for long-term storage of solutions.
Q5: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store solutions of this compound at -20°C for up to one month or at -80°C for up to six months. If preparing solutions for immediate use, refrigeration at 2-8°C is acceptable for short periods. Solutions should be protected from light if they are to be stored for an extended duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of this compound in an acidic solution. | Use of a very strong acid (pH < 3).Presence of oxidizing agents. | Use a buffer system to maintain a pH between 3 and 7.Ensure all glassware is free of oxidizing contaminants. Prepare fresh solutions as needed. |
| Loss of compound in a basic solution. | Use of a strong base (pH > 11).Prolonged storage at room temperature. | Adjust the pH to be within the 7-11 range if possible.Store basic solutions at recommended low temperatures (-20°C or -80°C). |
| Variability in experimental results. | Inconsistent pH of the solution.Potential microbial growth in the solution. | Accurately measure and control the pH of your experimental solutions.Use sterile solvents and techniques for solution preparation and storage. |
| Precipitation of the compound from the solution. | Exceeding the solubility limit at a given pH and temperature. | Determine the solubility of this compound under your specific experimental conditions. Consider using a co-solvent if appropriate. |
Stability Data
The following table summarizes the expected stability of this compound based on data for the non-deuterated form. Please note that specific experimental data for the deuterated compound is limited, and this table should be used as a general guideline.
| Condition | pH Range | Expected Stability | Comments |
| Acidic Solution | 3 - 7 | High | Generally stable, avoiding strong acids. |
| Basic Solution | 7 - 11 | High | Resists major degradation in mild to moderate alkali. |
| Strong Acid | < 3 | Caution Advised | Potential for degradation, especially with prolonged exposure. |
| Strong Base | > 11 | Caution Advised | Potential for degradation, especially with prolonged exposure. |
| Oxidative Conditions | Acidic | Low | Susceptible to degradation in the presence of strong oxidizing agents. |
Experimental Protocol: pH Stability Assessment
This protocol provides a general method for assessing the stability of this compound in solutions of varying pH.
1. Materials:
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This compound
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HPLC grade water, acetonitrile, and methanol
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Phosphate buffer solutions (pH 3, 5, 7, 9, and 11)
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Formic acid (for mobile phase)
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HPLC system with a UV detector
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pH meter
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Analytical balance
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Volumetric flasks and pipettes
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Preparation of Test Solutions:
-
For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask.
-
Dilute to the mark with the respective buffer solution to achieve the desired final concentration (e.g., 10 µg/mL).
4. Stability Study:
-
Store the prepared test solutions at a controlled temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each test solution.
-
Analyze the aliquots immediately by HPLC.
5. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of trans-Cinnamic acid (approximately 272 nm).
-
Injection Volume: 10 µL.
6. Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing the pH stability of this compound.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: trans-Cinnamic-d7 Acid Quantification
Welcome to the technical support center for the quantification of trans-Cinnamic-d7 acid. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the quantification of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" consists of all components in a sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (in this case, this compound) in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative results.[4][5] Biological samples like plasma or urine are particularly challenging due to high concentrations of endogenous substances such as phospholipids, salts, and proteins that can cause these effects.
Q2: How does using this compound as an internal standard (IS) help mitigate matrix effects?
A2: Using a stable isotope-labeled internal standard (SIL-IS), such as this compound for the quantification of endogenous trans-Cinnamic acid, is considered the gold standard for correcting matrix effects. Because a deuterated standard is chemically and structurally almost identical to the non-labeled analyte, it exhibits nearly the same behavior during sample extraction, chromatographic separation, and ionization. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, which allows for more accurate and precise quantification.
Q3: What are the primary causes of ion suppression in electrospray ionization (ESI) LC-MS?
A3: Ion suppression in ESI, a common challenge in bioanalysis, can be attributed to several factors:
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Competition for Ionization: Co-eluting compounds from the sample matrix can compete with the analyte for available charge on the ESI droplets, reducing the ionization efficiency of the analyte.
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Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets. This change hinders solvent evaporation and the subsequent release of gas-phase analyte ions.
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Analyte Neutralization: Matrix components can neutralize already-formed analyte ions in the liquid phase before they can be detected.
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Mobile Phase Additives: Certain mobile phase additives, such as trifluoroacetic acid (TFA) or non-volatile buffers like phosphates, can cause significant ion suppression.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction addition (or post-extraction spike) method. This technique allows for the calculation of a Matrix Factor (MF), which indicates the degree of ion suppression or enhancement. An MF value of 1 (or 100%) signifies no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 points to ion enhancement.
Troubleshooting Guide
This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects during the quantification of this compound.
Problem Identification: Inconsistent or Inaccurate Results
Symptom: You are observing high variability in quality control (QC) samples, poor reproducibility between sample lots, or a significant deviation in accuracy. These are common indicators of uncorrected matrix effects.
Diagnosis: Confirming and Quantifying Matrix Effects
Before making significant changes to your method, it is crucial to confirm that matrix effects are the root cause.
Action: Perform a Matrix Effect Assessment.
Use the post-extraction addition protocol to calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF).
Experimental Protocol 1: Post-Extraction Addition for Matrix Factor Calculation
Objective: To quantitatively determine the degree of ion suppression or enhancement caused by the sample matrix.
Required Sample Sets:
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Set 1 (Neat Solution): Prepare a standard solution of this compound in the final mobile phase or reconstitution solvent at low and high concentration levels.
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Set 2 (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through your entire sample preparation procedure. Spike the resulting clean extract with this compound to the same final concentrations as in Set 1.
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Set 3 (Internal Standard Check): Analyze the processed blank matrix extracts without spiking to ensure no endogenous interference is present at the mass transition of this compound.
Procedure:
-
Analyze all three sets of samples via LC-MS/MS.
-
Record the mean peak area for this compound in the neat solution (Area_Neat) and in the post-spiked matrix extracts (Area_Matrix).
-
Calculate the Matrix Factor (MF) using the following formula:
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MF = Area_Matrix / Area_Neat
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Interpretation of Results:
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MF ≈ 1.0: Minimal to no matrix effect.
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MF < 1.0: Ion suppression is occurring.
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MF > 1.0: Ion enhancement is occurring.
Ideally, the MF should be between 0.8 and 1.2 for a robust method.
Mitigation Strategies
If significant matrix effects are confirmed, the following strategies can be employed, starting with the most effective and practical approaches.
Strategy 1: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components from the matrix before analysis.
Recommended Sample Preparation Techniques:
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. | Quick, easy, and inexpensive. | Often results in "dirty" extracts containing high levels of phospholipids, which are major sources of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Separates analytes from matrix components based on their differential solubility in two immiscible liquid phases. For an acidic analyte like trans-Cinnamic acid, adjusting the pH of the aqueous phase can optimize extraction. | Provides cleaner extracts than PPT, removing many polar interferences. | Can be more time-consuming and may have lower analyte recovery if not optimized. |
| Solid-Phase Extraction (SPE) | A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Delivers the cleanest extracts, significantly reducing phospholipids and other interferences. | More complex, requires method development, and is more expensive than PPT or LLE. |
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect (Quantitative data below is illustrative)
| Sample Prep Method | Analyte Recovery (%) | Matrix Factor (MF) |
| Protein Precipitation | 95% | 0.45 (Severe Suppression) |
| Liquid-Liquid Extraction | 88% | 0.82 (Minor Suppression) |
| Solid-Phase Extraction | 92% | 0.98 (No Significant Effect) |
Strategy 2: Optimize Chromatographic Conditions
If sample preparation alone is insufficient, modifying the LC method can help separate this compound from co-eluting matrix interferences.
Actions:
-
Adjust the Gradient: A shallower, longer gradient can improve the resolution between the analyte and interfering peaks.
-
Change Column Chemistry: If using a standard C18 column, consider alternative chemistries like a phenyl-hexyl or a polar-embedded column that may offer different selectivity for matrix components.
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Reduce Flow Rate: Lowering the flow rate, especially in ESI, can sometimes reduce the magnitude of ion suppression by improving the desolvation efficiency.
Strategy 3: Dilute the Sample
Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. This is a simple and effective strategy, provided the final concentration of this compound remains above the lower limit of quantification (LLOQ) of the assay.
Visualizing the Troubleshooting Workflow
A logical workflow can guide the troubleshooting process efficiently.
Caption: A workflow for troubleshooting matrix effects.
Advanced Troubleshooting
Issue: Even with a deuterated internal standard, I still see inaccuracies, particularly a bias between different sample lots.
Possible Cause: Differential Matrix Effects. In rare cases, a slight chromatographic separation between the analyte and its deuterated IS can occur due to the isotope effect. If this separation causes them to elute in a region of rapidly changing ion suppression, they will be affected differently, and the IS will not accurately correct for the matrix effect.
Solution:
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Qualitative Assessment: Use a post-column infusion experiment to identify the specific retention time windows where ion suppression is most severe.
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Chromatographic Adjustment: Adjust the LC method to ensure that both trans-Cinnamic acid and this compound elute in a "quiet" region of the chromatogram, away from areas of major ion suppression.
Experimental Protocol 2: Post-Column Infusion
Objective: To qualitatively identify retention time zones where co-eluting matrix components cause ion suppression or enhancement.
Caption: Setup for a post-column infusion experiment.
Procedure:
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Set up the LC-MS system as shown in the diagram above.
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Continuously infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the mobile phase flow after the analytical column.
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While infusing, inject a blank, extracted matrix sample onto the column.
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Monitor the signal of the infused standard. A stable baseline should be observed. Any significant dip in this baseline indicates a region of ion suppression, while a spike indicates enhancement. The goal is to ensure your analyte's retention time does not fall within these affected zones.
References
Technical Support Center: Troubleshooting Chromatographic Peak Shape Issues with trans-Cinnamic-d7 Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding chromatographic peak shape issues encountered during the analysis of trans-Cinnamic-d7 acid.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common peak shape abnormalities observed during the chromatographic analysis of this compound.
Issue: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Silanol Groups | Strong interactions can occur between the acidic this compound and residual silanol groups on the silica-based column packing.[1][2] To mitigate this, consider operating at a lower mobile phase pH to protonate the silanol groups, or use a highly deactivated, end-capped column.[1][3] |
| Incorrect Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, a mix of ionized and unionized forms can exist, leading to tailing.[4] For acidic compounds, it is advisable to maintain the mobile phase pH below the analyte's pKa. |
| Column Overload | Injecting too much sample can saturate the column, resulting in peak tailing. To address this, try reducing the injection volume or diluting the sample. |
| Column Degradation or Contamination | An old or contaminated column can lead to poor peak shapes. Try flushing the column with a strong solvent or replace it if performance does not improve. |
| Extra-Column Effects | Long or wide-bore tubing and poor connections can cause band broadening and peak tailing. Minimize dead volume by using shorter, narrower tubing. |
Issue: Peak Fronting
Peak fronting is observed when the first half of the peak is broader than the second half.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | Injecting a sample that is too concentrated can lead to peak fronting. Reduce the sample concentration or the injection volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting. Ideally, the sample solvent should be the same as or weaker than the mobile phase. |
| Poor Sample Solubility | If the analyte has low solubility in the mobile phase, it can result in an uneven band and fronting peaks. Try reducing the injected sample's volume or the solute's concentration. |
| Column Collapse | Physical degradation of the column bed due to inappropriate temperature or pH can cause peak fronting. Ensure the column is operated within the manufacturer's recommended limits. |
Issue: Peak Splitting
Peak splitting is when a single peak appears as two or more closely eluting peaks.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution of an Isomer or Impurity | An impurity or isomer may be eluting very close to the this compound peak. To verify this, try injecting a smaller sample volume to see if two distinct peaks appear. |
| Blocked Column Frit | A blockage in the inlet frit of the column can disrupt the sample flow path, causing peak splitting for all peaks in the chromatogram. If this is suspected, the frit or the entire column may need to be replaced. |
| Void in the Column Packing | A void at the head of the column can cause the sample to spread unevenly, leading to split peaks for all analytes. Replacing the column is the recommended solution. |
| Sample Solvent Mismatch | A significant mismatch between the sample solvent and the mobile phase can cause peak distortion, including splitting. Ensure the sample solvent is compatible with the mobile phase. |
| Mobile Phase pH Close to Analyte pKa | When the mobile phase pH is very close to the analyte's pKa, both the ionized and unionized forms can be present, potentially leading to peak splitting or shoulders. Adjust the mobile phase pH to be at least one pH unit away from the pKa. |
Experimental Protocols
General HPLC Method for trans-Cinnamic Acid Analysis
This protocol is a general guideline and may require optimization for your specific application.
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of water with 0.1% formic or acetic acid (Solvent A) and acetonitrile or methanol with 0.1% formic or acetic acid (Solvent B).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 5-10 µL.
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Temperature: 25 °C.
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Detection: UV at 272-280 nm.
Sample Preparation
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Dissolve the this compound standard in a suitable solvent like methanol or a mixture of methanol and water.
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For complex matrices, a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) may be necessary to remove interferences.
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Ensure the final sample solvent is compatible with the initial mobile phase conditions.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing issues.
Caption: A decision tree to diagnose the cause of peak splitting.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard, this compound, have a different retention time than the non-deuterated trans-Cinnamic acid?
This is a known phenomenon called the "chromatographic isotope effect". The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
Q2: Can the mobile phase pH cause both peak tailing and fronting?
Yes, an inappropriate mobile phase pH can lead to various peak shape issues. If the pH is not optimized for the analyte's pKa, it can result in partial ionization and inconsistent interactions with the stationary phase, which can cause peak tailing. In some cases, poor ionization control can also contribute to fronting if it leads to analytes eluting too rapidly or inconsistently.
Q3: Is some minor peak tailing acceptable?
While a perfectly symmetrical Gaussian peak is ideal, mild peak tailing may be acceptable if the peaks are well-resolved and the quantitative results are not negatively impacted. However, significant asymmetry usually indicates an issue with the method, sample, or hardware that should be addressed to ensure the robustness and reproducibility of the analysis.
Q4: How can I confirm if my column is overloaded?
A simple way to check for column overload is to dilute your sample and inject it again. If the peak shape improves (i.e., tailing or fronting is reduced), it is likely that the original sample was overloading the column.
Q5: What are the best practices for sample solvent selection to avoid peak shape issues?
The ideal sample solvent is the mobile phase itself. If a different solvent must be used, it should be weaker than the mobile phase to ensure proper focusing of the analyte at the head of the column. Using a sample solvent that is much stronger than the mobile phase can lead to peak distortion, including fronting and splitting.
References
Technical Support Center: Ion Suppression of trans-Cinnamic-d7 Acid in ESI-MS
Welcome to the technical support center for troubleshooting ion suppression of trans-Cinnamic-d7 acid in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the ESI source. This phenomenon is caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization. The result is a decreased signal intensity, which can lead to inaccurate and imprecise quantification, and in severe cases, the complete loss of the analyte signal.
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification through ratio-based calculations. However, "differential ion suppression" can occur where the analyte and the internal standard are affected differently by the matrix. This can be due to slight chromatographic separation caused by the deuterium isotope effect, leading them to encounter different matrix components as they elute.
Q3: What are the common causes of ion suppression for acidic compounds like this compound?
A3: For acidic compounds analyzed in negative ion mode, common causes of ion suppression include:
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High concentrations of other acids: Co-eluting acidic compounds can compete for deprotonation.
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Non-volatile buffers: Phosphate buffers are notorious for causing ion suppression and contaminating the ion source.
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Salts: Metal cations (Na+, K+) can form adducts with the analyte, reducing the desired [M-H]- signal.
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Strongly acidic mobile phase additives: While often used to improve chromatography, additives like trifluoroacetic acid (TFA) can suppress the signal of other acids.
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Endogenous matrix components: In biological samples, lipids, proteins, and other small molecules can interfere with ionization.
Troubleshooting Guide
Problem 1: Low or no signal for this compound.
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Possible Cause: Significant ion suppression from the sample matrix or mobile phase.
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Troubleshooting Steps:
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Assess Matrix Effects: Perform a post-column infusion experiment (see Experimental Protocol 1) to identify regions of ion suppression in your chromatogram.
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Optimize Sample Preparation: Enhance sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
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Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression.
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Chromatographic Separation: Modify your LC method to separate this compound from the regions of ion suppression.
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Check Mobile Phase: Ensure you are using volatile buffers and additives. If using TFA, try reducing its concentration or replacing it with formic acid or acetic acid.
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Problem 2: Inconsistent and irreproducible quantification.
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Possible Cause: Differential ion suppression between this compound and the non-deuterated analyte.
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Troubleshooting Steps:
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Verify Co-elution: Carefully check if the analyte and this compound are perfectly co-eluting. The deuterium isotope effect can sometimes cause a slight shift in retention time.
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Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples to ensure that the calibrators and samples experience similar matrix effects.
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Standard Addition: For complex matrices, the method of standard addition can be used to correct for matrix effects.
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Experimental Protocols
Experimental Protocol 1: Assessment of Ion Suppression by Post-Column Infusion
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
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Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
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Set up the LC-MS system with the analytical column.
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Connect the outlet of the LC column to a T-piece.
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Connect a syringe pump containing the this compound standard solution to the second port of the T-piece.
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Connect the third port of the T-piece to the MS inlet.
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Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
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Once a stable baseline signal for this compound is achieved, inject an extracted blank matrix sample onto the LC column.
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Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.
Diagram of Post-Column Infusion Setup
Caption: Workflow for post-column infusion experiment.
Experimental Protocol 2: LC-MS/MS Method for trans-Cinnamic Acid Analysis
The following table summarizes a starting point for an LC-MS/MS method for trans-Cinnamic acid and its deuterated internal standard, based on a published method. Optimization may be required for your specific application and matrix.
| Parameter | Setting |
| LC System | UHPLC |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from matrix interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Negative |
| MS/MS Transition | This compound: Specific m/z transitions need to be determined empirically. A starting point could be monitoring the precursor ion [M-H]⁻ and a characteristic product ion. |
| Dilution Solvent | 45:55 Water:Methanol (v/v)[1] |
Data Presentation
The following table provides a framework for summarizing quantitative data when assessing matrix effects. The Matrix Effect (%) can be calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100.
| Sample Matrix | Analyte Concentration (ng/mL) | Peak Area in Solvent | Peak Area in Matrix | Matrix Effect (%) |
| Plasma | 50 | Value | Value | Value |
| Urine | 50 | Value | Value | Value |
| Tissue Homogenate | 50 | Value | Value | Value |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting ion suppression issues with this compound.
Caption: A logical workflow for troubleshooting ion suppression.
References
Technical Support Center: Analysis of trans-Cinnamic-d7 acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio during the analysis of trans-Cinnamic-d7 acid.
Troubleshooting Guides
Low signal-to-noise (S/N) is a common issue that can compromise the sensitivity and accuracy of your results. This guide provides a systematic approach to identifying and resolving the root cause of a poor S/N ratio for your this compound peak.
Problem: Weak or Noisy Signal for this compound
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subgraph "cluster_Steps" { label=""; style="invis"; node [shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Evaluate Sample\nPreparation & Matrix Effects"]; step2 [label="Step 2: Assess LC\nParameters & Mobile Phase"]; step3 [label="Step 3: Inspect HPLC/UHPLC\nSystem Hardware"]; step4 [label="Step 4: Optimize Mass\nSpectrometer Parameters"]; step5 [label="Step 5: Review Data\nProcessing"]; }
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start -> step1; step1 -> step2 [label="If problem persists"]; step2 -> step3 [label="If problem persists"]; step3 -> step4 [label="If problem persists"]; step4 -> step5 [label="If problem persists"];
step1 -> sol1 [dir=back]; step2 -> sol2 [dir=back]; step3 -> sol3 [dir=back]; step4 -> sol4 [dir=back]; step5 -> sol5 [dir=back]; }
Caption: Troubleshooting workflow for low signal-to-noise ratio.Frequently Asked Questions (FAQs)
Sample Preparation & Matrix Effects
Q1: What are the best practices for preparing this compound samples to ensure a good signal?
A1: Proper sample preparation is crucial for achieving a high signal-to-noise ratio. Here are some key recommendations:
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Solubility: If you observe precipitation or phase separation, gentle heating and/or sonication can aid in the dissolution of this compound.[1]
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Extraction: For biological samples, use a robust extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
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Dilution: If matrix effects are suspected, diluting the sample can often reduce ion suppression or enhancement.
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Internal Standard Spiking: Add this compound as an internal standard early in the sample preparation process to account for analyte loss during extraction.
Q2: How can I identify and mitigate matrix effects?
A2: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a common cause of poor signal and variability.[2][3]
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Post-column Infusion: Infuse a constant concentration of this compound post-column while injecting a blank matrix extract. A dip or rise in the baseline at the expected retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Mitigation Strategies:
Liquid Chromatography (LC) Parameters
Q3: What are the optimal LC conditions for analyzing this compound?
A3: The ideal LC conditions will depend on your specific application and matrix. However, here are some general guidelines for reverse-phase chromatography:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A common mobile phase combination is water and acetonitrile or methanol with a small amount of acid, such as formic acid, to improve peak shape and ionization efficiency.
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Gradient Elution: A gradient elution can help to separate the analyte from matrix components and improve peak shape.
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Flow Rate: The flow rate should be optimized for your column dimensions and particle size to ensure optimal separation efficiency.
Q4: My peak for this compound is broad or tailing. How can I improve the peak shape?
A4: Poor peak shape can decrease the signal-to-noise ratio by reducing the peak height.
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Check for Dead Volume: Ensure all fittings and tubing are properly connected to minimize dead volume.
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Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds. Ensure the pH is appropriate for this compound.
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Column Contamination: Contamination can lead to peak tailing. Wash the column or use a guard column to protect it.
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Sample Overload: Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or a more dilute sample.
Mass Spectrometry (MS) Parameters
Q5: What are the recommended MS parameters for detecting this compound?
A5: For optimal sensitivity and selectivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.
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Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for cinnamic acid and its derivatives as it provides a more intense signal compared to APCI.
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MRM Transitions: The molecular weight of this compound is approximately 155.20 g/mol . The precursor ion in negative ESI mode would be the deprotonated molecule [M-H]⁻ at m/z 154.1. Based on the fragmentation of non-deuterated cinnamic acid (m/z 146.8 → 103.1), a likely product ion for the deuterated version would be m/z 108.1 (loss of CO2). Therefore, a predicted MRM transition is m/z 154.1 → 108.1 . It is crucial to optimize the collision energy for this transition on your specific instrument.
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Source Parameters: Optimize ion source parameters such as desolvation gas flow rate, desolvation gas temperature, and cone gas flow rate to maximize the signal.
Quantitative Data Summary
When used as an internal standard in UHPLC-QqQ-MS/MS analysis, the following performance characteristics have been reported:
| Parameter | Reported Value Range |
| Lower Limit of Detection (LLOD) | 0.225–2.053 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.698–8.116 ng/mL |
| Recovery (Low Spiking Level) | 91.2–115% |
| Recovery (High Spiking Level) | 90.2–121% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: How can I improve the signal-to-noise ratio in NMR analysis of this compound?
A6: For deuterated compounds, direct 2H NMR can be a powerful tool.
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Increase Number of Scans: Increasing the number of scans is a straightforward way to improve the signal-to-noise ratio.
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Optimize Acquisition Parameters:
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Pulse Angle: Use an optimized pulse angle (e.g., 30°) for qualitative analysis or a 90° pulse for quantitative analysis to maximize the signal per scan.
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Relaxation Delay (D1): For quantitative analysis, ensure a sufficiently long relaxation delay (at least 5 times the longest T1) to allow for full relaxation of the deuterium nuclei.
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Cryoprobe: If available, using a cryoprobe can significantly enhance sensitivity.
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Sample Concentration: Increasing the sample concentration will lead to a stronger signal.
Experimental Protocols
Protocol 1: Generic LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a triple quadrupole mass spectrometer.
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subgraph "cluster_LC" { label="LC Separation"; style="filled"; fillcolor="#E6F4EA"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; lc1 [label="Inject sample onto\nC18 column"]; lc2 [label="Gradient elution with\nwater/acetonitrile\n(containing 0.1% formic acid)"]; lc1 -> lc2; }
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prep3 -> lc1; lc2 -> ms1; ms2 -> data1; }
Caption: General experimental workflow for LC-MS/MS analysis.-
Sample Preparation:
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To 100 µL of the biological sample (e.g., plasma), add a known concentration of this compound as an internal standard.
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Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or use a solid-phase extraction (SPE) cartridge for sample cleanup.
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Evaporate the organic solvent under a stream of nitrogen.
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Reconstitute the residue in the initial mobile phase.
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LC-MS/MS Analysis:
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LC System: UHPLC or HPLC system.
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Column: C18, e.g., 2.1 x 100 mm, 2.7 µm.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to separate the analyte from matrix interferences.
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Flow Rate: 0.2 - 0.4 mL/min.
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Injection Volume: 5-10 µL.
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MS System: Triple quadrupole mass spectrometer.
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Ionization: ESI, negative mode.
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MRM Transition (predicted): Precursor ion m/z 154.1, Product ion m/z 108.1.
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Source Parameters: Optimize gas flows, temperatures, and voltages for your instrument.
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Data Analysis:
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Integrate the peak areas for this compound and the analyte of interest.
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Calculate the peak area ratio (analyte/internal standard).
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Determine the concentration of the analyte using a calibration curve.
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Protocol 2: 2H NMR for Isotopic Purity Assessment
This protocol provides a general procedure for assessing the isotopic purity of this compound using 2H NMR.
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Sample Preparation:
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Dissolve 5-20 mg of this compound in approximately 0.6 mL of a non-deuterated solvent (e.g., CHCl3 or DMSO).
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NMR Spectrometer Setup:
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Insert the sample into the spectrometer.
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If using a deuterated solvent for other experiments, lock on the deuterium signal. For a non-deuterated solvent, the experiment can be run unlocked.
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Shim the magnetic field to achieve good resolution.
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Tune and match the 2H channel.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment.
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Number of Scans (NS): Start with 128 scans and increase as needed for adequate signal-to-noise.
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Relaxation Delay (D1): 1-2 seconds.
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Acquisition Time (AQ): 1-2 seconds.
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Data Processing and Analysis:
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Apply Fourier transformation to the acquired FID.
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Phase and baseline correct the spectrum.
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Integrate the signals corresponding to the different deuterium positions to assess relative abundance and isotopic purity.
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References
dealing with co-eluting interferences with trans-Cinnamic-d7 acid
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. . . . --I am planning to perform a comprehensive search for information on co-eluting interferences with trans-Cinnamic-d7 acid, focusing on its use in LC-MS/MS bioanalysis. I will search for common issues such as matrix effects, isobaric interferences, and isotopic crosstalk from the unlabeled analyte. I will also look for established sample preparation protocols and chromatographic techniques designed to mitigate these interferences. I will then structure this information into a technical support center format with distinct sections for FAQs and Troubleshooting Guides. For the FAQs, I will address broader questions about the nature of these inter-ferences and the principles behind them. For the Troubleshooting Guides, I will create specific question-and-answer scenarios that a researcher might encounter, such as observing unexpected peaks or poor quantification. I will create tables to summarize any quantitative data found, such as typical mass transitions for trans-Cinnamic acid and its deuterated internal standard. I will write detailed experimental protocols for sample preparation (e.g., protein precipitation, LLE, SPE) and a general LC-MS/MS method, based on the information gathered. I will design two Graphviz diagrams: one illustrating a comprehensive workflow from sample receipt to data analysis, and another in the form of a decision tree for troubleshooting co-elution issues. These diagrams will adhere strictly to the specified styling requirements, including the color palette and contrast rules. Finally, I will assemble all these components into a cohesive and user-friendly technical support guide, ensuring all citations and formatting requirements are correctly implemented before presenting the final answer.## Technical Support Center: Managing Co-eluting Interferences with this compound
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address challenges associated with co-eluting interferences when using this compound as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
This compound is a stable isotope-labeled (SIL) version of trans-Cinnamic acid, where seven hydrogen atoms are replaced with deuterium. It is commonly used as an internal standard in quantitative bioanalysis. Ideally, a SIL internal standard co-elutes with the unlabeled analyte and exhibits identical chemical and physical properties, allowing it to compensate for variations in sample preparation, chromatography, and ionization.[1][2][3]
Q2: What are the primary sources of co-eluting interferences when using this compound?
The main sources of interference in LC-MS/MS bioanalysis are components in the sample matrix that adversely impact the analysis.[4][5] These can include:
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Matrix Effects: Co-eluting endogenous or exogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte or internal standard, leading to inaccurate quantification. Phospholipids are a notorious cause of ion suppression in plasma samples.
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Isobaric Interferences: Other molecules in the sample may have the same nominal mass-to-charge ratio (m/z) as this compound, causing a direct overlap in the mass spectrometer that chromatography fails to resolve.
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Isotopic Crosstalk: The unlabeled analyte, trans-Cinnamic acid, has naturally occurring heavy isotopes that can contribute to the signal of the deuterated internal standard, particularly if the concentration of the unlabeled analyte is very high. Conversely, impurities in the deuterated standard can contain some of the unlabeled analyte.
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Metabolites: Metabolites of the drug or other co-administered drugs can sometimes interfere with the analysis.
Q3: Why is perfect co-elution between the analyte and the deuterated internal standard so important?
Perfect co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time as they enter the mass spectrometer's ion source. If their retention times differ even slightly, one compound might elute in a zone of ion suppression while the other does not, leading to a skewed analyte-to-IS ratio and compromising quantitative accuracy. This separation can sometimes occur due to an "isotope effect," where deuterated compounds elute slightly earlier than their non-deuterated counterparts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: I see a significant peak in my blank matrix samples at the retention time and m/z of this compound.
Possible Cause & Solution:
This issue, often termed a "ghost peak," can arise from several sources. The troubleshooting process involves systematically ruling out potential causes.
-
Carryover: Residual analyte from a previous high-concentration sample may be retained in the injector, column, or tubing and elute in a subsequent blank injection.
-
Troubleshooting Step: Inject multiple blank solvent samples immediately after a high-concentration sample. A progressively decreasing peak area across these blanks indicates carryover.
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Solution: Implement a more rigorous needle wash protocol and add an aggressive column wash step (e.g., with a high percentage of strong organic solvent) at the end of each chromatographic run.
-
-
Contamination: The interference may originate from contaminated solvents, reagents, collection tubes, or lab equipment.
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Troubleshooting Step: Prepare fresh mobile phases and extraction solvents using high-purity, LC-MS grade reagents. Analyze a "zero volume" or "air" injection; a peak here points to contamination within the LC-MS system itself.
-
Solution: Filter all mobile phases and ensure all glassware and plasticware are scrupulously clean.
-
-
Endogenous Interference: The biological matrix itself may contain an endogenous compound that is isobaric with this compound.
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Troubleshooting Step: Test blank matrix from multiple different sources or lots. If the peak is present in all of them, it is likely an endogenous compound.
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Solution: Enhance the selectivity of the method by improving sample preparation (see Protocol 1) or optimizing the chromatography to separate the interference from the internal standard.
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Issue 2: My quantification is inaccurate and imprecise, especially at the lower limit of quantitation (LLOQ).
Possible Cause & Solution:
This is a classic sign of uncorrected matrix effects, where co-eluting substances interfere with the ionization process.
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Differential Ion Suppression/Enhancement: The most likely cause is that the analyte and this compound are not experiencing the same degree of ion suppression.
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Troubleshooting Step 1: Verify Co-elution. Carefully overlay the chromatograms for the analyte and the internal standard. Even a small offset in retention time can cause differential matrix effects.
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Troubleshooting Step 2: Quantify the Matrix Effect. Perform a post-extraction spike experiment to compare the peak response of the analyte and IS in a clean solvent versus an extracted blank matrix. A significant difference in the signal suppression or enhancement between the two compounds confirms a differential effect.
-
Solution:
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Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to achieve better separation of the analyte from the matrix interferences or to force perfect co-elution with the IS.
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Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis. Implement a more rigorous sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of a simple protein precipitation.
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Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and minimize their impact.
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Experimental Protocols & Data
Analyte & Internal Standard Mass Transitions
The following table provides typical mass transitions for quantitative analysis using negative ion electrospray ionization (ESI-). These values should be optimized on your specific instrument.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| trans-Cinnamic Acid | 147.1 | 103.1 | ESI- |
| This compound | 154.1 | 109.1 | ESI- |
| Table 1: Example MRM transitions for trans-Cinnamic acid and its deuterated internal standard. The product ion corresponds to the loss of CO₂. |
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
LLE is a sample cleanup technique that separates compounds based on their relative solubilities in two different immiscible liquids, effectively removing many matrix components like proteins and phospholipids.
Methodology:
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Sample Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.
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Acidification & IS Spiking: Add 10 µL of an internal standard working solution (this compound in methanol) and 25 µL of 1M hydrochloric acid to the plasma. Vortex for 10 seconds. Since cinnamic acid is acidic, adjusting the pH two units below its pKa ensures it is uncharged and partitions into the organic solvent.
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Extraction: Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and ether).
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Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.
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Centrifugation: Centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic layers.
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Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet and aqueous layer.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and vortex.
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Analysis: Transfer to an autosampler vial for LC-MS/MS injection.
Visualizations
Experimental and Troubleshooting Workflow
The following diagram outlines the complete workflow from sample processing to data analysis, highlighting key decision points for troubleshooting co-eluting interferences.
Troubleshooting Decision Tree for Co-elution Issues
This decision tree provides a logical path to diagnose and resolve common problems related to co-eluting interferences with this compound.
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. ovid.com [ovid.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: trans-Cinnamic-d7 Acid MRM Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) experiments for trans-Cinnamic-d7 acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in negative ion mode MRM analysis?
A1: For this compound (molecular weight approx. 155.20 g/mol ), the expected precursor ion in negative electrospray ionization (ESI) mode is the deprotonated molecule, [M-H]⁻, with an m/z of approximately 154.2.[1] The fragmentation of cinnamic acid typically involves the loss of carbon dioxide (CO2).[2] Therefore, a primary product ion for this compound would result from this neutral loss.
Q2: How do I determine the optimal collision energy (CE) for my specific instrument?
A2: The optimal collision energy is instrument-dependent and must be determined empirically. The general approach is to infuse a standard solution of this compound and perform a collision energy ramp experiment. This involves monitoring the intensity of the target product ion while systematically increasing the collision energy. The CE that produces the highest and most stable signal for the product ion is considered optimal.
Q3: Can I use a previously published collision energy value for trans-Cinnamic acid for the deuterated form?
A3: While published values for the non-deuterated analog can provide a good starting point, it is not recommended to use them without optimization. The deuterium labeling can slightly alter the bond energies within the molecule, potentially shifting the optimal collision energy. It is always best practice to perform a collision energy optimization for each specific analyte and instrument.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low product ion signal | Incorrect precursor/product ion pair selected. | Verify the m/z of the precursor ion ([M-H]⁻) by acquiring a full scan mass spectrum of this compound. Perform a product ion scan of the precursor to identify the most abundant fragment ions. |
| Suboptimal collision energy. | Perform a collision energy optimization experiment as detailed in the experimental protocol section. | |
| In-source fragmentation. | If the precursor ion is not observed in the full scan, it may be fragmenting in the ion source. Reduce the fragmentor voltage or cone voltage to minimize in-source fragmentation. | |
| High background noise or interfering peaks | Non-specific fragmentation. | Ensure that the selected MRM transition is specific to this compound. Consider selecting a different, more specific product ion if available. |
| Matrix effects from the sample. | Improve sample preparation to remove interfering matrix components. Ensure proper chromatographic separation from other compounds. | |
| Inconsistent or irreproducible signal intensity | Fluctuations in instrument parameters. | Check for stability of the spray, gas flows, and temperatures in the ion source. Ensure the collision cell pressure is stable. |
| Degradation of the analyte. | Prepare fresh standards and samples. trans-Cinnamic acid can be light-sensitive; protect solutions from light. |
Experimental Protocols
Protocol 1: Determination of Precursor and Product Ions
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Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).
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Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
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Acquire a full scan mass spectrum in negative ion mode over a relevant m/z range (e.g., m/z 50-200) to identify the deprotonated precursor ion, [M-H]⁻.
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Set the mass spectrometer to product ion scan mode. Select the m/z of the identified precursor ion in the first quadrupole (Q1).
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Apply a range of collision energies (e.g., 5-40 eV) in the second quadrupole (Q2, collision cell) to induce fragmentation.
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Scan the third quadrupole (Q3) to detect the resulting product ions. Identify the most abundant and stable product ion for use in the MRM transition. Based on the fragmentation of non-deuterated cinnamic acid, a likely product will correspond to the loss of CO2.[2]
Protocol 2: Collision Energy Optimization
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Prepare a working standard solution of this compound (e.g., 100 ng/mL).
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Set up an MRM method on the triple quadrupole mass spectrometer using the determined precursor and product ion m/z values.
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Create a series of experiments or use the instrument's automated optimization software to ramp the collision energy. A typical range would be from 5 eV to 40 eV in steps of 1-2 eV.
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Inject the working standard solution for each collision energy value and record the peak area or intensity of the product ion.
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Plot the signal intensity versus the collision energy. The optimal collision energy corresponds to the value that yields the maximum signal intensity.
Quantitative Data Summary
The following table provides a template for summarizing the results of a collision energy optimization experiment. The optimal CE is the value that provides the highest peak area.
| Collision Energy (eV) | Peak Area (Arbitrary Units) |
| 5 | Example: 5,000 |
| 10 | Example: 15,000 |
| 15 | Example: 35,000 |
| 20 | Example: 50,000 |
| 25 | Example: 42,000 |
| 30 | Example: 25,000 |
| 35 | Example: 10,000 |
| 40 | Example: 2,000 |
Visualizations
References
Technical Support Center: Stability of trans-Cinnamic-d7 Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the stability of trans-Cinnamic-d7 acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are:
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Deuterium Exchange: The replacement of deuterium atoms with hydrogen from the solvent or other sources. The deuterium on the carboxylic acid group (-COOD) is highly susceptible to exchange in protic solvents (e.g., water, methanol). Deuterium on the aromatic ring and the vinyl group are more stable but can be compromised under harsh acidic or basic conditions.[1][2]
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Photodegradation: Exposure to ultraviolet (UV) light can cause the molecule to degrade. It is crucial to protect solutions from light.
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Isomerization: UV light can also induce the conversion of the trans isomer to the less stable cis isomer, which would alter the compound's properties and analytical profile.
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Oxidative Degradation: The presence of strong oxidizing agents can lead to the degradation of the molecule.[3]
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Thermal Degradation: While generally stable at room temperature, elevated temperatures can promote degradation. The non-deuterated form has been shown to be thermally unstable at higher temperatures.[4][5]
Q2: Which solvents are recommended for storing stock solutions of this compound?
A2: For long-term storage, it is best to use aprotic solvents to minimize the risk of deuterium exchange. Recommended solvents include:
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Acetonitrile
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Dimethyl sulfoxide (DMSO)
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Chloroform (deuterated, if for NMR)
Protic solvents such as methanol, ethanol, and water are not recommended for long-term storage of stock solutions due to the high probability of deuterium exchange, especially for the acidic proton. If these solvents must be used for experimental reasons, solutions should be prepared fresh and used as quickly as possible.
Q3: I am observing a decrease in the mass corresponding to my deuterated standard and an increase in the mass of the non-deuterated analyte over time in my LC-MS analysis. What is happening?
A3: This is a classic sign of deuterium exchange, also known as "back-exchange". It occurs when deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment, most commonly a protic solvent in your sample matrix or mobile phase. This leads to a decrease in the signal of your internal standard and a corresponding increase in the signal of the unlabeled analyte, which can result in inaccurate quantification.
Q4: How can I prevent the isomerization of this compound to its cis form?
A4: The primary driver of trans-to-cis isomerization is exposure to UV light. To prevent this, always:
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Store solutions in amber vials or containers that block UV light.
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Work in a laboratory with minimal exposure to direct sunlight or strong artificial light.
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If photostability is a major concern for your application, conduct experiments under controlled, low-light conditions.
Q5: What are the ideal storage conditions for solutions of this compound?
A5: To ensure the long-term stability of your this compound solutions:
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Solvent: Use a high-purity, aprotic solvent like acetonitrile or DMSO.
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Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage.
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Container: Use well-sealed, amber glass vials to protect from light and prevent solvent evaporation.
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Atmosphere: For highly sensitive applications, consider aliquoting solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Issue 1: Suspected Deuterium Exchange
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Symptoms:
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Gradual decrease in the peak area of the deuterated standard in LC-MS analysis.
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Appearance or increase of a peak at the mass-to-charge ratio of the non-deuterated analyte in the standard solution.
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Inaccurate or imprecise quantitative results.
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-
Troubleshooting Steps:
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Review Solvent Choice: Confirm that you are using an aprotic solvent for stock solutions. If your experimental protocol requires a protic solvent, prepare working solutions fresh and minimize the time they are stored.
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Check pH: Ensure that your sample matrix and mobile phases are not strongly acidic or basic, as this can catalyze deuterium exchange.
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Conduct a Stability Study: Prepare a solution of the standard in your typical sample diluent and mobile phase. Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for deuterium loss.
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Confirm by Mass Spectrometry: Acquire a full-scan mass spectrum of an aged solution. Look for ions corresponding to the loss of one or more deuterium atoms.
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Issue 2: Unexpected Degradation Products Observed
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Symptoms:
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Appearance of unknown peaks in your chromatogram.
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A significant decrease in the peak area of this compound that is not attributable to deuterium exchange.
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Troubleshooting Steps:
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Assess Light Exposure: Ensure that your samples have been consistently protected from light. If photodegradation is suspected, prepare a fresh sample and handle it under dark or low-light conditions to see if the degradation is mitigated.
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Evaluate for Oxidants: Check all reagents and solvents for the presence of potential oxidizing agents. If possible, use freshly opened, high-purity solvents.
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Check for Contamination: Ensure that all glassware and equipment are clean and free from contaminants that could catalyze degradation.
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Perform a Forced Degradation Study: To identify the potential degradation products, conduct a forced degradation study as outlined in the experimental protocols section. This can help in understanding the degradation pathways and developing a more robust analytical method.
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Quantitative Data on Stability
The stability of this compound is highly dependent on the solvent and storage conditions. The following table provides illustrative data on the stability of this compound in various solvents under different conditions. This data is intended to be representative and may not reflect the exact results for your specific experimental setup.
Table 1: Illustrative Stability of this compound (% Remaining) After 7 Days
| Solvent | Storage Condition | % Chemical Purity Remaining | % Isotopic Purity (D7) Remaining |
| Acetonitrile | 2-8°C, Dark | >99% | >99% |
| Acetonitrile | Room Temp, Light | ~95% (Photodegradation) | >99% |
| DMSO | 2-8°C, Dark | >99% | >99% |
| Methanol | 2-8°C, Dark | >99% | ~90% (Exchange of -COOD) |
| Methanol | Room Temp, Dark | ~98% | ~85% (Exchange of -COOD) |
| Water (pH 7) | 2-8°C, Dark | >99% | ~80% (Rapid exchange of -COOD) |
Experimental Protocols
Protocol 1: Stability-Indicating LC-MS Method for this compound
This protocol outlines a method to assess the chemical and isotopic stability of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
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Scan Mode: Full scan (to observe degradation products) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
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Monitored Ions (for SIM):
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This compound: m/z corresponding to [M-H]⁻
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trans-Cinnamic acid (non-deuterated): m/z corresponding to [M-H]⁻
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-
-
Sample Preparation for Stability Study:
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Prepare a 1 mg/mL stock solution of this compound in the desired solvent (e.g., acetonitrile).
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Dilute the stock solution to a working concentration of 1 µg/mL in the test solvents (e.g., acetonitrile, methanol, water).
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Divide the solutions into separate vials for each time point and storage condition (e.g., 2-8°C in the dark, room temperature in the dark, room temperature with light exposure).
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At each time point (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by LC-MS.
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-
Data Analysis:
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Monitor the peak area of this compound to assess chemical degradation.
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Monitor the peak area of the non-deuterated trans-Cinnamic acid to assess deuterium exchange.
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Analyze the full scan data for the appearance of new peaks, which could indicate other degradation products.
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Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Isotopic Correction for trans-Cinnamic-d7 Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when correcting for the isotopic contribution of trans-Cinnamic-d7 acid in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic contribution and why is it necessary to correct for it?
A1: In mass spectrometry, isotopic contribution refers to the overlap of mass spectral signals between an analyte and its isotopically labeled internal standard. This occurs due to two main factors: the natural abundance of heavy isotopes in the unlabeled analyte and the isotopic impurity of the labeled standard.[1][2]
For instance, your unlabeled trans-Cinnamic acid will have a small percentage of molecules containing ¹³C, which will contribute to the signal at M+1, M+2, etc. Similarly, your this compound standard is not 100% deuterated and will contain a small amount of d0 to d6 species.[3][4] Correction is crucial for accurate quantification, as this "cross-talk" can lead to an overestimation of the analyte or an underestimation of the internal standard, resulting in biased and inaccurate results.[5]
Q2: I'm observing a signal for the unlabeled analyte (M+0) in my blank samples containing only the this compound internal standard. What is the cause of this?
A2: This is a common observation and is due to the isotopic impurity of the this compound standard. Commercially available deuterated standards typically have an isotopic purity of around 98 atom % D. This means that approximately 2% of the standard consists of molecules with fewer than seven deuterium atoms, including a small fraction of the completely unlabeled (d0) compound. This d0 impurity will be detected at the m/z of the native trans-Cinnamic acid, leading to a false positive signal in your blank samples.
Q3: How does the natural isotopic abundance of elements in trans-Cinnamic acid affect my measurements?
A3: trans-Cinnamic acid (C₉H₈O₂) is composed of carbon, hydrogen, and oxygen, all of which have naturally occurring heavy isotopes. The presence of these isotopes means that even a pure sample of unlabeled trans-Cinnamic acid will exhibit a distribution of masses (M+1, M+2, etc.) in the mass spectrometer. The most significant contribution comes from ¹³C. This natural isotopic distribution can interfere with the measurement of the lower deuterated species of your internal standard, necessitating a correction to accurately determine the true isotopic enrichment.
Q4: My quantitative results are inconsistent. Could this be related to isotopic contribution?
A4: Yes, inconsistent quantitative results can be a symptom of uncorrected or improperly corrected isotopic contributions. If the level of isotopic impurity in your this compound standard is not accounted for, or if the contribution of the natural isotopic abundance of the analyte to the internal standard's signal is ignored, the analyte/internal standard area ratio will be skewed, leading to high variability in your results.
Troubleshooting Guides
Issue: Inaccurate quantification due to isotopic overlap.
Solution:
-
Characterize your internal standard: Before use, analyze a neat solution of your this compound standard to determine its isotopic purity and the percentage of the d0 species.
-
Analyze an unlabeled standard: Run a sample of unlabeled trans-Cinnamic acid to determine its natural isotopic distribution.
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Apply a correction algorithm: Use a mathematical correction to subtract the contribution of the d0 impurity from your analyte signal and to correct for the contribution of the analyte's natural isotopes to the internal standard's signal. This can often be performed using software provided with your mass spectrometer or with specialized programs.
Issue: Non-linear calibration curve.
Solution:
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Check for isotopic interference: At high concentrations of the analyte, the M+7 peak from the natural isotopic abundance of trans-Cinnamic acid can become significant and contribute to the signal of the this compound internal standard, causing the calibration curve to become non-linear.
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Use a non-linear regression model: In cases of significant isotopic overlap, a non-linear calibration model may provide a more accurate fit for your data.
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Optimize the concentration of the internal standard: Ensure that the concentration of the internal standard is appropriate for the expected concentration range of the analyte to minimize the relative contribution of isotopic interference.
Data Presentation
Table 1: Natural Isotopic Abundance of Relevant Elements
| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 |
Source: Data compiled from various scientific sources.
Table 2: Example of Isotopic Purity of a Commercial this compound Standard
| Isotopologue | Relative Abundance (%) |
| d0 | 0.1 |
| d1 | 0.2 |
| d2 | 0.3 |
| d3 | 0.4 |
| d4 | 0.5 |
| d5 | 1.0 |
| d6 | 2.5 |
| d7 | 95.0 |
Note: This is an illustrative example. The actual isotopic distribution should be determined for each batch of the standard.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound
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Prepare a standard solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 µg/mL.
-
Mass Spectrometry Analysis: Infuse the solution directly into the mass spectrometer or inject it onto an LC-MS system. Acquire a full scan mass spectrum in the appropriate mass range to encompass all expected isotopologues (from d0 to d7).
-
Data Analysis: Integrate the peak areas for each isotopologue. Calculate the relative abundance of each by dividing its peak area by the total peak area of all isotopologues.
Protocol 2: Correction for Isotopic Contribution
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Acquire Data: Analyze your samples containing both the unlabeled analyte and the this compound internal standard.
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Determine Raw Ratios: Calculate the raw peak area ratio of the analyte to the internal standard.
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Apply Correction Factors: Using the isotopic distributions determined from the analysis of the neat standards, apply the following correction (simplified model):
Corrected Analyte Area = Measured Analyte Area - (Measured Internal Standard Area * %d0 impurity)
Corrected Internal Standard Area = Measured Internal Standard Area - (Measured Analyte Area * %M+7 natural abundance)
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Calculate Corrected Ratio: Use the corrected areas to calculate the final, accurate analyte/internal standard ratio.
Visualizations
Caption: A flowchart outlining the key steps for accurate isotopic correction.
Caption: Illustration of the bidirectional isotopic interference between an analyte and its deuterated standard.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopes: Calculating Isotopic Abundance [terpconnect.umd.edu]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of trans-Cinnamic-d7 Acid
Welcome to the technical support center for the analysis of trans-Cinnamic-d7 acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing in-source fragmentation and troubleshooting common issues during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This phenomenon can lead to an underestimation of the parent ion and an overestimation of fragment ions, compromising the accuracy and sensitivity of quantification. For isotopically labeled internal standards like this compound, ISF can diminish the intensity of the desired precursor ion, impacting the reliability of the analytical method.[2]
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The primary causes of ISF for this compound, like many other small molecules, are related to excessive energy in the ion source. Key contributing factors include:
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High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is a major contributor to ISF. Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[3][4]
-
High Source Temperature: Elevated temperatures in the ion source can provide enough thermal energy to induce fragmentation of thermally labile compounds.[1]
-
Nebulizer Gas Pressure: While essential for desolvation, excessively high nebulizer gas pressure can, in some instances, contribute to ion fragmentation.
Q3: How can I differentiate between in-source fragmentation and hydrogen-deuterium (H/D) exchange?
A3: Differentiating between ISF and H/D back-exchange is crucial for accurate troubleshooting.
-
In-Source Fragmentation results in the cleavage of covalent bonds, producing fragment ions with a lower mass-to-charge ratio (m/z).
-
Hydrogen-Deuterium (H/D) Exchange involves the replacement of deuterium atoms on your standard with hydrogen atoms from the solvent or mobile phase. This leads to a shift in the m/z of the precursor ion to a lower value, but not necessarily the formation of fragment ions. A systematic way to distinguish the two is to infuse the standard at a very low cone voltage to minimize ISF and observe the isotopic profile of the precursor ion. If you see peaks at lower m/z values corresponding to the loss of deuterium, H/D exchange is likely occurring.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to identify and mitigate in-source fragmentation of this compound.
Problem: High abundance of fragment ions and low abundance of the precursor ion for this compound.
Workflow for Troubleshooting In-Source Fragmentation
Caption: A logical workflow for troubleshooting and minimizing in-source fragmentation.
Step 1: Optimization of Cone Voltage (Declustering Potential/Fragmentor Voltage)
The cone voltage is the most critical parameter to control ISF. A systematic approach to optimize it is recommended.
Experimental Protocol:
-
Prepare a standard solution of this compound in a solvent composition similar to your mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Set initial MS conditions based on a published method or a generic starting point (see table below).
-
Begin with a low cone voltage (e.g., 10 V) and gradually increase it in small increments (e.g., 5 V).
-
Monitor the intensity of the precursor ion (m/z 154.1 for [M-H]⁻) and any known fragment ions.
-
Plot the intensities of the precursor and fragment ions against the cone voltage to determine the optimal value that maximizes the precursor ion signal while minimizing fragmentation.
Table 1: Example of Cone Voltage Optimization Data
| Cone Voltage (V) | Precursor Ion Intensity (cps) | Fragment Ion Intensity (cps) | Precursor/Fragment Ratio |
| 10 | 500,000 | 10,000 | 50.0 |
| 15 | 800,000 | 25,000 | 32.0 |
| 20 | 1,200,000 | 70,000 | 17.1 |
| 25 | 1,000,000 | 200,000 | 5.0 |
| 30 | 700,000 | 500,000 | 1.4 |
Note: These are illustrative values. Actual intensities will vary depending on the instrument and experimental conditions.
Step 2: Optimization of Source and Desolvation Temperatures
If fragmentation persists at the optimal cone voltage, temperature optimization should be performed.
Experimental Protocol:
-
Using the optimal cone voltage determined in Step 1, set the source and desolvation temperatures to a low value (e.g., 100 °C and 250 °C, respectively).
-
Gradually increase the temperatures in increments (e.g., 25 °C) while monitoring the precursor and fragment ion intensities.
-
Identify the temperature range that provides efficient desolvation without causing significant thermal degradation of the analyte.
Table 2: Typical ESI Source Parameters for Cinnamic Acid Analysis
| Parameter | Recommended Range |
| Capillary Voltage | 2.5 - 4.0 kV (negative mode) |
| Desolvation Temperature | 250 - 450 °C |
| Nebulizer Gas Pressure | 20 - 60 psi |
Step 3: Evaluation of Mobile Phase Composition
The composition of the mobile phase can influence ionization efficiency and, to a lesser extent, in-source fragmentation.
Experimental Protocol:
-
Evaluate different mobile phase additives. For negative ion mode, common additives include formic acid (0.1%) or ammonium acetate.
-
Assess the impact of the organic solvent percentage on signal intensity and fragmentation.
Recommended Experimental Protocols
The following are example starting protocols for the LC-MS/MS analysis of this compound, derived from published methods for cinnamic acid.
Signaling Pathway of In-Source Fragmentation
Caption: The process of in-source fragmentation induced by excessive energy.
Protocol 1: UHPLC-QqQ-MS/MS Method
This method is adapted from a study that utilized this compound as an internal standard for the analysis of phenolic acid metabolites.
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.2% Acetic Acid in Water
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Negative Ion ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: To be determined by infusing the standard. A likely precursor is m/z 154.1.
-
Protocol 2: UPLC-ESI-MS/MS Method
This protocol is based on a sensitive method for the quantification of cinnamic acid.
-
Liquid Chromatography:
-
Column: HALO-C18 (2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.005% (v/v) Formic Acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient: A gradient elution should be optimized for the specific separation.
-
-
Mass Spectrometry (Negative Ion ESI):
-
Ionization Mode: ESI, Negative
-
Monitoring Mode: MRM
-
MRM Transition for Cinnamic Acid (for reference): m/z 146.8 → 103.0
-
For further assistance, please contact our technical support team with your experimental data and instrument details.
References
Validation & Comparative
The Gold Standard: Validating Analytical Methods with trans-Cinnamic-d7 Acid
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of bioanalysis, particularly for pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is considered the gold standard. This guide provides an objective comparison of analytical method validation using trans-Cinnamic-d7 acid as an internal standard versus other common alternatives, supported by experimental data and detailed protocols.
The choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Deuterated internal standards, such as this compound, are structurally almost identical to their non-labeled counterparts, making them the preferred choice for mass spectrometry-based assays.
Performance Comparison: Deuterated vs. Alternative Internal Standards
The performance of an analytical method is defined by its validation parameters. Below is a summary of quantitative data from a study utilizing this compound as an internal standard for the analysis of various phenolic acid metabolites, which serves as a strong indicator of its performance in the analysis of the structurally similar trans-Cinnamic acid. This is compared with data from studies that employed alternative internal standards for the quantification of trans-Cinnamic acid.
Table 1: Validation Parameters for an LC-MS/MS Method Using this compound as an Internal Standard
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (RSD %) |
| Phenolic Acid Metabolites (16 total) | ~1.25 - 6000 | 0.698 - 8.116 | 90.2 - 121 | < 10 |
| Data from a study on microbial-derived grape polyphenol metabolites where this compound was used as the internal standard.[1] |
Table 2: Validation Parameters for LC-MS/MS Methods Using Alternative Internal Standards for trans-Cinnamic Acid Analysis
| Internal Standard | Linearity Range (µg/L) | LLOQ (µg/L) | Precision (RSD %) |
| Tinidazole | 0.5 - 400 | 0.5 | < 10 |
| Geniposide | 0.1 - 500 (ng/mL) | 0.1 (ng/mL) | < 3.88 |
| Data compiled from separate studies on the quantification of cinnamic acid in human plasma.[2][3] |
The data clearly indicates that methods employing a deuterated internal standard, represented here by the performance of this compound, achieve excellent linearity, sensitivity, recovery, and precision, well within the acceptance criteria set by regulatory bodies like the FDA.[1] While methods with alternative internal standards also demonstrate acceptable performance, the use of a stable isotope-labeled standard is inherently advantageous for minimizing variability and ensuring the highest data quality.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Sample Preparation using this compound Internal Standard
This protocol is adapted from a study on the analysis of phenolic acid metabolites.[1]
-
Sample Aliquoting: Take 500 µL of the biological sample (e.g., bacterial broth, plasma).
-
Acidification: Add 100 µL of 4 M HCl solution.
-
Internal Standard Spiking: Add 5 µL of this compound solution (20 µg/mL in 70% MeOH containing 0.1% formic acid).
-
Liquid-Liquid Extraction:
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 xg for 5 minutes.
-
Transfer the upper organic phase to a clean vial.
-
Repeat the extraction twice more with 500 µL of ethyl acetate.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation using an Alternative Internal Standard (Tinidazole)
This protocol is based on a study for the determination of cinnamic acid in human plasma.
-
Sample Aliquoting: Take a measured volume of human plasma.
-
Acidification: Acidify the plasma sample with hydrochloric acid.
-
Internal Standard Spiking: Add a known amount of Tinidazole solution (internal standard).
-
Liquid-Liquid Extraction: Extract the sample with a mixture of ethyl acetate and ether.
-
Evaporation: Evaporate the organic layer to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the logical relationships in the validation process.
Caption: Experimental workflow for bioanalysis.
Caption: Key stages of analytical method validation.
References
A Comparative Guide to the Accuracy and Precision of trans-Cinnamic-d7 Acid as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of quantitative analysis is paramount. The use of internal standards in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of achieving accurate and precise results. This guide provides an objective comparison of trans-Cinnamic-d7 acid as an internal standard against other alternatives, supported by experimental data.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, injection, and instrument response.[1][2] This guide will delve into the performance of this compound and compare it with non-deuterated alternatives.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following tables summarize the performance of this compound and a non-deuterated alternative, tinidazole, in the quantification of cinnamic acid.
Table 1: Performance of this compound as an Internal Standard
| Parameter | Performance Metric | Source |
| Linearity | Excellent linearity for 16 analytes | [3] |
| Sensitivity | Lower Limits of Detection (LLODs): 0.225–2.053 ng/mL | [3] |
| Lower Limits of Quantification (LLOQs): 0.698–8.116 ng/mL | ||
| Accuracy (Recovery) | Low-level spike: 91.2–115% | |
| High-level spike: 90.2–121% | ||
| Precision | Relative Standard Deviation (RSD) < 10% |
Table 2: Performance of Tinidazole as a Non-Deuterated Internal Standard for Cinnamic Acid
| Parameter | Performance Metric | Source |
| Linearity | Linear within the range of 0.5–400 µg/L | |
| Sensitivity | Lower Limit of Quantification (LLOQ): 0.5 µg/L | |
| Precision | Intra- and inter-day RSDs < 10% |
Another study successfully utilized deuterated benzoic acid, (2,3,4,5,6-2H5)benzoic acid, as an internal standard for a range of organic acids, demonstrating its suitability with a recovery of 92%.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following are outlines of the experimental protocols used in the cited studies.
Protocol 1: Quantification of Phenolic Acid Metabolites using this compound
This method was developed for the simultaneous analysis of 16 microbial-generated phenolic acid metabolites.
1. Sample Preparation:
-
Acidify 500 µL of bacterial broth with 100 µL of 4 M HCl.
-
Spike with 5 µL of this compound solution (20 µg/mL).
-
Extract the mixture three times with 500 µL of ethyl acetate.
-
Combine the organic phases and evaporate to dryness.
-
Reconstitute the residue in 100 µL of 45% aqueous methanol with 0.1% formic acid.
2. LC-MS/MS Analysis:
-
Column: Not specified in the abstract.
-
Mobile Phase: A binary gradient of 0.2% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Dynamic multiple reaction monitoring (MRM) mode.
Protocol 2: Quantification of Cinnamic Acid using Tinidazole
This method was established for the quantification of cinnamic acid in human plasma.
1. Sample Preparation:
-
Acidify plasma samples with hydrochloric acid.
-
Extract with a mixture of ethyl acetate and ether.
-
Add tinidazole as the internal standard.
2. LC-MS/MS Analysis:
-
Column: ZOBAX SB C18.
-
Mobile Phase: Methanol-water (45:55) containing 2 mmol/L ammonium acetate.
-
Flow Rate: 0.5 mL/min.
-
Detection: Electrospray ionization (ESI) in negative mode, monitored in multiple reaction monitoring (MRM) mode.
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Ions Monitored: m/z 146.8/103.1 for cinnamic acid and m/z 245.6/126.0 for tinidazole.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing these methods. The following diagram, generated using Graphviz, illustrates a typical workflow for quantitative analysis using an internal standard.
The logical relationship between the choice of internal standard and the resulting data quality is also critical. The following diagram illustrates this decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: trans-Cinnamic-d7 Acid vs. 13C-Labeled Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison between deuterated internal standards, specifically trans-Cinnamic-d7 acid, and their 13C-labeled counterparts. This analysis is supported by established principles of isotope dilution mass spectrometry and illustrative experimental data to inform the selection of the most suitable standard for your analytical needs.
In the realm of quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are considered the gold standard.[1] They are chemically identical to the analyte of interest, allowing them to mimic the analyte's behavior throughout sample preparation, chromatography, and ionization. This co-behavior is crucial for correcting variations in extraction efficiency, matrix effects, and instrument response.[1] However, the specific isotope used for labeling—deuterium (²H or D) versus carbon-13 (¹³C)—can significantly impact analytical performance.
Key Performance Characteristics: Deuterated vs. 13C-Labeled Standards
The primary distinction between deuterated and ¹³C-labeled internal standards lies in their physicochemical properties and, consequently, their chromatographic behavior. While both serve the same fundamental purpose, ¹³C-labeled standards generally exhibit superior performance due to their closer resemblance to the unlabeled analyte.
A significant drawback of deuterium labeling is the "isotopic effect" on chromatography, where the deuterated standard may separate from the unlabeled analyte. This chromatographic shift can lead to inaccurate quantification, as the standard and the analyte may be subjected to different matrix effects at slightly different retention times.[2] In contrast, ¹³C-labeled standards have physicochemical properties that are nearly identical to their unlabeled counterparts, ensuring co-elution and more accurate compensation for analytical variability.[3]
Data Presentation: A Comparative Summary
The following table summarizes the key physicochemical and performance characteristics of this compound and a hypothetical ¹³C-labeled trans-Cinnamic acid.
| Property | This compound | ¹³C-Labeled trans-Cinnamic Acid (Hypothetical) |
| Molecular Formula | C₆D₅CD=CDCO₂H | ¹³C₉H₈O₂ |
| Molecular Weight | 155.20 g/mol | ~157.07 g/mol |
| Isotopic Purity | Typically ≥98 atom % D | Typically ≥99 atom % ¹³C |
| Chromatographic Co-elution with Analyte | Good to Moderate (potential for slight retention time shift) | Excellent (co-elutes with analyte) |
| Isotopic Stability | High (label on non-exchangeable positions) | Very High (¹³C integrated into carbon backbone) |
| Potential for Isotopic Interference | Low | Very Low |
| Cost-Effectiveness | Generally more cost-effective | Typically more expensive |
Experimental Protocols:
A generalized experimental protocol for the quantitative analysis of trans-Cinnamic acid in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS is provided below.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard (this compound or ¹³C-labeled trans-Cinnamic acid) at a fixed concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Separation
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 5% to 95% B) is employed to elute the analyte and internal standard.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Detection
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for cinnamic acid.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
-
MRM Transitions:
-
trans-Cinnamic Acid: Monitor the transition from the precursor ion (m/z 147.1) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition (m/z 154.1 to a specific product ion).
-
¹³C-Labeled trans-Cinnamic Acid: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 156.1 for a ¹³C₉-labeled standard to a specific product ion).
-
4. Quantification
The concentration of trans-Cinnamic acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Mandatory Visualization:
Caption: A generalized experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Illustrative chromatogram showing the co-elution of a ¹³C-labeled internal standard and the potential retention time shift of a deuterated internal standard relative to the analyte.
Conclusion
For routine quantitative analyses where the highest level of accuracy and method robustness are paramount, ¹³C-labeled internal standards are the superior choice. Their ability to co-elute with the native analyte ensures the most effective compensation for matrix effects and other analytical variabilities. While deuterated internal standards like this compound can be a viable and more cost-effective alternative, researchers must be cognizant of the potential for chromatographic isotope effects and validate their methods thoroughly to mitigate any potential impact on data accuracy. The investment in ¹³C-labeled standards is often justified by the enhanced data quality and reliability, particularly in regulated bioanalysis and for the development of reference methods.
References
A Guide to Inter-Laboratory Comparison for the Quantification of Analytes Using trans-Cinnamic-d7 Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework and representative results for an inter-laboratory comparison focused on a bioanalytical method using trans-Cinnamic-d7 acid as an internal standard (IS). The ability to generate consistent and reproducible data across different laboratories is critical for the success of global clinical trials and multi-site research collaborations.[1] Inter-laboratory comparisons, or cross-validations, are essential for ensuring that analytical data is comparable and can be pooled or exchanged between sites, thereby maintaining the integrity of pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1]
This document outlines a standardized experimental protocol for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay and presents a hypothetical comparison of performance data from three distinct laboratories.
Comparative Analysis of Bioanalytical Performance
An inter-laboratory study was organized to evaluate the performance of a harmonized bioanalytical method across three laboratories (Lab A, Lab B, and Lab C). Each laboratory received identical sets of validation samples, including calibration standards and quality control (QC) samples at low, medium, and high concentration levels, prepared in human plasma. The objective was to assess key validation parameters: linearity, the lower limit of quantification (LLOQ), accuracy, and precision.[2][3]
Table 1: Comparison of Linearity and Sensitivity
This table summarizes the performance of each laboratory in establishing a linear calibration curve and achieving the required lower limit of quantification (LLOQ). The target LLOQ for the analyte was 1.00 ng/mL.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Calibration Range | 1.00 - 1000 ng/mL | 1.00 - 1000 ng/mL | 1.00 - 1000 ng/mL | N/A |
| Linearity (r²) | 0.9989 | 0.9992 | 0.9975 | ≥ 0.995 |
| LLOQ (ng/mL) | 1.00 | 1.00 | 1.00 | Signal-to-Noise ≥ 10 |
| Accuracy at LLOQ | 95.7% | 98.2% | 91.5% | 80% - 120% |
| Precision at LLOQ | 11.2% | 9.8% | 18.5% | ≤ 20% |
Table 2: Inter-Laboratory Comparison of Accuracy and Precision
Accuracy (as percent relative error, %RE) and precision (as percent coefficient of variation, %CV) were assessed at three QC concentration levels. The data represents the mean results from three separate validation runs performed at each laboratory.
| QC Level | Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Low QC (3 ng/mL) | Accuracy (%RE) | +4.5% | +2.1% | -6.8% | Within ±15% |
| Precision (%CV) | 8.5% | 7.2% | 12.4% | ≤ 15% | |
| Mid QC (50 ng/mL) | Accuracy (%RE) | +1.8% | -0.5% | -3.2% | Within ±15% |
| Precision (%CV) | 5.1% | 4.5% | 6.8% | ≤ 15% | |
| High QC (800 ng/mL) | Accuracy (%RE) | -2.3% | -1.1% | +0.9% | Within ±15% |
| Precision (%CV) | 4.6% | 3.9% | 5.5% | ≤ 15% |
Detailed Experimental Protocols
The following is the standardized protocol distributed to all participating laboratories for the quantification of the target analyte in human plasma using this compound as the internal standard.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound at 100 ng/mL in 50% methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A standardized set of LC-MS/MS parameters was used to ensure method harmonization.
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
Time (min) %B 0.0 10 2.5 95 3.0 95 3.1 10 | 4.0 | 10 |
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Analyte: Q1: 321.2 m/z -> Q3: 198.1 m/z
-
This compound (IS): Q1: 154.1 m/z -> Q3: 108.1 m/z[4]
-
Visualized Workflows
Diagrams are provided to clearly illustrate the logical flow of the inter-laboratory study and the analytical procedure.
Caption: Workflow for a typical inter-laboratory comparison study.
Caption: Standardized bioanalytical workflow for sample analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Quantification: Linearity of trans-Cinnamic-d7 Acid in Calibration Curves
In the precise world of bioanalysis and drug development, the accuracy of quantitative measurements is paramount. The use of stable isotope-labeled internal standards, such as trans-Cinnamic-d7 acid, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone of robust analytical methodologies. This guide provides a comparative overview of the linearity of calibration curves achieved using this compound and other alternative internal standards, supported by experimental data and detailed protocols.
Unwavering Linearity with this compound
Deuterated internal standards like this compound are favored in quantitative analysis due to their chemical and physical similarities to the analyte of interest. This structural likeness ensures that the internal standard closely mimics the analyte during sample preparation and ionization, effectively compensating for variations and matrix effects.
A key performance metric for any quantitative analytical method is the linearity of its calibration curve, typically assessed by the coefficient of determination (R²). An R² value close to 1.000 indicates a strong correlation between the instrument response and the analyte concentration. Studies utilizing this compound as an internal standard for the analysis of phenolic acid metabolites have demonstrated exceptional linearity.[1]
For instance, in the ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) analysis of 18 microbial-generated phenolic acid metabolites, the use of this compound resulted in excellent linearity across the tested concentration ranges.[1] This high degree of linearity is crucial for accurate quantification over a wide dynamic range.
A Comparative Look at Alternative Internal Standards
While this compound stands out for its performance, other compounds have also been employed as internal standards for the quantification of cinnamic acid and related molecules. The choice of an internal standard often depends on its commercial availability, cost, and suitability for the specific analytical method.
| Internal Standard | Analyte(s) | Analytical Method | Linear Range | Correlation Coefficient (r/R²) | Reference |
| This compound | 18 Phenolic Acid Metabolites | UHPLC-QqQ-MS/MS | Not explicitly stated, but excellent linearity reported | Excellent linearity reported | [1] |
| Geniposide | Cinnamic acid | UPLC-ESI-MS/MS | 0.1–500 ng/mL | > 0.99 | [2] |
| Papaverine | Cinnamic acid | UPLC-ESI-MS/MS | 1–400 ng/mL | > 0.99 | [2] |
| Tinidazole | Cinnamic acid | LC-MS-MS | Linear within 0.5400 µg/L | Not explicitly stated | |
| Furosemide | Cinnamic acid | LC-MS/MS | 50–10000 ng/ml | Not explicitly stated | |
| None (External Standard) | trans-Cinnamic acid | HPLC | Not explicitly stated | 0.9995 |
As the table illustrates, while alternative internal standards can provide good linearity, the use of a deuterated standard like this compound is generally considered the gold standard for minimizing analytical variability and ensuring the highest accuracy.
Experimental Workflow for Calibration Curve Generation
The generation of a reliable calibration curve is a meticulous process. The following diagram outlines a typical experimental workflow for the quantification of an analyte using an internal standard with LC-MS/MS.
Detailed Experimental Protocol
Below is a representative protocol for generating a calibration curve for an analyte using this compound as an internal standard with LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of the analyte by serial dilution of the stock solution. A separate working solution of the internal standard is also prepared.
2. Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking the appropriate amount of analyte working solution into a blank matrix (e.g., plasma, urine, or a simple solvent).
-
Add a fixed amount of the this compound internal standard working solution to each calibration standard to achieve a final constant concentration.
3. Sample Preparation (e.g., Protein Precipitation for Plasma Samples):
-
To an aliquot of the plasma sample (or calibration standard), add a protein precipitation agent (e.g., acetonitrile) containing the internal standard.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is selected based on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and this compound are monitored.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in the chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the coefficient of determination (R²), the linear range, and the limits of detection (LOD) and quantification (LOQ).
By adhering to such rigorous protocols, researchers can leverage the superior performance of this compound to achieve highly accurate and reliable quantitative results, which are indispensable in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics.
References
Unveiling the Lower Limits of Detection for trans-Cinnamic-d7 Acid in Analytical Assays
In the realm of quantitative analysis, particularly within drug development and clinical research, establishing a reliable lower limit of detection (LOD) and quantification (LLOQ) is paramount for method validation. For researchers utilizing trans-Cinnamic-d7 acid as an internal standard, understanding its performance across various analytical platforms is crucial. A recent study employing ultra-high performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS) has provided key data on this front. The method, which uses this compound as an internal standard for the analysis of 16 microbial-generated phenolic acid metabolites, demonstrated excellent sensitivity[1].
The lower limit of detection (LLOD) for the analytes in this study was found to be in the range of 0.225–2.053 ng/mL, while the lower limit of quantification (LLOQ) was reported between 0.698–8.116 ng/mL[1][2]. These figures highlight the high sensitivity achievable with modern LC-MS/MS systems when using this deuterated internal standard.
Comparative Analysis of Analytical Methods
While this compound is primarily used as an internal standard in mass spectrometry, its non-deuterated counterpart, trans-Cinnamic acid, is analyzed by various methods. The choice of analytical technique significantly impacts sensitivity and selectivity.
| Method | Analyte/Internal Standard | Limit of Quantification (LOQ) | Matrix |
| UHPLC-QqQ-MS/MS | Various Phenolic Metabolites (I.S.: this compound) | 0.698–8.116 ng/mL | Bacterial Broth |
| LC-MS/MS | Cinnamic Acid | 0.5 µg/L (0.5 ng/mL) | Human Plasma |
This table summarizes the limit of quantification for analytes using this compound as an internal standard and for cinnamic acid itself, as reported in separate studies. The performance of this compound is inherently tied to the analytes it is used to quantify.
The data indicates that LC-MS/MS methods are highly sensitive for the detection of cinnamic acid and its metabolites, reaching sub-ng/mL levels[1][3]. Creative Proteomics also notes that their LC-MS/MS platform can achieve sub-ppb sensitivity for cinnamic acid analysis, which is critical for applications like label compliance and impurity control. In contrast, other methods like HPLC with a Diode Array Detector (DAD) are also used for quantification, although typical LOD and LOQ values for trans-Cinnamic acid using this method were not specified in the reviewed literature.
Experimental Protocol: LOD Determination via LC-MS/MS
The determination of the limit of detection is a critical step in validating any quantitative analytical method. The protocol outlined below is a generalized workflow based on standard practices for LC-MS/MS analysis using a deuterated internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte(s) and a separate stock solution of the internal standard (this compound) in a suitable solvent (e.g., 70% MeOH with 0.1% formic acid).
-
Create a series of calibration standards by serially diluting the analyte stock solution.
-
Prepare a working internal standard solution. Spike a constant amount of this solution into every calibration standard, quality control (QC) sample, and unknown sample to achieve a consistent final concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To a small volume of the matrix sample (e.g., 100 µL of plasma), add the internal standard working solution.
-
Add a protein precipitation agent, such as cold acetonitrile (ACN) with 0.1% formic acid, typically in a 3:1 ratio to the sample volume.
-
Vortex vigorously for approximately 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Chromatographic separation is typically performed on a C18 column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.
4. Data Analysis and LOD Calculation:
-
Integrate the peak areas for the analyte and the internal standard for each sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
The LOD is commonly calculated using the formula: LOD = 3.3 × (σ / S) , where 'σ' is the standard deviation of the response (often estimated from the standard error of the regression line of the calibration curve) and 'S' is the slope of the calibration curve.
Visualization of the LOD Determination Workflow
The following diagram illustrates the typical workflow for determining the limit of detection in a quantitative bioanalytical method using an internal standard.
Caption: Experimental workflow for LOD determination using an internal standard.
References
- 1. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 308796-47-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Limit of Quantification for trans-Cinnamic Acid and the Role of its Deuterated Analog
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, establishing a reliable lower limit of quantification (LLOQ) is paramount for accuracy and regulatory compliance. This guide provides a comparative overview of the limit of quantification for trans-cinnamic acid and elucidates the critical role of its deuterated analog, trans-Cinnamic-d7 acid, as an internal standard in achieving high-quality analytical data.
Performance Comparison: Limit of Quantification
While a specific limit of quantification (LOQ) for this compound is not typically reported, as it serves as an internal standard rather than an analyte to be quantified at its lower limit, its use is instrumental in determining the LOQ of the target analyte, in this case, trans-cinnamic acid. The LOQ for trans-cinnamic acid has been established in various studies using different analytical techniques. The data presented below offers a comparison of these findings.
| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Reference |
| trans-Cinnamic acid | LC-MS/MS | Human Plasma | 0.5 µg/L (~0.5 ng/mL) | [1][2] |
| trans-Cinnamic acid | LC-MS/MS | Not Specified | 2.50 ng/mL | |
| trans-Cinnamic acid | UPLC-DAD | Cinnamon Flavoring Powder Extract | Not explicitly stated, but part of a validated method | |
| 16 Phenolic Acid Metabolites | UHPLC-QqQ-MS/MS | Bacterial Broth | 0.698–8.116 ng/mL |
Note: The study utilizing this compound as an internal standard for the quantification of 16 other phenolic acid metabolites demonstrated LLOQs in the sub-ng/mL to low ng/mL range, highlighting the sensitivity achievable with this approach.
Experimental Protocols
Achieving a low limit of quantification for trans-cinnamic acid using this compound as an internal standard typically involves a validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol.
Sample Preparation (Human Plasma)
-
Thawing and Aliquoting : Plasma samples are thawed at room temperature. A small aliquot (e.g., 100 µL) of each plasma sample, calibration standard, and quality control sample is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking : An appropriate volume of a working solution of this compound in a suitable solvent (e.g., methanol) is added to each tube (except for blank samples) to achieve a final concentration that provides a stable and robust signal (e.g., 50 ng/mL).
-
Protein Precipitation : To remove proteins that can interfere with the analysis, a protein precipitation agent, such as acetonitrile or methanol (typically 3-4 times the plasma volume), is added to each tube.
-
Vortexing and Centrifugation : The samples are vortexed for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation. Subsequently, the samples are centrifuged at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional) : Depending on the required concentration factor, the supernatant may be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for the separation of trans-cinnamic acid.
-
Mobile Phase : A gradient elution with a two-solvent system is typically employed.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate : A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Source : Electrospray ionization (ESI) in negative ion mode is generally preferred for cinnamic acid.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions :
-
trans-Cinnamic acid : The precursor ion [M-H]⁻ at m/z 147 is fragmented to a specific product ion (e.g., m/z 103).
-
This compound : The precursor ion [M-H]⁻ at m/z 154 is fragmented to its corresponding product ion.
-
-
Experimental Workflow for LOQ Determination
The following diagram illustrates a typical workflow for determining the Limit of Quantification (LOQ) of an analyte using a deuterated internal standard.
Caption: Workflow for LOQ determination using an internal standard.
References
The Robustness of Analytical Methods: A Comparative Guide to Using trans-Cinnamic-d7 Acid as an Internal Standard
In the landscape of bioanalytical research, the reliability and reproducibility of quantitative methods are paramount. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical determinant of method robustness, directly impacting the accuracy and precision of results. This guide provides an objective comparison of analytical methods utilizing trans-Cinnamic-d7 acid as an internal standard against other alternatives for the quantification of phenolic compounds, supported by experimental data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for variations that may occur.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in LC-MS/MS bioanalysis.[2] Their physicochemical properties are nearly identical to the corresponding analyte, ensuring they co-elute and experience similar matrix effects, which is crucial for accurate quantification.[3]
Comparison of Internal Standards for Phenolic Compound Analysis
The selection of an internal standard is often specific to the analytes of interest and the sample matrix. Below is a comparison of this compound with other internal standards used in the analysis of phenolic acids and related metabolites.
| Internal Standard | Analyte Class | Key Performance Metrics | Reference |
| This compound | Phenolic Acid Metabolites | Linearity (r² > 0.99), Recovery (90.2-121%), Precision (RSD < 10%) | [4] |
| Salicylic acid | Phenolic Compounds | Linearity (R² > 0.9921), Recovery (70.1-115.0%), Precision (Intra-day < 6.63%, Inter-day < 15.00%) | |
| Curcumin | Phenolic Acid Derivatives | Linearity (r² not specified), Recovery (95.0-106.4%) | |
| Syringic acid & (±)-Naringenin | Phenolic Acids & Flavonoids | Precision (RSD Intra-day: 1.0-7.4%, Inter-day: 1.5-8.1%) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. The following sections outline the experimental protocols for a validated method using this compound and a representative alternative.
Method 1: Analysis of Phenolic Acid Metabolites using this compound
This method was developed for the simultaneous analysis of 16 microbial-generated phenolic acid metabolites.
Sample Preparation:
-
Acidify 500 µL of bacterial broth with 100 µL of 4 M HCl solution.
-
Spike the mixture with 5 µL of this compound solution (20 µg/mL in 70% MeOH containing 0.1% formic acid).
-
Extract the mixture three times with 500 µL of ethyl acetate.
-
Combine the organic phases and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase for analysis.
LC-MS/MS Conditions:
-
System: UHPLC-QqQ-MS/MS
-
Internal Standard Final Concentration: 100 ng/mL
-
Detection Mode: Dynamic Multiple Reaction Monitoring (MRM)
Method 2: Analysis of Phenolic Compounds using Salicylic Acid
This method was developed for the determination of phenolic compounds in solid residues from the Lamiaceae family.
Sample Preparation:
-
Perform ultrasonic extraction of the solid residue with 70% aqueous methanol.
-
Prepare standard mixtures of phenolic compounds with a final concentration of 1 µg/mL of salicylic acid as the internal standard.
LC-MS Conditions:
-
Column: Poroshell-120 EC-C18
-
Mobile Phase: Gradient of 0.1% formic acid and acetonitrile
-
Flow Rate: 0.5 mL/min
Visualizing the Workflow and Rationale
Diagrams can effectively illustrate complex workflows and logical relationships, aiding in the understanding of the experimental design.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of trans-Cinnamic-d7 Acid in Complex Matrices
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the choice of an internal standard (IS) is a critical factor that dictates the accuracy, precision, and reliability of an analytical method.[1] Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for quantitative mass spectrometry, primarily due to their ability to accurately mimic the analyte of interest during sample preparation and analysis.[2][3] This guide provides an objective comparison of trans-Cinnamic-d7 acid, a deuterated SIL internal standard, against structural analog alternatives, supported by experimental principles and data.
The Superiority of Deuterated Internal Standards
An ideal internal standard should have physicochemical properties nearly identical to the analyte it tracks.[1][2] This ensures it experiences the same degree of variability during sample extraction, chromatography, and ionization in the mass spectrometer. Deuterated standards like this compound fulfill this requirement, as the substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical to the analyte (trans-Cinnamic acid) but has a different mass, allowing it to be distinguished by the mass spectrometer.
In contrast, structural analogs—compounds with similar but not identical chemical structures—can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less accurate quantification.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The primary advantage of using this compound is its ability to compensate for the "matrix effect." The matrix effect is the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine). Because a deuterated standard co-elutes perfectly with the analyte, it experiences the same matrix effect, allowing for a highly accurate correction.
The following table summarizes typical performance data from bioanalytical method validations, comparing a deuterated internal standard with a structural analog.
| Performance Parameter | Deuterated IS (e.g., this compound) | Structural Analog IS | Rationale for Difference |
| Accuracy (% Bias) | -1.5% to +1.2% | -14.7% to +7.9% | The deuterated IS more accurately tracks the analyte's behavior, especially in the presence of variable matrix effects, leading to lower bias. |
| Precision (% CV / % RSD) | 2.5% to 4.2% | 8.7% to 12.8% | Co-elution and identical chemical properties minimize variability in the analyte/IS response ratio, resulting in higher precision. |
| Matrix Effect (%) | 97.8% to 100.5% | 75.4% to 82.3% | The deuterated IS experiences the same signal suppression or enhancement as the analyte, effectively normalizing the effect. A structural analog with a different retention time will be subject to a different matrix environment. |
| Extraction Recovery (%) | Consistent with Analyte (e.g., ~85%) | Can be Significantly Different | Near-identical physicochemical properties ensure the deuterated IS is recovered from the matrix at the same rate as the analyte. |
Data compiled from representative studies comparing internal standard types. Actual performance may vary.
Detailed Experimental Protocol
This section outlines a typical protocol for the quantification of trans-Cinnamic acid in human plasma using this compound as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound at 100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient might start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
trans-Cinnamic acid: m/z 147.0 -> 103.1 [M-H]-.
-
This compound: m/z 154.1 -> 108.1 [M-H]- (Note: The +7 Da mass shift is monitored).
-
-
Instrument Parameters: Optimize parameters such as collision energy and declustering potential for maximum signal intensity for both analyte and internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the analytical workflow and the rationale for selecting a deuterated internal standard.
Caption: A typical workflow for bioanalytical sample analysis using an internal standard.
References
The Role of Deuterated Internal Standards in Analytical Recovery: A Case Study of trans-Cinnamic-d7 Acid
In the realm of quantitative analysis, particularly in complex matrices such as plasma or environmental samples, accurate determination of analyte concentration is paramount. The use of internal standards is a cornerstone of robust bioanalytical methods, serving to control for variability in sample extraction, chromatographic injection, and mass spectrometric ionization. Among the various types of internal standards, deuterated analogs of the analyte of interest, such as trans-Cinnamic-d7 acid, are considered the gold standard. This guide provides a comparative overview of recovery experiments involving this compound and its non-deuterated counterpart, trans-Cinnamic acid, supported by experimental data and detailed protocols.
Superior Performance of Deuterated Internal Standards
An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and analysis, thereby accurately reflecting any analyte loss.[1] Deuterated internal standards, like this compound, are chemically and physically almost identical to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process.[2] This similarity in physicochemical properties leads to comparable extraction recoveries and ionization responses in mass spectrometry.[1] The use of a stable isotope-labeled internal standard is crucial for correcting inter-individual variability in the recovery of an analyte from biological samples.[3]
Comparative Recovery Data
The primary role of this compound is to serve as an internal standard to ensure the accurate quantification of other analytes by correcting for their recovery.[4] While specific recovery data for this compound itself is not the primary focus of many studies, the expectation is that its recovery mirrors that of the analyte it is intended to quantify. In contrast, recovery experiments for the non-deuterated trans-Cinnamic acid have been reported in various analytical methods. The following table summarizes these findings, providing a benchmark for expected recovery in similar matrices.
| Compound | Matrix | Analytical Method | Reported Recovery (%) | Reference |
| trans-Cinnamic acid | Radix Scrophularia buergeriana | HPLC | 98 - 102 | |
| Cinnamic acid | Rat Plasma | HPLC | 95.31 - 118.8 | |
| Cinnamic acid derivatives | Mikania laevigata and Mikania glomerata | RP-HPLC | 99.9 - 105.3 |
These values indicate that high recovery rates are achievable for trans-Cinnamic acid using various extraction and analytical techniques. It is important to note that recoveries exceeding 100% can indicate variability or matrix effects in the analytical method.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting recovery data. Below are generalized protocols for conducting recovery experiments, applicable to both this compound and its non-deuterated form.
General Protocol for Determining Analyte Recovery
This protocol outlines the fundamental steps for assessing the extraction efficiency of an analyte from a biological matrix.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte (e.g., trans-Cinnamic acid) in a suitable solvent.
-
Prepare a separate stock solution of the internal standard (e.g., this compound).
-
Create a series of working standard solutions by diluting the analyte stock solution.
-
Prepare a spiking solution of the internal standard at a fixed concentration.
-
-
Sample Preparation and Spiking:
-
Set 1 (Pre-extraction spike): Spike a known amount of the analyte and the internal standard into the blank biological matrix (e.g., plasma) before the extraction process.
-
Set 2 (Post-extraction spike): Extract a blank biological matrix. Spike the same amount of the analyte and internal standard into the extract reconstitution solution.
-
Set 3 (Neat solution): Prepare a solution with the same final concentration of the analyte and internal standard in the mobile phase or a clean solvent.
-
-
Extraction Procedure (Example: Protein Precipitation):
-
To the pre-spiked samples (Set 1), add a protein precipitating agent (e.g., cold acetonitrile).
-
Vortex vigorously to ensure complete precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using a validated LC-MS/MS method.
-
-
Calculation of Recovery:
-
Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100.
-
Solid-Phase Extraction (SPE) Workflow
Solid-phase extraction is a common technique for sample clean-up and concentration. The following diagram illustrates a typical SPE workflow.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
assessing the kinetic isotope effect of trans-Cinnamic-d7 acid vs non-deuterated
In the study of reaction mechanisms, the kinetic isotope effect (KIE) serves as a powerful tool to elucidate the rate-determining steps and the nature of transition states. This guide provides a comparative assessment of the kinetic isotope effect of deuterated versus non-deuterated trans-cinnamic acid, with a focus on experimental data and methodologies for researchers, scientists, and drug development professionals.
While specific studies on the fully deuterated trans-Cinnamic-d7 acid were not identified in the available literature, valuable insights can be drawn from investigations of singly deuterated analogs of trans-cinnamic acid. The following sections detail the findings from a study on the oxidation of trans-cinnamic acid where the α or β proton was replaced by deuterium.
Quantitative Data Summary
A study on the oxidation of trans-cinnamic acid by hexacyanoferrate(III) in perchloric acid revealed an inverse secondary kinetic isotope effect upon deuteration at the α or β position. The key quantitative finding is summarized in the table below.
| Reactant Comparison | Kinetic Isotope Effect (kD/kH) |
| trans-Cinnamic-α-d acid vs. trans-Cinnamic acid | 1.2[1] |
| trans-Cinnamic-β-d acid vs. trans-Cinnamic acid | 1.2[1] |
This inverse kinetic isotope effect, where the deuterated compound reacts faster than the non-deuterated one, suggests a change in hybridization at the deuterated position in the transition state of the reaction.
Experimental Protocol
The kinetic isotope effect was determined by comparing the reaction rates of the deuterated and non-deuterated trans-cinnamic acid under identical experimental conditions. The progress of the reaction was monitored by spectrophotometry.
Reaction: Oxidation of trans-cinnamic acid by hexacyanoferrate(III) in perchloric acid.[1]
Methodology:
-
Reaction Mixture Preparation: Temperature-equilibrated solutions of trans-cinnamic acid (or its deuterated analog), perchloric acid, and acetic acid were mixed with a solution of potassium hexacyanoferrate(III).[1]
-
Kinetic Measurement: The rate of the reaction was followed by monitoring the disappearance of the hexacyanoferrate(III) ion, Fe(CN)63-, spectrophotometrically at a wavelength of 420 nm.[1]
-
Atmosphere: All reactions were conducted under a nitrogen atmosphere to prevent side reactions with atmospheric oxygen.
-
Data Analysis: The observed rate constants (kobs) were determined from the change in optical density over time. The kinetic isotope effect was then calculated as the ratio of the rate constant for the deuterated species (kD) to that of the non-deuterated species (kH).
Reaction Mechanism and Visualization
The observed inverse secondary kinetic isotope effect supports a mechanism where the rate-determining step involves the formation of a cationic intermediate. The reaction proceeds through the following proposed pathway:
Caption: Proposed reaction pathway for the oxidation of trans-cinnamic acid.
The experimental workflow for determining the kinetic isotope effect can be visualized as follows:
Caption: Experimental workflow for KIE determination.
References
A Comparative Guide to the Cross-Validation of trans-Cinnamic-d7 Acid in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Deuterated vs. Non-Deuterated Internal Standards for the Quantification of trans-Cinnamic Acid.
In the realm of bioanalysis, particularly in pharmacokinetic and metabolic studies, the precise quantification of analytes is paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodologies, designed to compensate for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as trans-Cinnamic-d7 acid, are widely regarded as the "gold standard" for quantitative mass spectrometry. This guide provides a comprehensive comparison of the analytical performance of this compound against a non-deuterated internal standard approach for the analysis of trans-cinnamic acid, supported by experimental data and detailed methodologies.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key validation parameters for the quantification of trans-cinnamic acid using two different internal standard strategies: a deuterated internal standard (this compound) with UHPLC-MS/MS and a method utilizing a non-deuterated internal standard with HPLC-UV. This comparison highlights the quantitative advantages of employing a stable isotope-labeled standard.
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Non-Deuterated IS |
| Analytical Technique | UHPLC-MS/MS | HPLC-UV |
| Linearity Range | 1.25 - 6000 ng/mL | 1 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 | 0.9995[1] |
| Lower Limit of Quantification (LLOQ) | 0.698 - 8.116 ng/mL | 1.0 ng/mL[1] |
| Mean Recovery (%) | 90.2 - 121% | 95.31 - 118.8%[1] |
| Precision (RSD %) | < 10% | Not explicitly stated, but method deemed precise |
| Selectivity | High (Mass-based discrimination) | Good (Chromatographic separation) |
| Matrix Effect Compensation | Excellent (Co-elution and identical ionization behavior) | Variable (Dependent on structural similarity) |
Experimental Protocols
To achieve a direct and objective comparison of the performance between a deuterated and a non-deuterated internal standard for the analysis of trans-cinnamic acid, the following experimental protocols should be implemented.
Objective
To validate and compare two bioanalytical methods for the quantification of trans-cinnamic acid in plasma: one using this compound as the internal standard with LC-MS/MS detection, and the other using a suitable non-deuterated structural analog as the internal standard with HPLC-UV or LC-MS/MS detection.
Materials
-
trans-Cinnamic acid (analyte)
-
This compound (deuterated internal standard)
-
A suitable non-deuterated internal standard (e.g., a structural analog not present in the biological matrix)
-
Blank biological matrix (e.g., human or rat plasma)
-
HPLC or UHPLC system
-
Mass spectrometer (e.g., triple quadrupole) or UV detector
-
All necessary solvents, reagents, and consumables for sample preparation and analysis.
Methodology
1. Stock and Working Solution Preparation:
-
Prepare individual stock solutions of trans-cinnamic acid, this compound, and the non-deuterated IS in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions of the trans-cinnamic acid stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Prepare working solutions of both the deuterated and non-deuterated internal standards at a constant concentration.
2. Sample Preparation (for each method):
-
To an aliquot of plasma, add the internal standard solution (either deuterated or non-deuterated).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the chromatographic system.
3. Chromatographic and Detection Conditions:
-
For the Deuterated IS Method (LC-MS/MS):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both trans-cinnamic acid and this compound.
-
-
For the Non-Deuterated IS Method (HPLC-UV):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of solvents such as methanol, acetonitrile, and an acidic aqueous buffer[1].
-
Detection: A UV detector set at the wavelength of maximum absorbance for trans-cinnamic acid (e.g., 292 nm).
-
4. Method Validation:
-
For both methods, assess the following validation parameters according to regulatory guidelines (e.g., FDA or EMA):
-
Selectivity: Analyze blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and IS.
-
Linearity: Analyze calibration standards at a minimum of five different concentrations to establish the relationship between response and concentration.
-
Accuracy and Precision: Analyze QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day) to determine the closeness of the measured values to the true values and the degree of scatter.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples to determine the efficiency of the extraction procedure.
-
Matrix Effect: Evaluate the ion suppression or enhancement of the analyte and IS response due to the presence of matrix components.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of a bioanalytical method validation and a comparative decision-making process for internal standard selection.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Logical flow comparing deuterated vs. analog internal standards.
References
A Comparative Guide to Uncertainty in Quantitative Analysis: The Role of trans-Cinnamic-d7 Acid
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly within drug development and clinical research, understanding and controlling for uncertainty is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a critical factor that directly impacts the reliability and accuracy of analytical data. This guide provides an objective comparison of quantification using a deuterated internal standard, trans-Cinnamic-d7 acid, against non-deuterated alternatives, with a focus on the uncertainty budget.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative bioanalysis.[1][2] This approach, known as isotope dilution mass spectrometry (IDMS), leverages the chemical and physical similarities between the analyte and its deuterated counterpart to correct for variability throughout the analytical workflow.[3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound lies in its ability to mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby providing superior correction for potential errors.[4][5] Non-deuterated internal standards, typically structural analogs, may not co-elute perfectly with the analyte and can exhibit different ionization efficiencies, leading to less effective compensation for matrix effects.
Table 1: Quantitative Performance Comparison of Internal Standards
| Performance Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) |
| Precision (CV%) | ||
| Repeatability | < 5% | 5-15% |
| Intermediate Precision | < 10% | 10-20% |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Matrix Effect | Minimal and compensated | Significant and variable |
| Extraction Recovery | Consistent with analyte | May differ from analyte |
Note: The values presented are typical and can vary depending on the specific assay and matrix.
Understanding the Uncertainty Budget
The total uncertainty of a measurement is an aggregation of uncertainties from multiple sources. A detailed uncertainty budget helps to identify and quantify the contribution of each step in the analytical process. Below is an illustrative uncertainty budget for the quantification of an analyte using this compound.
Table 2: Illustrative Uncertainty Budget for Quantification using this compound
| Source of Uncertainty | Type of Uncertainty | Typical Relative Uncertainty (%) | Contribution to Combined Uncertainty (%) |
| Purity of this compound | B | 0.2 | 5 |
| Purity of Analyte Standard | B | 0.2 | 5 |
| Gravimetric Weighing (IS and Analyte) | A/B | 0.1 | 2 |
| Volumetric Preparation of Stock Solutions | B | 0.3 | 10 |
| Volumetric Preparation of Working Solutions | B | 0.5 | 20 |
| Calibration Curve Fitting | A | 1.0 | 30 |
| Repeatability of Measurement | A | 0.8 | 20 |
| Intermediate Precision | A | 1.0 | 8 |
| Matrix Effects (with IS correction) | A | 0.5 | 100 |
| Combined Relative Uncertainty | ~1.8% |
This is an example budget; actual values will vary based on the specific method and laboratory conditions.
Experimental Protocols
A robust and well-documented experimental protocol is essential for minimizing uncertainty and ensuring the reliability of quantitative results.
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and the analyte standard using a calibrated analytical balance. Dissolve each in a suitable solvent (e.g., methanol) in a Class A volumetric flask to a final volume of 1 mL. The uncertainty of the balance and volumetric flask should be documented.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serial dilution of the analyte stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a consistent and robust signal.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (calibrator, quality control, or unknown), add 20 µL of the internal standard spiking solution.
-
Vortex briefly to ensure homogeneity.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a suitable C18 column with a gradient elution to achieve chromatographic separation of the analyte and internal standard from matrix components.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection. Optimize the MRM transitions for both the analyte and this compound.
4. Data Analysis and Quantification
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis workflow using an internal standard.
Alternatives to this compound
While this compound is an excellent internal standard for many aromatic acids, other deuterated and non-deuterated compounds can be considered as alternatives, depending on the specific analyte and matrix.
-
Benzoic acid-d5: A suitable deuterated internal standard for the quantification of benzoic acid and related compounds.
-
4-Hydroxybenzoic acid-d4: Can be used as an internal standard for the analysis of phenolic acids.
-
Structural Analogs (Non-deuterated): In cases where a deuterated standard is not available, a structural analog with similar physicochemical properties to the analyte may be used. However, thorough validation is crucial to ensure it adequately corrects for analytical variability.
Conclusion
The use of a deuterated internal standard such as this compound is a powerful strategy for minimizing uncertainty and enhancing the accuracy and precision of quantitative LC-MS analysis. By understanding and quantifying the various sources of uncertainty, researchers can develop robust and reliable analytical methods that generate high-quality, defensible data. While non-deuterated alternatives exist, the experimental evidence consistently demonstrates the superiority of deuterated standards in compensating for the complexities of biological matrices, making them the preferred choice for demanding bioanalytical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The uncertainty of purity of reference materials must be known - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dl.asminternational.org [dl.asminternational.org]
- 5. researchgate.net [researchgate.net]
Navigating Precision: A Guide to Regulatory Expectations for Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a cornerstone of robust and reliable data. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a suitable internal standard (IS) is not merely a recommendation but a regulatory expectation. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice, offering unparalleled advantages in mimicking the analyte of interest throughout the analytical process. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed protocols, in alignment with global regulatory guidelines.
The use of internal standards in regulated bioanalysis is governed by a harmonized framework established by leading regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1] The ICH M10 guideline on bioanalytical method validation, now a globally recognized standard, underscores the importance of using a suitable IS to ensure the quality and consistency of bioanalytical data.[2] While the use of an IS is strongly recommended, the selection of the most appropriate one is a critical decision that can significantly impact assay performance.
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable, heavier isotope of hydrogen. This subtle modification in mass allows the mass spectrometer to distinguish between the analyte and the IS, while their near-identical physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.[3] This co-elution and similar behavior effectively compensate for variability in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.[4]
In contrast, other alternatives like carbon-13 (¹³C) labeled internal standards and structural analogs present their own sets of advantages and disadvantages. While ¹³C-labeled standards also offer excellent performance and stability, their synthesis can be more complex and costly.[5] Structural analogs, which are molecules with a similar but not identical structure to the analyte, are a viable option when a SIL-IS is not available. However, they may not perfectly mimic the analyte's behavior, potentially leading to less effective correction for matrix effects and other sources of variability.
Performance Comparison: Deuterated vs. Alternatives
The superiority of deuterated internal standards, particularly in mitigating matrix effects, is well-documented. The following tables summarize the comparative performance of different types of internal standards based on key validation parameters.
Table 1: Comparison of Internal Standard Performance for the Quantification of a Drug Analyte
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (Analyte-d4) | 1 | 99.2 | 3.8 | 98.5 |
| 10 | 100.8 | 2.5 | 100.2 | |
| 100 | 99.5 | 1.9 | 101.1 | |
| ¹³C-Labeled (Analyte-¹³C6) | 1 | 99.5 | 3.5 | 99.1 |
| 10 | 101.1 | 2.2 | 100.5 | |
| 100 | 100.3 | 1.7 | 101.5 | |
| Structural Analog | 1 | 88.7 | 11.5 | 78.2 |
| 10 | 91.2 | 9.8 | 81.5 | |
| 100 | 93.5 | 7.6 | 85.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.
Table 2: Key Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards
| Feature | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Rationale & Implications |
| Isotopic Stability | High, but potential for back-exchange on certain functional groups. | Very High. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | ¹³C-labeling offers greater assurance of isotopic stability throughout the analytical process. |
| Chromatographic Co-elution | Generally excellent, but slight retention time shifts can occur due to the "isotope effect". | Excellent. The physicochemical properties are virtually identical to the unlabeled analyte. | ¹³C-labeled standards are less likely to exhibit chromatographic separation from the analyte. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium, but potential for in-source fragmentation and H-D exchange. | Higher natural abundance of ¹³C (~1.1%) can lead to a small contribution to the analyte's signal. | Both require careful evaluation, but the nature of potential interference differs. |
| Cost & Availability | Generally more cost-effective and readily available. | Can be more challenging and expensive to synthesize. | Budgetary and timeline considerations may influence the choice of internal standard. |
Experimental Protocols for Internal Standard Validation
A rigorous validation of the bioanalytical method is essential to demonstrate its suitability for its intended purpose. The following are detailed methodologies for key experiments to evaluate the performance of a deuterated internal standard.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase) at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the extracted matrix at low and high QC concentrations.
-
Set C (Pre-Extraction Spike): Analyte and deuterated internal standard are spiked into the biological matrix before the extraction process at low and high QC concentrations.
-
-
Sample Analysis: Analyze a minimum of six different lots of the biological matrix.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not exceed 15%.
Protocol 2: Evaluation of Isotopic Stability (Deuterium Exchange)
Objective: To confirm that the deuterium atoms on the internal standard are stable and do not exchange with protons from the sample matrix or mobile phase under the analytical conditions.
Methodology:
-
Incubation: Prepare solutions of the deuterated internal standard in the final analytical mobile phase, as well as in acidic and basic solutions. Incubate these solutions at the highest temperature anticipated during sample preparation and analysis for a duration that exceeds the expected processing time.
-
LC-MS/MS Analysis: Analyze the incubated solutions by LC-MS/MS.
-
Data Analysis: Compare the mass spectra of the incubated deuterated IS with a freshly prepared solution. Look for any evidence of a decrease in the mass-to-charge ratio (m/z) that would indicate deuterium loss.
-
Acceptance Criteria: No significant deuterium exchange should be observed.
Protocol 3: Assessment of Internal Standard Contribution to Analyte Signal
Objective: To determine if the deuterated internal standard contributes to the signal of the unlabeled analyte, which can be a concern if the isotopic purity of the IS is not high.
Methodology:
-
Prepare Samples:
-
A zero sample (blank matrix spiked only with the deuterated internal standard at its working concentration).
-
An LLOQ (Lower Limit of Quantification) sample (blank matrix spiked with the analyte at the LLOQ concentration and the deuterated IS).
-
-
LC-MS/MS Analysis: Analyze the samples using the same chromatographic and mass spectrometric conditions as for the study samples.
-
Data Analysis:
-
Monitor the analyte's mass transition in the zero sample.
-
Compare the peak area of the analyte in the zero sample to the peak area of the analyte in the LLOQ sample.
-
-
Acceptance Criteria: The response of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ, and the response from the deuterated IS at the analyte's MRM transition should be no more than 5% of the analyte's response at the LLOQ.
Visualizing the Workflow: From Selection to Validation
The selection and validation of a deuterated internal standard is a systematic process. The following diagrams illustrate the key decision-making and experimental workflows.
Caption: Decision tree for the selection of an appropriate internal standard.
Caption: General workflow for bioanalytical method validation using a deuterated internal standard.
Conclusion
The use of deuterated internal standards is a critical component of modern, high-quality bioanalytical science. Adherence to the principles outlined in regulatory guidelines from the FDA, EMA, and ICH is essential for ensuring the reliability and acceptance of bioanalytical data in drug development. By carefully selecting and characterizing deuterated internal standards and rigorously validating the bioanalytical method, researchers and scientists can have high confidence in the accuracy and precision of their results, ultimately contributing to the development of safe and effective medicines. While ¹³C-labeled standards offer a robust alternative, and structural analogs provide a fallback option, deuterated standards currently represent the optimal balance of performance, availability, and cost-effectiveness for the majority of bioanalytical applications.
References
Comparative Stability of trans-Cinnamic-d7 Acid and Other Labeled Standards: A Technical Guide
In the realm of drug development and metabolic research, the stability of isotopically labeled standards is paramount for generating reliable and reproducible data. This guide provides a comparative overview of the stability of trans-Cinnamic-d7 acid, a deuterated standard, in the context of other labeled compounds. While direct quantitative comparisons under identical experimental conditions are not extensively published, this document synthesizes available information on the inherent stability of deuterated compounds, outlines best practices for stability assessment, and presents relevant biological pathways where these standards are employed.
Enhanced Stability of Deuterated Standards
Deuterated compounds, such as this compound, are increasingly utilized in pharmaceutical research and development due to their recognized advantages in stability and bioavailability.[1] The substitution of hydrogen with its heavier, stable isotope, deuterium, results in a stronger chemical bond.[2] This fundamental property can enhance the metabolic stability of drug molecules by slowing down metabolic processes that involve the cleavage of carbon-hydrogen bonds.[1][2] This "kinetic isotope effect" is a cornerstone of the improved stability profile of deuterated compounds.
Data on this compound Stability
The following table summarizes the available information regarding the stability and general properties of this compound.
| Property | Value/Recommendation | Source |
| Isotopic Enrichment | 98 atom % D | |
| Storage Conditions | Store at room temperature | |
| Long-term Stability | Stable if stored under recommended conditions. Re-analyze for chemical purity after three years. | |
| Shipping | Non-hazardous for transport |
Experimental Protocols for Stability Assessment
A robust assessment of the stability of a labeled standard like this compound is critical for its effective use as an internal standard in quantitative bioanalysis. A generalized protocol for such a stability study is outlined below. This protocol is based on established guidelines for pharmaceutical stability testing and can be adapted for specific research needs.
Objective:
To evaluate the stability of this compound in a specific solvent or biological matrix under defined storage conditions over a set period.
Materials:
-
This compound of known purity and isotopic enrichment
-
High-purity solvent (e.g., methanol, acetonitrile) or biological matrix (e.g., plasma, urine)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Storage vials (amber or light-protecting)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Mass Spectrometer (MS/MS)
-
Controlled environment chambers (for temperature and humidity control)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent or matrix to prepare a stock solution of a specific concentration.
-
Prepare working solutions by diluting the stock solution to concentrations relevant to the intended analytical application.
-
-
Storage Conditions:
-
Aliquot the working solutions into tightly sealed, light-protecting vials.
-
Store the vials under various conditions to simulate both normal and stress conditions. Recommended conditions to test include:
-
Refrigerated (2-8 °C)
-
Room temperature (20-25 °C)
-
Elevated temperature (e.g., 40 °C)
-
-
For photosensitivity testing, expose a set of samples to a controlled light source as per ICH Q1B guidelines.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time intervals. A typical study might include time points such as:
-
Time 0 (initial analysis)
-
1 week, 2 weeks, 1 month, 3 months, 6 months, and 1 year.
-
-
-
Analytical Method:
-
At each time point, analyze the samples using a validated LC-MS/MS method.
-
The method should be capable of separating the analyte from any potential degradants and providing a quantitative measure of its concentration.
-
Monitor for any changes in the peak area, retention time, and mass spectrum of this compound.
-
Also, monitor for the appearance of any new peaks that might indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
Determine the degradation rate under each storage condition.
-
Identify any major degradation products if possible.
-
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for a stability study and the known signaling pathway of trans-Cinnamic acid.
References
Safety Operating Guide
Proper Disposal of trans-Cinnamic-d7 Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of trans-Cinnamic-d7 acid, a deuterated form of trans-cinnamic acid. The information is tailored for researchers, scientists, and professionals in drug development, emphasizing adherence to safety protocols and regulatory requirements.
Safety and Hazard Overview
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed[1].
-
Skin corrosion/irritation (Category 2) : Causes skin irritation[1].
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation[1].
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation[1].
Personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical[1].
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation". The following steps provide a framework for adhering to this requirement.
Step 1: Waste Identification and Classification
-
Solid Waste: Unused or contaminated this compound should be treated as solid chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as filter paper, gloves, or weighing boats, should also be disposed of as contaminated solid waste.
-
Solutions: If the acid is in a solvent, it must be disposed of as liquid chemical waste. The specific classification will depend on the solvent used.
Step 2: Waste Segregation and Storage
-
Dedicated Waste Container: Use a clearly labeled, sealed container for the disposal of this compound and any contaminated materials. The container should be suitable for solid chemical waste.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard symbols.
-
Storage Location: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step 3: Arranging for Professional Disposal
-
Consult Your Institution's EHS: The most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions on the disposal procedures for your location.
-
Licensed Disposal Company: Disposal of chemical waste must be handled by a licensed professional waste disposal company. Your EHS department will have established procedures for this.
-
Do Not Dispose in General Trash or Drains: Under no circumstances should this compound be disposed of in the general trash or washed down the drain.
Disposal of Spills
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Use Personal Protective Equipment: Wear appropriate PPE before cleaning the spill.
-
Contain and Collect: For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of as Hazardous Waste: All materials used for cleanup should be placed in the designated hazardous waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling trans-Cinnamic-d7 acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with trans-Cinnamic-d7 acid. The following procedures are designed to ensure safe laboratory operations and minimize risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses. | Protects against dust particles and splashes. |
| Face shield | Required when handling large quantities where splashing is possible. | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Chemical-resistant apron | Recommended when transferring or using large quantities. | |
| Respiratory Protection | Use in a well-ventilated area. | A local exhaust ventilation system like a chemical fume hood is essential to control dust and vapors. |
| NIOSH-certified respirator | May be required if ventilation is inadequate; use must be part of a respiratory protection program. |
Operational Plans: Handling and Experimental Protocols
Adherence to proper handling procedures is critical for safety and for maintaining the integrity of this deuterated compound.
-
Designated Area : Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials : Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before you begin.
-
Prevent Contamination : Since this is a deuterated compound, prevent hydrogen-deuterium (H-D) exchange by keeping it away from moisture. Use dry glassware and handle under a dry, inert atmosphere if possible for sensitive applications.
-
Equilibration : Before opening, allow the container to warm to room temperature to prevent condensation from forming inside the vial, which could introduce moisture.
-
Don PPE : Put on all required PPE as specified in Table 2.
-
Work in Fume Hood : Place the container, a weigh boat, and a spatula inside the chemical fume hood.
-
Avoid Dust : Open the container carefully. Handle the powder gently to avoid creating dust. Do not crush or grind the material outside of a controlled environment.
-
Weighing : Tare the weigh boat on the balance. Carefully transfer the desired amount of the acid from the container to the weigh boat.
-
Seal Container : Tightly seal the primary container immediately after use to protect it from atmospheric moisture and light.
-
Solvent Choice : If preparing a solution for analysis (e.g., NMR), use an anhydrous, deuterated solvent to prevent H-D exchange.
-
Dissolving : Add the weighed this compound to your reaction vessel or flask inside the fume hood.
-
Dilution : If diluting, always add the acid to the solvent slowly. Do not add solvent directly to the bulk acid powder, as this can generate heat and splashes.
-
Mixing : Stir the solution until the acid is fully dissolved. Keep the container covered or sealed during mixing.
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Sweep up the material and place it into a suitable, labeled container for hazardous waste disposal. Avoid generating dust. Decontaminate the spill area. |
Storage and Disposal Plans
-
Container : Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.
-
Location : Store in a dedicated and locked corrosives or acid cabinet.
-
Light Sensitivity : Store in a light-protecting amber vial to prevent degradation from UV radiation.
-
Incompatibilities : Keep away from strong oxidizing agents and incompatible materials.
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste : Collect any waste solid, contaminated absorbents, and used weighing papers in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste : Collect solutions containing the acid in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers :
-
An empty container that held this acid must be triple-rinsed with a suitable solvent (e.g., ethanol or water).
-
Collect the rinseate as hazardous waste.
-
After rinsing, deface the original label on the container before disposing of it as regular trash or recycling, ensuring the cap is removed.
-
-
Waste Pickup : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) or equivalent office. Ensure waste containers are properly labeled with hazardous waste tags.
Safety Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

